molecular formula C11H14O2 B1265419 4-Phenylpentanoic acid CAS No. 16433-43-5

4-Phenylpentanoic acid

Cat. No.: B1265419
CAS No.: 16433-43-5
M. Wt: 178.23 g/mol
InChI Key: UIIMQLPOAXFKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpentanoic acid is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIMQLPOAXFKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871256
Record name 4-Phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16433-43-5
Record name γ-Methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16433-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeric acid, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Phenylpentanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Phenylpentanoic Acid: Chemical Properties, Structure, and Scientific Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in chemical synthesis and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and structural properties, synthetic considerations, and potential applications.

Core Molecular and Physical Properties

This compound, also known as 4-phenylvaleric acid, is a carboxylic acid featuring a phenyl group at the fourth carbon position.[1][2] This structure imparts both aromatic and aliphatic characteristics, influencing its physical and chemical behavior.

Key Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 16433-43-5[1][2][3][4]
Molecular Formula C₁₁H₁₄O₂[1][2][3][4]
Molecular Weight 178.23 g/mol [1][2][3][4]
SMILES CC(CCC(=O)O)C1=CC=CC=C1[1]
InChI InChI=1S/C11H14O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)[1]
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing experimental protocols, including reaction conditions and purification methods.

PropertyValueSource
Melting Point 13°C[2]
Boiling Point 291.9°C at 760 mmHg[2]
Density 1.066 g/cm³[2]
pKa (Predicted) 4.70 ± 0.10[2]
LogP 2.65490[2]

Molecular Structure and Stereochemistry

The structure of this compound is fundamental to its reactivity and biological interactions. Its chemical architecture consists of a pentanoic acid backbone with a phenyl substituent at the C4 position.

Caption: 2D structure of this compound.

Chirality and Stereoisomerism

A critical feature of this compound is the presence of a chiral center at the C4 carbon, the point of attachment for the phenyl group. This gives rise to two enantiomers: (R)-4-phenylpentanoic acid and (S)-4-phenylpentanoic acid.[5][6] The specific stereoisomer can have profound effects on its biological activity and pharmacological properties. Therefore, stereoselective synthesis and chiral separation are important considerations for its application in drug development.

Synthesis and Reactivity

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, general synthetic strategies for related compounds can be adapted. A plausible approach involves the Friedel-Crafts acylation of benzene with a suitable lactone, followed by reduction and oxidation steps. For instance, a patented method for synthesizing 4-phenylbutyric acid involves the reaction of benzene with γ-butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride.[7] A similar strategy could potentially be adapted for this compound using an appropriate substituted lactone.

General Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the phenyl ring.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Phenyl Group: The aromatic ring can participate in electrophilic aromatic substitution reactions, though the substitution pattern will be influenced by the activating/deactivating nature of the alkyl chain.

Spectroscopic Analysis

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons (multiplet, ~7.1-7.3 ppm)- Methine proton (CH-Ph, multiplet)- Methylene protons (CH₂ adjacent to COOH and CH₂ in the chain, multiplets)- Methyl protons (doublet)
¹³C NMR - Carbonyl carbon (~170-180 ppm)- Aromatic carbons (~125-145 ppm)- Aliphatic carbons in the chain
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹)- C-H stretches (aromatic and aliphatic)- C=C stretches from the aromatic ring (~1450-1600 cm⁻¹)[8]
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 178.23- Fragmentation patterns corresponding to the loss of COOH, and cleavage of the alkyl chain

Researchers can utilize databases like the Spectral Database for Organic Compounds (SDBS) for reference spectra of related compounds to aid in structural confirmation.[8]

Applications in Research and Drug Development

While this compound itself is a valuable building block, its derivatives have shown significant promise in various therapeutic areas.

GPR40 Agonists for Type 2 Diabetes

Derivatives of phenylpropanoic acids have been investigated as potent and orally bioavailable G protein-coupled receptor 40 (GPR40) agonists.[9] The activation of GPR40 in pancreatic β-cells enhances glucose-stimulated insulin secretion, making these compounds attractive candidates for the treatment of type 2 diabetes.[9][10] The lipophilic phenylalkyl chain is a common feature in this class of agonists.

Anticancer Agents

Certain derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated promising antiproliferative activity against lung cancer cell lines, including drug-resistant strains.[11] These findings highlight the potential of the phenylalkanoic acid scaffold in the development of novel anticancer therapeutics.

Enzyme Inhibition

Subunits of 4-amino-3-hydroxy-5-phenylpentanoic acid are found in natural products called stictamides, which have been identified as inhibitors of matrix metalloproteinase 12 (MMP12).[12] MMP12 is implicated in tissue remodeling and inflammation, making its inhibitors potential therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD) and cancer.

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction (H317).[1] Standard laboratory safety protocols should be followed when handling this compound.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of any dust or vapors.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place.[15]

  • First Aid: In case of skin contact, wash with plenty of soap and water. If irritation persists, seek medical attention. In case of eye contact, rinse cautiously with water for several minutes.[14][15]

Conclusion

This compound is a chiral carboxylic acid with a versatile chemical structure that makes it a valuable intermediate in organic synthesis and a promising scaffold in medicinal chemistry. Its derivatives have demonstrated potential in the treatment of metabolic diseases, cancer, and inflammatory conditions. A thorough understanding of its chemical properties, stereochemistry, and reactivity is essential for harnessing its full potential in research and drug development.

References

biological activity of 4-Phenylpentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 4-Phenylpentanoic Acid Derivatives

Introduction

This compound and its derivatives represent a class of small molecules with significant and diverse biological activities. Their structural versatility allows for modifications that can fine-tune their interactions with various biological targets, leading to a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the key biological activities of this compound derivatives, delving into their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical scaffold.

Part 1: Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents through various mechanisms, including the inhibition of key enzymes involved in tumor progression and the modulation of critical signaling pathways.

Mechanism of Action

Certain derivatives of this compound, particularly those containing a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue, have been identified as potent inhibitors of matrix metalloproteinases (MMPs), specifically MMP-12.[1][2][3] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.[3] Stictamides, natural products containing the Ahppa subunit, have been shown to inhibit MMP-12 with IC50 values in the low micromolar range.[1][2] Docking studies suggest that these compounds may act as non-zinc binding inhibitors, interacting with the deep hydrophobic S1' pocket of the enzyme.[3]

Some phenyl/naphthylacetyl pentanoic acid derivatives have been investigated for their dual inhibitory activity against MMP-2 and histone deacetylase 8 (HDAC8), both of which are implicated in cancer progression.[4][5][6]

Recent research has highlighted a class of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising anticancer candidates that may exert their effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[7][8] SIRT2, a NAD+-dependent deacetylase, has been identified as a modulator of the response to EGFR inhibitors in cancer cells.[9][10][11] The loss of SIRT2 can lead to increased MEK acetylation and subsequent activation of the ERK signaling pathway, promoting cell proliferation.[9] By inhibiting SIRT2, these derivatives may enhance the efficacy of EGFR-targeted therapies.[12] In silico studies suggest that these compounds can interact with both SIRT2 and EGFR, disrupting downstream signaling cascades that are critical for cancer cell proliferation and survival.[7]

Several substituted pentanoic acid derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[6] For example, certain compounds have been found to be effective against the Jurkat E6.1 leukemia cell line, inducing apoptosis in a dose-dependent manner.[11] The mechanism of cytotoxicity has been linked to the generation of reactive oxygen species (ROS) and DNA damage.[5]

Quantitative Data: Anticancer Activity of this compound Derivatives
Compound ClassDerivativeCancer Cell LineActivity (IC50/GI50)Reference
StictamidesStictamide A-MMP-12 Inhibition: 2.3 µM[1][2]
Phenyl/naphthylacetyl pentanoic acidsCompound C6Jurkat E6.115 µM[4]
Phenyl/naphthylacetyl pentanoic acidsCompound C27Jurkat E6.12 µM[4]
Thiazole derivativesCompound 21A5495.42 µM[8]
Thiazole derivativesCompound 22A5492.47 µM[8]
Phenylpropanoic acid estersMore lipophilic estersHuman solid tumor cell lines3.1-21 µM[13]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[14]

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound.[15]

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[14][16]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][14]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[14]

This fluorometric assay is used to screen for inhibitors of MMP-12 activity.[17][18]

Protocol:

  • Reagent Preparation: Dilute the MMP-12 enzyme, fluorogenic substrate, and control inhibitor in the provided assay buffer.[17]

  • Plate Setup: Add the diluted enzyme, inhibitor, and test compounds to the wells of a 96-well microplate.[19][20]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for enzyme-inhibitor interaction.[17]

  • Reaction Initiation: Start the reaction by adding the fluorogenic substrate to each well.[17]

  • Fluorescence Reading: Continuously read the fluorescence at an excitation/emission of 328/420 nm at 1-minute intervals for 10 minutes.[17][18]

Signaling Pathway and Workflow Diagrams

SIRT2_EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SIRT2 SIRT2 SIRT2->MEK deacetylation Derivative 4-Phenylpentanoic Acid Derivative Derivative->EGFR Derivative->SIRT2

Caption: Proposed mechanism of action for thiazole derivatives targeting SIRT2 and EGFR.

Anticancer_Screening_Workflow cluster_invitro In Vitro Screening start Synthesized 4-Phenylpentanoic Acid Derivatives mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Values mtt->ic50 select Select Lead Compounds ic50->select mmp_assay MMP Inhibition Assay select->mmp_assay migration_assay Cell Migration/Invasion Assay select->migration_assay mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) select->mechanism Anti_Inflammatory_Workflow cluster_invivo In Vivo Anti-inflammatory Assay start Select Test Compound (this compound Derivative) animal_prep Acclimatize Rats start->animal_prep dosing Administer Compound (e.g., i.p. or oral) animal_prep->dosing induction Induce Paw Edema with Carrageenan dosing->induction measurement Measure Paw Volume (Plethysmometry) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis cytokine_analysis Cytokine Analysis (ELISA) (e.g., TNF-α, TGF-β1) analysis->cytokine_analysis Antimicrobial_Workflow cluster_mic MIC Determination start Prepare Bacterial Inoculum dilution Serial Dilution of Test Compound in 96-well plate start->dilution inoculate Inoculate Wells with Bacteria dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Growth incubate->read mic Determine MIC read->mic GPR40_Pathway Ligand 4-Phenylpentanoic Acid Derivative (GPR40 Agonist) GPR40 GPR40 Ligand->GPR40 Gq Gαq/11 GPR40->Gq PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on Ca2 ↑ [Ca²⁺]i ER->Ca2 releases Ca²⁺ Insulin Insulin Secretion Ca2->Insulin

References

4-Phenylpentanoic acid mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Phenylpentanoic Acid

A Researcher's Guide to a Novel Compound

Abstract

This compound is a compound of interest due to its structural similarity to other biologically active molecules. However, its specific in vitro mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of this compound. We will delve into hypothesizing potential molecular targets based on its chemical structure, outline a phased in vitro experimental plan, provide detailed protocols for key assays, and discuss the interpretation of potential data. This document serves as a roadmap for elucidating the biological activity of novel compounds like this compound, from initial phenotypic screening to target validation and pathway analysis.

Introduction to this compound: An Uncharacterized Molecule

This compound, also known as 4-phenylvaleric acid, is a carboxylic acid with a phenyl group attached to the fourth carbon. Its structure, characterized by a lipophilic phenyl ring and a short carboxylic acid chain, suggests potential interactions with biological systems, particularly those that recognize endogenous fatty acids or other lipophilic molecules. A thorough review of the scientific literature reveals a significant gap in our understanding of its biological effects and molecular targets. While its synthesis and use as a chemical intermediate are documented, its potential as a bioactive agent is an open field of inquiry.

This guide, therefore, takes a proactive approach. In the absence of established data, we will outline a robust, scientifically-grounded strategy to uncover the in vitro mechanism of action of this compound. This framework is designed to be adaptable for the study of other novel chemical entities.

Hypothesizing a Mechanism of Action: A Structure-Based Approach

The chemical structure of this compound provides the initial clues for hypothesizing its potential biological targets. Its resemblance to short-chain fatty acids and other known pharmacologically active molecules allows us to formulate several testable hypotheses.

  • Hypothesis 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. Given that endogenous fatty acids are the natural ligands for PPARs, the structure of this compound makes it a plausible candidate for a PPAR agonist.

  • Hypothesis 2: Histone Deacetylase (HDAC) Inhibition. Some fatty acid derivatives are known to inhibit HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression. The carboxylic acid moiety of this compound could potentially interact with the zinc-containing active site of HDACs.

  • Hypothesis 3: Interaction with other Fatty Acid Binding Proteins. The lipophilic nature of the molecule suggests it could interact with a variety of proteins that bind and transport fatty acids, potentially modulating their activity.

These hypotheses provide a starting point for a structured investigation into the compound's mechanism of action.

A Phased Experimental Approach to Mechanism of Action Elucidation

We propose a three-phased experimental workflow to systematically investigate the in vitro mechanism of action of this compound.

Caption: A three-phased workflow for elucidating the in vitro mechanism of action.

Phase 1: Phenotypic Screening and Cytotoxicity

The initial step is to determine the biological context in which this compound is active. This involves assessing its effect on cell viability and other observable cellular phenotypes.

3.1.1. Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cell line of interest (e.g., HeLa, A549)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
11.2096%
101.0584%
500.6350.4%
1000.2520%
2500.054%
Phase 2: Target Identification

Once a biological effect is confirmed, the next phase is to identify the molecular target(s) of this compound.

3.2.1. Hypothesis-Driven Approach: PPAR Reporter Assay

Based on our initial hypothesis, a PPAR reporter assay can determine if this compound activates PPARs.

Principle: This assay uses a cell line that has been engineered to express a luciferase reporter gene under the control of a PPAR response element (PPRE). If the compound activates PPAR, the receptor will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring light output.

Caption: Workflow of a PPAR luciferase reporter assay.

3.2.2. Unbiased Approach: Affinity Chromatography-Mass Spectrometry

For an unbiased identification of targets, affinity chromatography coupled with mass spectrometry is a powerful technique.

Experimental Workflow:

  • Immobilization: this compound is chemically linked to a solid support (e.g., agarose beads).

  • Incubation: The immobilized compound is incubated with a cell lysate, allowing proteins that bind to the compound to be captured.

  • Washing: Non-specifically bound proteins are washed away.

  • Elution: Specifically bound proteins are eluted from the support.

  • Identification: The eluted proteins are identified using mass spectrometry.

Phase 3: Target Validation and Pathway Analysis

The final phase involves validating the identified targets and elucidating the downstream signaling pathways.

3.3.1. Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

Procedure:

  • A purified potential target protein is immobilized on a sensor chip.

  • A solution of this compound is flowed over the chip surface.

  • The binding of the compound to the protein is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

  • By analyzing the binding curves at different concentrations, the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) can be determined.

3.3.2. Downstream Signaling Analysis: Western Blotting

If this compound is found to modulate a specific pathway (e.g., a PPAR-mediated pathway), Western blotting can be used to examine the expression levels of downstream target proteins.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate that produces a chemiluminescent signal and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Data Interpretation and Building a Mechanistic Model

The data gathered from these three phases should be integrated to construct a comprehensive model of the in vitro mechanism of action of this compound. For example, if the compound shows an IC50 in a cancer cell line, binds to a specific PPAR isoform in SPR, activates a PPAR reporter assay, and modulates the expression of known PPAR target genes, a strong case can be made for it acting as a PPAR agonist.

Conclusion

While the in vitro mechanism of action of this compound is not currently established, this guide provides a clear and robust framework for its elucidation. By systematically progressing from broad phenotypic screening to specific target identification and validation, researchers can uncover the molecular basis of this compound's biological activity. The methodologies and principles outlined here are not only applicable to this compound but also serve as a valuable template for the investigation of other novel chemical entities in the drug discovery pipeline.

An In-depth Technical Guide to 4-Phenylpentanoic Acid: Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentanoic acid, also known as 4-phenylvaleric acid, is a carboxylic acid with a phenyl substituent at the fourth position. Its chemical structure has garnered interest within various fields of chemical research, from synthetic methodology to potential applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of the discovery of this compound, an exploration of its natural occurrence, and detailed methodologies for its isolation and identification. While its synthesis is documented in historical chemical literature, its presence in the natural world appears to be notably scarce, presenting an intriguing case study in the distribution of phenylalkanoic acids in nature.

Part 1: The Discovery of this compound - A Story of Synthesis

The "discovery" of this compound is rooted in the realm of synthetic organic chemistry rather than isolation from a natural source. While a singular, celebrated moment of discovery is not apparent in the historical record, its first documented synthesis can be traced back to the mid-20th century.

A Foundational Synthesis

The foundational work on the synthesis of phenyl-substituted fatty acids was pioneered by notable chemists such as William Henry Perkin Jr. and Frederic Stanley Kipping in the late 19th century. Their development of methodologies like the malonic ester synthesis provided a robust framework for the creation of a wide array of carboxylic acids. It is highly probable that the 1952 synthesis of this compound was an extension or refinement of these classical methods.

Hypothetical Early Synthesis Workflow

Based on the chemical knowledge of the period, a plausible synthetic route to this compound would involve the alkylation of a malonic ester derivative. The following diagram illustrates a logical workflow for such a synthesis:

Synthesis_of_4_Phenylpentanoic_Acid cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl_malonate Diethyl malonate Intermediate_1 Diethyl (3-phenylpropyl)malonate Diethyl_malonate->Intermediate_1 1. NaOEt 2. 1-bromo-3-phenylpropane Sodium_ethoxide Sodium ethoxide (Base) 1_bromo_3_phenylpropane 1-bromo-3-phenylpropane Intermediate_2 (3-phenylpropyl)malonic acid Intermediate_1->Intermediate_2 H3O+, Heat Final_Product This compound Intermediate_2->Final_Product Heat (-CO2)

Caption: A plausible early synthetic route to this compound via malonic ester synthesis.

Part 2: The Enigma of Natural Occurrence

Despite the straightforward nature of its synthesis, the presence of this compound in natural sources is surprisingly difficult to confirm from existing scientific literature. While many structurally related phenylalkanoic acids are known to occur in a variety of organisms, this compound itself appears to be a rare exception.

Related Phenylalkanoic Acids in Nature

The phenylalkanoic acid structural motif is indeed represented in the natural world. A survey of the literature reveals the presence of several analogs in diverse biological sources:

Compound NameNatural Source(s)
Phenylacetic acidPropolis, mammalian exocrine secretions, plant fragrances[1]
3-Phenylpropanoic acidPropolis, mammalian exocrine secretions, plant fragrances[1]
5-Phenylpentanoic acidSecretions of the stinkpot turtle (Sternotherus odoratus)[1]
ω-Phenylalkanoic acids (C7-C23)Seed lipids of the Araceae family[2]
Even-chain ω-phenylalkanoic acids (C10-C16)Halophilic bacteria

This table summarizes the natural occurrence of various phenylalkanoic acids, highlighting the absence of documented sources for this compound.

The biosynthesis of many plant-derived phenylpropanoids originates from the amino acid phenylalanine, which undergoes a series of enzymatic transformations to produce compounds like cinnamic acid and its derivatives. However, the common phenylpropanoid pathway does not directly lead to the formation of this compound.

A Case of Undiscovered Presence?

The lack of documented evidence for the natural occurrence of this compound could be attributed to several factors:

  • True Rarity: The compound may indeed be exceptionally rare in nature, synthesized only by a limited number of organisms under specific conditions.

  • Analytical Challenges: As a relatively simple molecule, it may be overlooked in complex natural extracts, or its concentration may be below the detection limits of standard analytical methods.

  • Lack of Targeted Investigation: There may not have been a concerted effort to specifically search for this compound in a wide range of natural sources.

Given the existence of its close structural relatives in various natural matrices, it is plausible that this compound may yet be discovered in an unexplored plant, microorganism, or animal secretion.

Part 3: A General Protocol for Isolation and Identification from a Natural Matrix

For researchers interested in exploring the potential natural occurrence of this compound, a robust and systematic approach to isolation and identification is crucial. The following is a detailed, step-by-step methodology that can be adapted for various biological materials. This protocol is based on established techniques for the extraction and analysis of organic acids from complex mixtures.

Step 1: Sample Preparation and Extraction

The initial step involves the careful preparation of the biological material and the extraction of the target compound into a suitable solvent.

  • Sample Collection and Pre-treatment: Collect the biological material (e.g., plant leaves, seeds, microbial culture) and, if necessary, wash to remove contaminants. For solid samples, drying (e.g., freeze-drying or air-drying at a low temperature) is recommended to remove water, followed by grinding to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Place the powdered material in a flask.

    • Add a suitable organic solvent. A solvent of medium polarity, such as ethyl acetate, is a good starting point for extracting moderately polar compounds like this compound.

    • Perform the extraction using a method such as maceration (soaking at room temperature for an extended period), sonication, or Soxhlet extraction for more exhaustive recovery.

    • Filter the extract to remove solid debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Liquid-Liquid Partitioning for Preliminary Purification

Liquid-liquid partitioning is an effective technique to separate compounds based on their differential solubility in immiscible liquids, particularly to isolate acidic components.

  • Dissolution: Dissolve the crude extract in a mixture of a nonpolar solvent (e.g., hexane) and a slightly polar, water-immiscible solvent (e.g., diethyl ether or ethyl acetate).

  • Acid-Base Extraction:

    • Transfer the solution to a separatory funnel.

    • Add an aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃). Carboxylic acids will be deprotonated to form water-soluble carboxylate salts.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of acidic compounds.

    • Combine the aqueous extracts.

  • Re-acidification and Extraction:

    • Cool the combined aqueous layer in an ice bath.

    • Carefully add a dilute acid, such as 1M hydrochloric acid (HCl), dropwise until the solution is acidic (pH ~2), which will re-protonate the carboxylate salts back to their acidic, water-insoluble form.

    • Extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate).

    • Collect the organic layer containing the acidic compounds.

    • Wash the organic layer with brine (saturated NaCl solution) to remove excess water, and then dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent to yield an enriched acidic fraction.

Step 3: Chromatographic Separation for Isolation of Pure Compound

Chromatography is essential for separating the components of the enriched acidic fraction to isolate pure this compound.

  • Column Chromatography:

    • Pack a glass column with a suitable stationary phase, such as silica gel.

    • Dissolve the acidic fraction in a minimal amount of a nonpolar solvent and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the compound of interest (identified by comparison with a standard, if available) and concentrate the solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, use preparative or semi-preparative HPLC with a suitable column (e.g., a C18 reversed-phase column).

    • Develop an appropriate mobile phase, typically a mixture of an aqueous acid (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Inject the partially purified fraction and collect the peak corresponding to this compound.

    • Remove the solvent to obtain the pure compound.

Step 4: Structural Elucidation and Identification

Once a pure compound is isolated, its structure must be unequivocally identified using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. For this compound (C₁₁H₁₄O₂), the expected molecular ion [M]⁺ would be at m/z 178.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, which is crucial for determining the connectivity of atoms.

    • ¹³C NMR: Shows the number and types of carbon atoms present.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, characteristic peaks would be observed for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

The following diagram illustrates the overall workflow for the isolation and identification of this compound from a natural source:

Isolation_and_Identification_Workflow Start Natural Source (e.g., Plant Material) Extraction Solvent Extraction Start->Extraction Partitioning Acid-Base Liquid-Liquid Partitioning Extraction->Partitioning Chromatography Column Chromatography / HPLC Partitioning->Chromatography Identification Spectroscopic Identification (MS, NMR, IR) Chromatography->Identification End Pure this compound Identification->End

Caption: A generalized workflow for the isolation and identification of this compound.

Conclusion

This compound presents a fascinating case in the study of natural products. While its synthesis was achieved in the mid-20th century, its existence in nature remains unconfirmed, despite the widespread occurrence of structurally similar phenylalkanoic acids. This guide has provided a historical context for its discovery through synthesis and a comprehensive, adaptable protocol for researchers who may wish to embark on the search for this elusive compound in the vast and diverse world of natural products. The potential discovery of a natural source of this compound would not only fill a gap in our knowledge of natural product chemistry but could also open new avenues for its application in various scientific disciplines.

References

Unlocking Therapeutic Potential: A Technical Guide to 4-Phenylpentanoic Acid and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylpentanoic acid, a simple phenyl-substituted fatty acid, has emerged not as a direct therapeutic agent but as a foundational scaffold for the development of novel therapeutics across a spectrum of diseases. While data on the parent molecule remains limited, its structural motifs are being actively exploited to design potent and selective modulators of critical biological targets. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of this compound derivatives, offering a roadmap for future drug discovery and development efforts. We will explore the causality behind experimental designs, detail methodologies for target validation, and present a forward-looking perspective on the therapeutic promise of this chemical scaffold.

Introduction: The Emergence of a Privileged Scaffold

The drug discovery landscape is replete with examples of simple organic molecules serving as the starting point for major therapeutic classes. This compound, with its phenyl ring and pentanoic acid chain, represents one such "privileged scaffold." Its inherent physicochemical properties make it an attractive backbone for chemical modifications aimed at achieving high-affinity and selective interactions with a variety of biological targets. While the therapeutic utility of this compound itself is not well-documented, its derivatives have shown significant promise in modulating key players in metabolic, inflammatory, and proliferative diseases. This guide will dissect the therapeutic avenues being explored through the chemical evolution of this core structure.

Potential Therapeutic Targets of this compound Derivatives

The versatility of the this compound scaffold allows for the design of ligands that can interact with a diverse range of protein targets. The following sections detail the most promising therapeutic targets identified for derivatives of this molecule.

Peroxisome Proliferator-Activated Receptors (PPARs): Modulating Metabolism and Inflammation

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[2] Agonists of these receptors have been successfully developed for the treatment of dyslipidemia and type 2 diabetes.

Derivatives of the structurally related phenylpropanoic acid have been identified as potent dual agonists of PPARα and PPARδ.[3] This dual agonism is particularly attractive for treating metabolic syndrome, as it offers the potential to simultaneously address multiple facets of the disease, including dyslipidemia and insulin resistance.

Experimental Workflow: Screening for PPAR Agonism

A common and effective method for identifying PPAR agonists is the luciferase reporter assay. This cell-based assay provides a quantitative measure of receptor activation.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with three plasmids:

      • A plasmid encoding the ligand-binding domain of the human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain.

      • A luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).

      • A plasmid encoding β-galactosidase for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (this compound derivatives) at various concentrations. A known PPAR agonist (e.g., rosiglitazone for PPARγ) is used as a positive control.

  • Luciferase Assay:

    • After 24 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer.

    • β-galactosidase activity is also measured to normalize the luciferase readings.

  • Data Analysis:

    • The fold induction of luciferase activity relative to the vehicle control is calculated for each compound concentration.

    • EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Logical Rationale: The use of a chimeric receptor (PPAR LBD fused to GAL4 DBD) and a corresponding reporter ensures that the measured signal is specific to the activation of the PPAR ligand-binding domain by the test compound.

DOT Script for PPAR Signaling Pathway:

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-Phenylpentanoic Acid Derivative PPAR PPAR (α, γ, or δ) Ligand->PPAR Binds & Activates RXR RXR PPRE PPRE RXR->PPRE Binds to PPAR->RXR Heterodimerizes with TargetGene Target Gene (Metabolism, Inflammation) PPRE->TargetGene Regulates Transcription mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Metabolic & Anti-inflammatory Effects Metabolic & Anti-inflammatory Effects Protein->Metabolic & Anti-inflammatory Effects FFA4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 4-Phenylpentanoic Acid Derivative FFA4 FFA4 (GPR120) Ligand->FFA4 Activates Gq Gq FFA4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2 Ca²⁺ ER->Ca2 Releases Downstream Effects\n(e.g., GLP-1 secretion) Downstream Effects (e.g., GLP-1 secretion) Ca2->Downstream Effects\n(e.g., GLP-1 secretion)

References

Spectroscopic Data of 4-Phenylpentanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-phenylpentanoic acid, a valuable intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Imperative of Spectroscopic Characterization

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the intricate architecture of organic compounds. Each technique offers a unique window into the molecular structure: NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide will delve into the interpretation of these spectra for this compound, providing not just the data, but the scientific rationale behind the observed signals.

Molecular Structure and Logic of Analysis

The logical approach to elucidating the structure of this compound through spectroscopy involves a synergistic interpretation of data from NMR, IR, and MS. The molecular formula, C₁₁H₁₄O₂, provides the foundational atomic composition.[1] The subsequent spectroscopic analysis will systematically piece together the connectivity and chemical environment of these atoms.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.5 - 12.5Singlet (broad)1H-COOH
7.10 - 7.35Multiplet5HAromatic (C₆H₅)
2.70 - 2.90Multiplet1H-CH(Ph)-
2.30 - 2.45Triplet2H-CH₂-COOH
1.70 - 1.90Multiplet2H-CH₂-CH₂-
1.20 - 1.30Doublet3H-CH₃

Interpretation of the ¹H NMR Spectrum:

The broad singlet observed at a significantly downfield region (11.5 - 12.5 ppm) is a classic signature of a carboxylic acid proton . Its broadness is a result of hydrogen bonding and chemical exchange.

The multiplet in the aromatic region (7.10 - 7.35 ppm) integrating to five protons is indicative of a monosubstituted benzene ring . The complex splitting pattern arises from the coupling between the ortho, meta, and para protons.

The aliphatic region reveals the structure of the pentanoic acid chain. The methine proton adjacent to the phenyl group (-CH(Ph)-) appears as a multiplet around 2.70 - 2.90 ppm, deshielded by the aromatic ring. The methylene group alpha to the carbonyl group (-CH₂-COOH) resonates as a triplet at approximately 2.30 - 2.45 ppm due to coupling with the adjacent methylene group. The other methylene group in the chain (-CH₂-CH₂-) gives rise to a multiplet in the 1.70 - 1.90 ppm range. Finally, the methyl group (-CH₃) appears as a doublet around 1.20 - 1.30 ppm, confirming its attachment to the chiral center.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and the nature of the attached atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~179C=O (Carboxylic Acid)
~145Aromatic C (quaternary)
~128.5Aromatic CH
~126.5Aromatic CH
~126.0Aromatic CH
~40-CH(Ph)-
~35-CH₂-COOH
~30-CH₂-CH₂-
~20-CH₃

Interpretation of the ¹³C NMR Spectrum:

The signal at the lowest field (~179 ppm) is characteristic of a carbonyl carbon in a carboxylic acid. The aromatic region displays four signals, consistent with a monosubstituted benzene ring: one quaternary carbon (the point of attachment to the alkyl chain) at ~145 ppm and three signals for the five CH carbons due to symmetry. The aliphatic carbons appear at higher fields. The methine carbon attached to the phenyl group (-CH(Ph)-) is found around 40 ppm. The two methylene carbons of the chain are observed at approximately 35 ppm and 30 ppm. The methyl carbon gives a signal at the highest field, around 20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
3000-3100MediumC-H stretch (Aromatic)
2850-2960MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
1600, 1495, 1450Medium to WeakC=C stretch (Aromatic Ring)
~1240StrongC-O stretch (Carboxylic Acid)
~930Medium, BroadO-H bend (Carboxylic Acid)
700, 750StrongC-H out-of-plane bend (Monosubstituted Aromatic)

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of this compound is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid . This broadness is due to the presence of dimers in the solid or neat liquid state. Overlapping this broad band are the sharper C-H stretching vibrations of the aromatic ring (3000-3100 cm⁻¹) and the aliphatic chain (2850-2960 cm⁻¹).

A strong, sharp absorption at approximately 1710 cm⁻¹ confirms the presence of the carbonyl group (C=O) of the carboxylic acid . The absorptions in the 1450-1600 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring . The strong band around 1240 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid. The out-of-plane C-H bending vibrations for a monosubstituted benzene ring typically appear as two strong bands in the 700-770 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization. For this compound, with a molecular weight of 178.23 g/mol , the mass spectrum will show a molecular ion peak (M⁺) at m/z 178.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
178Moderate[M]⁺ (Molecular Ion)
160Low[M - H₂O]⁺
133Low[M - COOH]⁺
118High[C₉H₁₀]⁺
105Very High (Base Peak)[C₇H₅O]⁺ or [C₈H₉]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 178 confirms the molecular weight of this compound. The fragmentation pattern is key to confirming the structure. The base peak , which is the most intense peak in the spectrum, is observed at m/z 105. This fragment can arise from the cleavage of the bond between the carbon alpha and beta to the phenyl group, leading to the stable [C₈H₉]⁺ ion, or from a rearrangement followed by cleavage. Another significant peak at m/z 91 corresponds to the highly stable tropylium ion , a common fragment for compounds containing a benzyl group. The peak at m/z 77 is characteristic of the phenyl cation . The fragment at m/z 118 is likely due to the loss of acetic acid via a McLafferty rearrangement.

fragmentation M [C₁₁H₁₄O₂]⁺˙ m/z = 178 F160 [M - H₂O]⁺˙ m/z = 160 M->F160 - H₂O F133 [M - COOH]⁺ m/z = 133 M->F133 - •COOH F118 [C₉H₁₀]⁺˙ m/z = 118 M->F118 - CH₃COOH (McLafferty) F91 [C₇H₇]⁺ m/z = 91 F133->F91 - C₃H₆ F105 [C₈H₉]⁺ m/z = 105 (Base Peak) F118->F105 - CH₃• F77 [C₆H₅]⁺ m/z = 77 F105->F77 - C₂H₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrumentation used.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a low-melting solid or viscous liquid, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion versus its m/z value.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. The interpretation of each spectrum, grounded in fundamental principles of spectroscopy, allows for the detailed assignment of all atoms and functional groups within the molecule. This comprehensive characterization is essential for ensuring the identity and purity of this compound in research and development applications.

References

4-Phenylpentanoic acid safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 4-Phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound (CAS No: 16433-43-5).[1] As a compound frequently utilized in chemical synthesis and pharmaceutical research, a thorough understanding of its hazard profile and the implementation of robust safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes critical information from authoritative sources to provide a self-validating system for risk mitigation, encompassing hazard identification, personal protective equipment, handling and storage procedures, emergency response, and waste disposal.

Introduction: Understanding the Compound

This compound, also known as γ-methylbenzenebutanoic acid, is a carboxylic acid with the molecular formula C11H14O2.[1][2] Its application in organic synthesis and as a building block in the development of novel pharmaceutical agents necessitates a detailed and cautious approach to its handling. While not classified as acutely toxic, it presents specific hazards that require diligent adherence to safety protocols to prevent adverse health effects and ensure a safe laboratory environment.

Hazard Identification and GHS Classification

A critical first step in the safe handling of any chemical is a thorough understanding of its intrinsic hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

GHS Classification

According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Sensitization1H317: May cause an allergic skin reaction.[2]
Skin Irritation2H315: Causes skin irritation.[3]
Eye Irritation2AH319: Causes serious eye irritation.[3]
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation.[3]
GHS Pictograms and Signal Word

The following pictogram and signal word are associated with the hazards of this compound:

  • Pictogram:

    • alt text

  • Signal Word: Warning [2][3]

Precautionary Statements

The following precautionary statements are crucial for the safe handling of this compound:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P264: Wash skin thoroughly after handling.[3]

    • P271: Use only outdoors or in a well-ventilated area.[3]

    • P272: Contaminated work clothing should not be allowed out of the workplace.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[3]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[2]

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

    • P405: Store locked up.[3]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is a non-negotiable aspect of handling this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the potential chemical hazard.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4]Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5]Prevents skin contact, which can lead to irritation and allergic sensitization.[2][3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask for powders) when engineering controls are insufficient or when handling large quantities.[4][5]Minimizes inhalation of dust or aerosols, which can cause respiratory tract irritation.[3][6]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants.Provides a barrier against accidental skin contact.[5]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling this compound AssessRisk Assess Risk of Exposure (Splash, Dust, Aerosol) Start->AssessRisk EyeProtection Eye/Face Protection: Safety Goggles or Face Shield AssessRisk->EyeProtection Always Required HandProtection Hand Protection: Chemical-Resistant Gloves AssessRisk->HandProtection Always Required RespiratoryProtection Respiratory Protection: Respirator (if needed) AssessRisk->RespiratoryProtection If Dust/Aerosol Risk BodyProtection Body Protection: Lab Coat, Full Coverage AssessRisk->BodyProtection Always Required Proceed Proceed with Experiment EyeProtection->Proceed HandProtection->Proceed RespiratoryProtection->Proceed BodyProtection->Proceed Stop Re-evaluate Procedure

Safe Handling and Storage Protocols

Adherence to standardized procedures for handling and storage is paramount for both safety and maintaining the integrity of the compound.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Avoiding Dust and Aerosols: When working with the solid form, handle it carefully to avoid generating dust.[5][6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][6]

  • Grounding: For flammable liquids, ground and bond containers during transfer to prevent static discharge.[7]

Storage
  • Container: Store in a tightly closed, properly labeled container.[3][6]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6][8]

  • Segregation: Store acids separately from bases and reactive metals.[7][9]

Emergency Procedures: A Validating System for Unexpected Events

A well-defined emergency plan is a critical component of a safe laboratory environment. All personnel must be familiar with these procedures.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes.[3][10] Remove contaminated clothing and wash it before reuse.[3] If skin irritation or a rash develops, seek medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[3][11] Seek immediate medical attention.[3]
Inhalation Move the exposed person to fresh air.[3][12] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek medical attention if symptoms persist.[12]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Accidental Release Measures
  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[6]

    • For solid spills, gently sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[6][8]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]

    • Clean the spill area with soap and water.[13]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and contact the appropriate emergency response team.

    • Prevent the spill from entering drains or waterways.[3]

Emergency_Response_Workflow cluster_event Exposure Event cluster_response Immediate Response cluster_action Further Action Exposure Chemical Exposure Occurs Skin Skin Contact: Flush with water for 15 min Exposure->Skin Eyes Eye Contact: Flush with water for 15 min Exposure->Eyes Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Exposure->Ingestion Medical Seek Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical SDS Consult Safety Data Sheet (SDS) Medical->SDS Provide SDS to medical personnel Report Report Incident Medical->Report

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Classification: This material should be disposed of as hazardous waste.

  • Disposal Method: Dispose of contents and containers in accordance with all federal, state, and local environmental regulations.[6] Do not allow the product to enter drains or waterways.[3]

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.

Toxicological Information

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent implementation of the safety protocols outlined in this guide. By fostering a culture of safety and adhering to these self-validating procedures, researchers can minimize risks and ensure a secure working environment.

References

Introduction: Understanding the Physicochemical Landscape of 4-Phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-Phenylpentanoic Acid for Researchers and Drug Development Professionals

This compound, also known as 4-phenylvaleric acid, is an organic compound with a structure that presents a compelling case study in solubility for pharmaceutical and chemical research. Its molecular architecture, featuring a terminal carboxylic acid, a flexible alkyl chain, and an aromatic phenyl ring, creates a delicate balance of hydrophilic and hydrophobic properties. This guide provides a comprehensive analysis of its solubility characteristics, the underlying physicochemical principles, and robust methodologies for its experimental determination. Understanding these properties is critical for applications ranging from reaction chemistry and purification to formulation development and assessing bioavailability in drug discovery.

The solubility behavior of a molecule is dictated by its intrinsic properties. The following table summarizes the key physicochemical parameters of this compound, which form the basis for predicting and understanding its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₄O₂[1]
Molecular Weight178.23 g/mol [1]
IUPAC NameThis compound[1]
pKa (Predicted)4.70 ± 0.10[2]
LogP (Predicted)2.4 - 2.65[1][2]
Hydrogen Bond Donors1 (from -COOH)[2]
Hydrogen Bond Acceptors2 (from C=O and -OH)[2]
Melting Point13°C[2]
Boiling Point291.9°C at 760 mmHg[2]

Core Principles: Deconstructing the Molecule to Predict Solubility

The solubility of this compound is governed by the interplay of its three main structural components and the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3]

  • The Hydrophilic Head (Carboxylic Acid): The -COOH group is polar and capable of both donating and accepting hydrogen bonds. This functional group is the primary driver for solubility in polar protic solvents like water and alcohols.

  • The Hydrophobic Tail (Alkyl Chain): The four-carbon chain (-CH(CH₃)CH₂CH₂-) is nonpolar. As the length of the nonpolar alkyl chain in carboxylic acids increases, their solubility in water decreases dramatically.[4][5][6] This part of the molecule interacts favorably with nonpolar solvents through London dispersion forces.

  • The Aromatic Ring (Phenyl Group): The phenyl group is bulky and hydrophobic, contributing significantly to the molecule's nonpolar character.[7] It reduces the overall hydrophilicity, much like the aromatic ring in benzoic acid, which is known to be poorly soluble in cold water.[8]

This duality means that this compound will exhibit a spectrum of solubilities, being poorly soluble in highly polar solvents like water and highly soluble in nonpolar organic solvents. The balance between the hydrophilic carboxyl group and the hydrophobic phenylalkyl tail is key.

The diagram below illustrates the relationship between the molecular structure and its affinity for different solvent types.

G cluster_molecule This compound Structure cluster_solvents Solvent Types mol Carboxylic Acid (-COOH) - Polar - H-Bonding Phenyl & Alkyl Chain - Nonpolar - Hydrophobic polar Polar Solvents (e.g., Water, Ethanol) mol:head->polar Favors Solubility (H-Bonding) mol:tail->polar Hinders Solubility (Hydrophobic Effect) nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) mol:tail->nonpolar Favors Solubility (Dispersion Forces) basic Aqueous Base (e.g., aq. NaOH) mol:head->basic High Solubility (Salt Formation) G start Start prep 1. Preparation Add excess 4-PPA to known volume of solvent start->prep equil 2. Equilibration Incubate with agitation (24-72h at constant T) prep->equil separate 3. Phase Separation Filter or Centrifuge to remove solid equil->separate quant 4. Quantification Analyze supernatant concentration via HPLC separate->quant calc 5. Calculation Determine solubility from concentration and dilution factor quant->calc end End (Equilibrium Solubility Value) calc->end G start Start: 10 mM stock in 100% DMSO dilute_dmso 1. Serial Dilution in DMSO Plate start->dilute_dmso dilute_aq 2. Dilution into Aqueous Buffer Plate dilute_dmso->dilute_aq precip Precipitation Occurs Above Solubility Limit dilute_aq->precip measure 3. Measure Turbidity (Plate Reader) precip->measure end End: Kinetic Solubility Value measure->end

References

4-Phenylpentanoic Acid Derivatives as Versatile Scaffolds for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpentanoic acid scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Its unique combination of a hydrophobic phenyl ring and a flexible carboxylic acid-containing chain allows for molecular recognition by numerous enzyme active sites and allosteric pockets. This technical guide provides an in-depth exploration of this compound derivatives as potent and often selective enzyme inhibitors. We will dissect the molecular mechanisms, structure-activity relationships (SAR), and synthetic strategies for targeting key enzyme classes, including matrix metalloproteinases (MMPs), γ-secretase, and cyclooxygenases (COX). This document serves as a resource for researchers, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this versatile chemical scaffold.

Part 1: The this compound Scaffold: A Foundation for Enzyme Inhibition

Principles of Enzyme Inhibition

Enzyme inhibitors are fundamental tools in pharmacology and drug development, acting to decrease an enzyme's activity.[1] Their mechanisms are broadly classified as reversible or irreversible.[2] Reversible inhibitors, which are the focus of this guide, bind non-covalently and can be categorized based on their interaction with the enzyme and its substrate[3]:

  • Competitive Inhibition : The inhibitor directly competes with the substrate for the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration.[1]

  • Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site, inducing a conformational change that reduces the enzyme's catalytic efficiency, irrespective of substrate binding.[1]

  • Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.[3]

  • Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic activity.[1]

  • Allosteric Modulation : A specific form of non-competitive interaction where a modulator binds to an allosteric site and alters the enzyme's activity, sometimes in a subtle way, rather than simply blocking it. This is a key mechanism for γ-secretase modulators (GSMs).[4]

The this compound Core Structure

The this compound molecule (C₁₁H₁₄O₂) is characterized by a phenyl group attached to a pentanoic acid chain at the fourth carbon position.[5] This structure provides a unique blend of lipophilicity from the phenyl ring and a flexible, hydrophilic carboxylic acid tail. This duality is central to its success as a drug scaffold. The phenyl group can engage in hydrophobic and π-stacking interactions within enzyme pockets, while the carboxylic acid can form critical hydrogen bonds or ionic interactions, often mimicking the carboxylate of natural substrates like amino acids or fatty acids. The aliphatic chain provides conformational flexibility, allowing the molecule to adopt optimal orientations for binding.

Part 2: Case Study 1: Inhibition of Matrix Metalloproteinases (MMPs)

The Role of MMPs in Physiology and Disease

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[6] While crucial for processes like tissue remodeling and wound healing, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease.[7][8] This makes them a significant therapeutic target.

The Ahppa Motif: A Key Pharmacophore

A prominent derivative of the this compound scaffold is the 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue.[7][9] This "statine-like" amino acid is a powerful pharmacophore found in natural product inhibitors.[7] Statine moieties act as transition-state mimics of peptide hydrolysis, making them highly effective components in protease inhibitors.[7]

Mechanism of Action: Beyond Zinc-Binding

While many MMP inhibitors function by chelating the catalytic zinc ion in the active site, some this compound derivatives employ more sophisticated mechanisms. A prime example is Stictamide A , a natural product containing the Ahppa motif that selectively inhibits MMP12.[7][9] Docking studies reveal that Stictamide A operates through a non-zinc binding mechanism .[7] Instead of coordinating with the zinc ion, its 4-(4-hydroxyphenyl)butanoic acid residue extends into the deep, hydrophobic S1' pocket of the enzyme, achieving both potency and selectivity.[7] This highlights a key advantage of the scaffold: its ability to be tailored to exploit specific sub-pockets within a target enzyme family, leading to improved selectivity and potentially fewer off-target effects.

Structure-Activity Relationships (SAR) for MMP Inhibition

The development of potent MMP inhibitors based on pentanoic acid derivatives has revealed several key SAR principles[10][11]:

  • The Carboxylate/Hydroxamate Group : A zinc-binding group (ZBG) like a carboxylic acid or, more potently, a hydroxamate is often crucial for high-affinity binding to the catalytic zinc.

  • Stereochemistry : The stereochemistry of substitutions along the pentanoic acid chain, such as the hydroxyl and amino groups in the Ahppa motif, is critical for correct orientation in the active site.[12]

  • The Phenyl Group (P1' Substituent) : Modifications to the phenyl ring can drastically alter potency and selectivity by changing how the inhibitor interacts with the specific amino acid residues lining the S1' pocket of different MMPs.[11]

Compound ClassTarget MMP(s)Key Structural FeaturePotency (IC₅₀/Kᵢ)Reference
Stictamide AMMP12Ahppa residue, non-zinc bindingIC₅₀ = 2.3 µM[7]
Pentanoic Acid Derivative (Cpd 11)MMP-2(2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]IC₅₀ = 17.9 µM (in K562 cells)[10]
Phenyl Alkyl HydroxamatesTACE, MMPsSulfonyl group, 4-butynyloxy moietyPotent nM inhibition[11]
Experimental Workflow: Screening for MMP Inhibition

A typical workflow for identifying and characterizing MMP inhibitors involves a combination of enzymatic assays, cell-based models, and computational analysis.

MMP_Inhibition_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Cellular & Computational Validation A Compound Library (this compound Derivatives) B Primary Screen: Fluorescent Substrate Assay (e.g., against MMP2, MMP9, MMP12) A->B C Hit Identification (Compounds with >50% inhibition) B->C D Secondary Screen: IC₅₀ Determination C->D E Enzyme Kinetics (Determine Kᵢ and inhibition type) D->E F Selectivity Profiling (Panel of related MMPs) D->F G Cell-Based Assays (e.g., Invasion/Migration Assay) F->G H Cytotoxicity Assay (e.g., MTT, LDH) G->H I Molecular Docking (Predict binding mode) I->E

Caption: Workflow for discovery and validation of MMP inhibitors.

Protocol: Fluorogenic MMP Inhibition Assay

This protocol describes a common method for measuring MMP activity and inhibition.

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

    • Enzyme Stock : Recombinant human MMP (e.g., MMP12) at 1 µM in assay buffer.

    • Substrate Stock : Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) at 1 mM in DMSO.

    • Inhibitor Stock : Test compounds (this compound derivatives) at 10 mM in DMSO.

  • Assay Procedure (96-well plate format) :

    • Add 88 µL of assay buffer to each well.

    • Add 2 µL of inhibitor solution at various concentrations (perform serial dilutions). For control wells, add 2 µL of DMSO.

    • Add 5 µL of diluted enzyme solution (e.g., final concentration of 5 nM).

    • Incubate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of diluted substrate solution (e.g., final concentration of 10 µM).

    • Immediately begin monitoring fluorescence (e.g., λₑₓ = 328 nm, λₑₘ = 393 nm) every 60 seconds for 30-60 minutes at 37°C.

  • Data Analysis :

    • Calculate the initial velocity (V₀) of the reaction for each well from the linear portion of the fluorescence vs. time plot.

    • Normalize the velocities to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3: Case Study 2: Modulation of γ-Secretase for Alzheimer's Disease

γ-Secretase and its Role in Aβ Production

γ-secretase is a complex intramembrane protease composed of four protein subunits.[13][14] It performs a critical cleavage step on the amyloid precursor protein (APP), generating amyloid-beta (Aβ) peptides.[15] While it produces several Aβ species, the accumulation of the aggregation-prone 42-amino-acid-long version (Aβ42) is a central event in the pathogenesis of Alzheimer's disease (AD).[16]

From Inhibition to Modulation

Early therapeutic strategies focused on γ-secretase inhibitors (GSIs). However, GSIs broadly block all γ-secretase activity, including the cleavage of other vital substrates like Notch, leading to severe side effects in clinical trials.[4] This failure prompted a paradigm shift towards γ-secretase modulators (GSMs) . GSMs do not inhibit the enzyme but instead allosterically modulate its activity to decrease the production of toxic Aβ42 while concurrently increasing the formation of shorter, less harmful species like Aβ38, without affecting total Aβ levels or Notch processing.[4][13]

NSAID-Derived GSMs

Intriguingly, the first GSMs were discovered to be a subset of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and flurbiprofen, which are derivatives of phenyl-propanoic acid—a close structural relative of this compound.[4] Although these initial compounds had low potency, they established the phenyl-alkanoic acid structure as a viable scaffold for developing highly potent, second-generation GSMs.[4] These compounds selectively lower Aβ42 production, offering a much safer therapeutic window compared to GSIs.[4]

Mechanism of Allosteric Modulation

GSMs are believed to bind to an allosteric site on the presenilin (PSEN) subunit of the γ-secretase complex.[13] This binding induces a subtle conformational change that alters how the enzyme processes the APP C-terminal fragment. Instead of blocking cleavage, it shifts the cleavage pattern, favoring the product line that terminates in Aβ38 over the one that produces Aβ42.[4]

GSEC_Modulation cluster_APP APP Processing cluster_GSEC γ-Secretase Cleavage cluster_GSM Effect of GSM APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 CTF C99 Fragment BACE1->CTF GSEC γ-secretase CTF->GSEC Abeta42 Aβ42 (Pathogenic) GSEC->Abeta42 Major pathway Abeta40 Aβ40 (Less Pathogenic) GSEC->Abeta40 Abeta38 Aβ38 (Non-Pathogenic) GSEC_mod γ-secretase GSEC_mod->Abeta42 Reduced pathway GSEC_mod->Abeta38 Favored pathway GSM GSM (e.g., NSAID derivative) GSM->GSEC_mod Allosteric binding CTF_mod C99 Fragment CTF_mod->GSEC_mod

Caption: Allosteric modulation of γ-secretase by GSMs shifts APP processing.

Protocol: Cell-Based Assay for Aβ42/Aβ40 Ratio

This protocol uses an ELISA-based method to measure the effect of GSMs on Aβ production in cultured cells.

  • Cell Culture and Treatment :

    • Plate cells that overexpress human APP (e.g., HEK293-APP or CHO-APP) in a 24-well plate and grow to ~80% confluency.

    • Prepare serial dilutions of the test GSM compounds in fresh culture medium.

    • Remove the old medium from the cells and replace it with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 24 hours at 37°C, 5% CO₂.

  • Sample Collection :

    • After incubation, collect the conditioned medium from each well.

    • Centrifuge the medium at 2000 x g for 10 minutes to pellet any cell debris.

    • Collect the supernatant for analysis.

  • Aβ ELISA :

    • Use commercial sandwich ELISA kits specific for human Aβ40 and Aβ42.

    • Follow the manufacturer's instructions precisely. Typically, this involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and the collected cell culture supernatants.

      • Incubating to allow Aβ to bind to the capture antibody.

      • Washing the plate and adding a detection antibody.

      • Adding a substrate (e.g., TMB) and stopping the reaction.

      • Reading the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis :

    • Calculate the concentrations of Aβ40 and Aβ42 in each sample using the standard curve.

    • For each treatment condition, calculate the Aβ42/Aβ40 ratio.

    • Plot the percent change in the Aβ42/Aβ40 ratio versus the logarithm of the GSM concentration to determine the IC₅₀ for Aβ42 reduction.

Part 4: Case Study 3: Inhibition of Cyclooxygenases (COX)

COX-1 and COX-2 in Inflammation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, catalyze a key step in the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1 is constitutively expressed and involved in homeostatic functions like gastrointestinal protection, while COX-2 is inducible and plays a major role in inflammation and pain.[17]

Ibuprofen: An Archetypal Phenylpropanoic Acid Inhibitor

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is one of the most well-known non-steroidal anti-inflammatory drugs (NSAIDs).[17] It is a non-selective, reversible inhibitor of both COX-1 and COX-2.[18] Its structure is a close analog of the this compound core, demonstrating the scaffold's effectiveness in targeting enzymes involved in the fatty acid metabolism cascade.

Leveraging the NSAID Scaffold for New Targets

The well-established safety and bioavailability of the ibuprofen scaffold make it an attractive starting point for designing inhibitors for other enzymes. By replacing the carboxylic acid group with a different pharmacophore, the target profile can be completely altered. For example, replacing the carboxylate with an N-hydroxyurea group converts the COX-inhibiting NSAID scaffold into a selective inhibitor of 5-lipoxygenase (5-LO) , another key enzyme in the inflammatory pathway.[19] This strategy of "scaffold hopping" or functional group modification is a powerful tool in medicinal chemistry.

Part 5: Synthetic Strategies and Lead Optimization

General Synthetic Routes

The synthesis of this compound derivatives can be achieved through various established organic chemistry methods. A common approach involves the alkylation of a phenylacetonitrile derivative followed by hydrolysis, or using coupling reactions to build the carbon backbone.[20][21] For more complex derivatives, such as those containing the Ahppa motif, stereoselective methods are required. A highly diastereoselective epoxidation of γ-amino α,β-unsaturated esters, followed by regioselective ring-opening, is an effective strategy for creating the desired stereochemistry for HIV protease inhibitors.[12]

Computational Tools in Design

Modern drug design heavily relies on computational methods to accelerate the discovery process. Molecular docking is used to predict the binding pose and affinity of a designed inhibitor within the enzyme's active site.[10] This allows for the rapid virtual screening of thousands of potential derivatives and helps rationalize observed SAR. Molecular dynamics (MD) simulations can further refine these models by assessing the stability of the predicted protein-ligand complex over time.[22]

Drug_Design_Workflow A Target Identification & Validation B Virtual Screening (Docking of derivative libraries) A->B C Hit Selection (Based on score & pose) B->C D Chemical Synthesis of Selected Hits C->D E In Vitro Biological Assay (IC₅₀, Kᵢ) D->E F SAR Analysis E->F G Lead Optimization (Iterative Design-Synthesize-Test cycle) F->G G->D New Derivatives H In Vivo Studies G->H Optimized Lead

Caption: A computational and experimental workflow for drug design.

Part 6: Summary and Future Directions

The this compound scaffold and its close relatives represent a remarkably versatile platform for the design of potent and selective enzyme inhibitors. From the non-zinc binding inhibition of MMPs to the allosteric modulation of γ-secretase and the classic competitive inhibition of COX enzymes, this single core structure has given rise to compounds that address a wide spectrum of human diseases.

The future of this scaffold lies in continued exploration and innovation. By applying modern medicinal chemistry strategies—including fragment-based design, bioisosteric replacement, and the development of covalent and multi-target-directed ligands—new derivatives can be created to engage novel enzyme targets. The inherent drug-like properties of the phenyl-alkanoic acid core make it an enduring and valuable starting point for the development of the next generation of therapeutics.

Part 7: References

  • O'Rourke, M. A., et al. (2011). Stictamides A-C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Journal of Organic Chemistry. 9

  • O'Rourke, M. A., et al. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. NIH Public Access. 7

  • Das, S., et al. (2017). A pentanoic acid derivative targeting matrix metalloproteinase-2 (MMP-2) induces apoptosis in a chronic myeloid leukemia cell line. European Journal of Medicinal Chemistry. 10

  • Huss, S., et al. (2000). Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity. Journal of Medicinal Chemistry. 12

  • Abdellatif, K. R. A., et al. (2020). Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents. Future Medicinal Chemistry. 23

  • O'Rourke, M. A., et al. (2011). Stictamides A-C, MMP12 Inhibitors Containing 4-Amino-3-hydroxy-5-phenylpentanoic Acid Subunits. ResearchGate. 6

  • Mihali, M., et al. (2024). Comparison of Two Synthesis Methods for 3D PLA-Ibuprofen Nanofibrillar Scaffolds. MDPI. 17

  • Luo, Y., & Li, Y. M. (2023). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Aging Neuroscience. 13

  • Riendeau, D., et al. (2000). Nonsteroidal anti-inflammatory drugs as scaffolds for the design of 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters. 19

  • De Strooper, B., & Chavez Gutierrez, L. (2015). γ-Secretase Inhibitors and Modulators. Cold Spring Harbor Perspectives in Medicine. 14

  • Rock, M. (2023). Nonsteroidal Anti-Inflammatory Drug (NSAID) Classes. Medscape. 24

  • Pu, D., et al. (2009). Ibuprofen and other widely used non-steroidal anti-inflammatory drugs inhibit antibody production in human cells. Cellular Immunology. 18

  • Li, Y., et al. (2023). Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds. Molecules. 20

  • Bacioglu, M., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Molecular Neurodegeneration. 4

  • Zhang, H., et al. (2014). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. International Journal of Molecular Sciences. 21

  • Khan, A. A., & Khan, Z. (2024). Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. Journal of Population Therapeutics and Clinical Pharmacology. 25

  • Zhang, X., et al. (2014). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Current Topics in Medicinal Chemistry. 15

  • Levin, J. I., et al. (2004). Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry. 11

  • Xia, W. (2019). γ-Secretase and its modulators: Twenty years and beyond. Neuroscience Letters. 16

  • Supuran, C. T., & Dediu, G. N. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. Molecules. 2

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. 5

  • Holland, P. C., et al. (1973). Mechanisms of inhibition of fatty acid oxidation by pent-4-enoic acid: evidence against the coenzyme A-depletion hypothesis. Biochemical Journal. 26

  • Zheng, H., et al. (2017). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry. 27

  • Weisenfeld, N. I., et al. (1992). Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic. Journal of Medicinal Chemistry. 28

  • Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. 29

  • Bauer, J. D., et al. (2007). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation. Journal of Pharmacology and Experimental Therapeutics. 30

  • Al-Yasiri, A. Y., et al. (2024). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Public Health in Africa. 22

  • Synapse, P. (2025). Common Enzyme Inhibition Mechanisms Explained with Examples. Patsnap Synapse. 1

  • MDPI (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. 31

  • Drug Design Org (2005). Structure Activity Relationships. DrugDesign.org. 32

  • Cabral, J., et al. (2020). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. International Journal of Molecular Sciences. 8

  • Hussain, S., et al. (2024). Harnessing Enzyme Inhibition: Mechanisms, Applications and Therapeutic Implications. Journal of Pharmaceutical Research International. 3

References

Investigating the In Vivo Metabolism of 4-Phenylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals investigating the in vivo metabolism of 4-phenylpentanoic acid. While direct, comprehensive studies on this specific compound are limited, this document synthesizes established principles of xenobiotic metabolism, data from structurally similar molecules, and proven experimental methodologies to offer a robust investigative strategy.

Introduction: Predicting the Metabolic Fate of this compound

This compound, a compound featuring both an aliphatic carboxylic acid chain and a phenyl ring, is anticipated to undergo metabolism through two primary, well-established pathways in mammalian systems:

  • β-Oxidation of the Aliphatic Side Chain: Similar to endogenous fatty acids, the pentanoic acid side chain is a prime candidate for mitochondrial β-oxidation. This process involves the sequential cleavage of two-carbon units, leading to a chain-shortened phenylalkanoic acid.

  • Aromatic Hydroxylation: The phenyl group is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, primarily in the liver. This results in the formation of hydroxylated metabolites, which can then be further conjugated for excretion.

Additionally, ω-oxidation, an alternative pathway for fatty acid metabolism, may play a minor role. This guide will detail the experimental approaches necessary to elucidate the specific metabolites formed through these pathways and to quantify their presence in biological matrices.

Core Metabolic Pathways and Enzymology

The metabolic transformation of this compound is likely a multi-step process involving several key enzymes. Understanding these pathways is crucial for designing experiments and interpreting data.

β-Oxidation Pathway

The initial and likely major metabolic route for the aliphatic side chain of this compound is β-oxidation. This mitochondrial process would systematically shorten the pentanoic acid chain.

Diagram: Predicted β-Oxidation Pathway of this compound

beta_oxidation cluster_0 Mitochondrial Matrix 4-Phenylpentanoic_acid This compound 4-Phenylpentanoyl-CoA 4-Phenylpentanoyl-CoA 4-Phenylpentanoic_acid->4-Phenylpentanoyl-CoA Acyl-CoA Synthetase trans-Δ2-4-Phenylpentenoyl-CoA trans-Δ2-4-Phenylpentenoyl-CoA 4-Phenylpentanoyl-CoA->trans-Δ2-4-Phenylpentenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxy-4-phenylpentanoyl-CoA 3-Hydroxy-4-phenylpentanoyl-CoA trans-Δ2-4-Phenylpentenoyl-CoA->3-Hydroxy-4-phenylpentanoyl-CoA Enoyl-CoA Hydratase 3-Keto-4-phenylpentanoyl-CoA 3-Keto-4-phenylpentanoyl-CoA 3-Hydroxy-4-phenylpentanoyl-CoA->3-Keto-4-phenylpentanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Phenylacetyl-CoA Phenylacetyl-CoA 3-Keto-4-phenylpentanoyl-CoA->Phenylacetyl-CoA β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Keto-4-phenylpentanoyl-CoA->Acetyl-CoA β-Ketothiolase

Caption: Predicted mitochondrial β-oxidation of this compound.

Aromatic Hydroxylation and Conjugation

The phenyl ring of this compound and its β-oxidation metabolites are substrates for Phase I and Phase II metabolism.

  • Phase I (Oxidation): Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are responsible for the initial hydroxylation of the aromatic ring. This can occur at the ortho, meta, or para positions, leading to various isomeric hydroxylated metabolites.

  • Phase II (Conjugation): The newly introduced hydroxyl groups, as well as the carboxylic acid moiety, can be conjugated with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (catalyzed by UDP-glucuronosyltransferases) and sulfation (catalyzed by sulfotransferases).

Diagram: Aromatic Hydroxylation and Conjugation

aromatic_hydroxylation cluster_1 Phase I & II Metabolism Parent_Compound This compound or its β-oxidation metabolites Hydroxylated_Metabolites Hydroxylated Metabolites (ortho, meta, para) Parent_Compound->Hydroxylated_Metabolites CYP450 Enzymes Conjugated_Metabolites Glucuronide and Sulfate Conjugates Parent_Compound->Conjugated_Metabolites UGTs (on carboxyl group) Hydroxylated_Metabolites->Conjugated_Metabolites UGTs, SULTs analytical_workflow Sample_Collection Biological Sample Collection (Plasma, Urine, Feces) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Dilution) Sample_Collection->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS GC_MS GC-MS Analysis (with derivatization) Sample_Preparation->GC_MS Data_Processing Data Processing and Metabolite Identification LC_MS_MS->Data_Processing GC_MS->Data_Processing Quantification Quantification of Parent and Metabolites Data_Processing->Quantification

Methodological & Application

Application Note & Protocol: Synthesis of 4-Phenylpentanoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 4-phenylpentanoic acid, a valuable intermediate in pharmaceutical and chemical research. The methodology centers on the robust and well-established Friedel-Crafts acylation, followed by a Clemmensen reduction. This application note furnishes a detailed, step-by-step protocol, delves into the underlying reaction mechanisms, and outlines critical safety considerations and analytical characterization techniques. The content is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of this compound.

Introduction and Scientific Background

This compound and its derivatives are significant building blocks in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. The structural motif of a phenyl group appended to a pentanoic acid chain is found in numerous compounds of medicinal interest. The synthesis strategy detailed herein employs the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions, discovered by Charles Friedel and James Mason Crafts in 1877.[1] This reaction facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group, typically from an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[2]

A key advantage of the Friedel-Crafts acylation is the deactivation of the aromatic ring by the newly introduced acyl group, which effectively prevents polysubstitution—a common issue in Friedel-Crafts alkylation reactions.[2][3] The resulting aryl ketone can then be readily reduced to the corresponding alkane, providing a clean and high-yield route to the desired alkyl-substituted aromatic compound.[1][4] This two-step sequence is often a superior strategy to direct Friedel-Crafts alkylation, which is prone to carbocation rearrangements and polyalkylation.[5]

This protocol will first describe the acylation of benzene with valeryl chloride to form 4-oxo-4-phenylpentanoic acid, followed by the Clemmensen reduction of the ketone to yield the final product, this compound.

Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
Reagents & SolventsEquipment
Benzene (anhydrous)Round-bottom flasks (various sizes)
Valeryl chlorideReflux condenser
Aluminum chloride (anhydrous)Addition funnel
Dichloromethane (DCM, anhydrous)Magnetic stirrer and stir bars
Hydrochloric acid (concentrated)Ice bath
Zinc amalgam (Zn(Hg))Heating mantle
Deionized waterSeparatory funnel
Sodium bicarbonate (saturated solution)Rotary evaporator
Brine (saturated NaCl solution)pH paper or pH meter
Anhydrous magnesium sulfate (MgSO₄)Glassware for extraction and filtration
Thin Layer Chromatography (TLC) plates and chamber

Safety Precaution: All manipulations involving anhydrous aluminum chloride and valeryl chloride must be conducted in a well-ventilated fume hood, as they are corrosive and react violently with moisture.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part A: Friedel-Crafts Acylation - Synthesis of 4-Oxo-4-phenylpentanoic acid
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents). Add 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve valeryl chloride (1.0 equivalent) in 25 mL of anhydrous dichloromethane and add it to the addition funnel. Add the valeryl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The reaction between the Lewis acid and the acyl chloride is exothermic.[6]

  • Addition of Benzene: After the addition of valeryl chloride is complete, add benzene (1.0 equivalent) dropwise via the addition funnel over 30 minutes, again maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated hydrochloric acid.[7] Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of dichloromethane.[7]

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-oxo-4-phenylpentanoic acid.[7]

Part B: Clemmensen Reduction - Synthesis of this compound
  • Preparation of Zinc Amalgam (Zn(Hg)): In a flask, add zinc granules (4 equivalents) and a solution of mercuric chloride in dilute HCl. Swirl for a few minutes, then decant the solution and wash the amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and the crude 4-oxo-4-phenylpentanoic acid from Part A.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The reduction of the ketone to an alkane is the core of the Clemmensen reduction.[4]

  • Cooling and Extraction: After cooling to room temperature, extract the reaction mixture with diethyl ether or ethyl acetate (3 x 75 mL).

  • Purification: The combined organic extracts should be washed with water and brine. The carboxylic acid product can be purified by dissolving it in an aqueous alkali solution (like NaOH), extracting with diethyl ether to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified this compound.[8]

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the final product.

Reaction Mechanisms and Scientific Rationale

Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[9] The Lewis acid catalyst, AlCl₃, activates the acyl chloride to form a highly electrophilic acylium ion.[5] This ion is then attacked by the nucleophilic π-electrons of the benzene ring.

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride Valeryl Chloride Complex Lewis Acid-Base Complex AcylChloride->Complex + AlCl₃ AlCl3 AlCl₃ AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Cleavage AlCl4 [AlCl₄]⁻ Benzene Benzene AreniumIon Arenium Ion (Sigma Complex) Benzene->AreniumIon + Acylium Ion ProductKetone 4-Oxo-4-phenylpentanoic acid AreniumIon->ProductKetone + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Figure 2: Mechanism of the Friedel-Crafts Acylation.

The choice of a strong Lewis acid like AlCl₃ is crucial as it is required in stoichiometric amounts.[1] This is because the product ketone is a moderate Lewis base and forms a complex with the AlCl₃, rendering it inactive as a catalyst.[1] Anhydrous conditions are critical as water will react with and deactivate the Lewis acid catalyst.[7][10]

Clemmensen Reduction Rationale

The Clemmensen reduction is a classic method for the deoxygenation of ketones to the corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[4] This method is particularly well-suited for aryl ketones that are stable in strongly acidic conditions. The resulting alkane is the desired this compound.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Analytical Technique Expected Results for this compound
Appearance White to off-white solid
Melting Point Approximately 13 °C[11]
¹H NMR Signals corresponding to the aromatic protons, the methine proton, the methylene protons, and the methyl protons.
¹³C NMR Resonances for the carboxylic acid carbon, aromatic carbons, and aliphatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 178.23 g/mol .[12][13]
Infrared (IR) Spectroscopy Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic groups.

Troubleshooting

Issue Possible Cause Solution
Low yield in acylation Moist reagents or glassware; Insufficient catalyst; Sub-optimal temperature.Ensure all reagents and glassware are anhydrous.[7] Use fresh, high-quality AlCl₃. Optimize reaction temperature.
Formation of multiple products Impurities in starting materials; Side reactions.Purify starting materials before use. Ensure controlled addition and temperature.
Incomplete reduction Insufficient reaction time or temperature; Deactivated zinc amalgam.Increase reflux time.[14] Prepare fresh zinc amalgam.
Product loss during workup Product partially soluble in the aqueous layer.Ensure proper pH adjustment during extraction. Perform multiple extractions.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation followed by Clemmensen reduction is a reliable and effective method. This protocol provides a detailed, step-by-step guide with scientific rationale to aid researchers in the successful synthesis and purification of this important chemical intermediate. Adherence to the described conditions, especially the maintenance of anhydrous conditions during the acylation step, is paramount for achieving high yields and purity.

References

Application Note & Protocol: Synthesis of 4-Methyl-5-Phenylpentanoic Acid via Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-methyl-5-phenylpentanoic acid, a substituted carboxylic acid with potential applications in medicinal chemistry and materials science.[1][2][3][4] The synthetic strategy detailed herein employs the robust and versatile malonic ester synthesis.[5][6] This application note elucidates the underlying chemical principles, provides a detailed step-by-step protocol, and offers insights into the critical parameters that ensure a successful synthesis. The content is structured to be a self-validating guide, grounded in established chemical literature and best practices.

Introduction: The Malonic Ester Synthesis as a Tool for Carbon Chain Elongation

The malonic ester synthesis is a cornerstone of organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted carboxylic acids.[5][6] The core of this methodology lies in the exceptional acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[7] This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[8] This enolate is a potent nucleophile that readily undergoes SN2 reactions with alkyl halides, effectively creating a new carbon-carbon bond.[9][10]

The synthesis of 4-methyl-5-phenylpentanoic acid requires the introduction of two different alkyl groups to the α-carbon of the malonic ester. This is achieved through a sequential dialkylation process.[9][11] The monoalkylated ester is isolated and then subjected to a second deprotonation and alkylation step with a different alkyl halide.[12] The final steps of the synthesis involve the hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation to yield the desired substituted pentanoic acid.[13]

Reaction Mechanism and Strategy

The synthesis of 4-methyl-5-phenylpentanoic acid via malonic ester synthesis is a multi-step process. The overall transformation can be visualized as the conversion of appropriate alkyl halides into a carboxylic acid with a two-carbon extension from the malonic ester backbone.[7]

The chosen strategy involves a sequential dialkylation of diethyl malonate. The order of introduction of the alkyl groups is critical to achieving the desired final product. For the synthesis of 4-methyl-5-phenylpentanoic acid, the two required alkyl groups are a methyl group and a 2-phenylethyl (or benzyl) group. The retrosynthetic analysis indicates that the target molecule can be disconnected at the α-carbon, revealing the necessary alkyl halides.

Reaction Pathway:

reaction_pathway cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate_1 Enolate_1 Diethyl Malonate->Enolate_1 NaOEt, EtOH Monoalkylated Ester Monoalkylated Ester Enolate_1->Monoalkylated Ester CH3I (Methyl Iodide) Enolate_2 Enolate_2 Monoalkylated Ester->Enolate_2 NaOEt, EtOH Dialkylated Ester Dialkylated Ester Enolate_2->Dialkylated Ester PhCH2CH2Br (2-Phenylethyl Bromide) Dicarboxylic Acid Dicarboxylic Acid Dialkylated Ester->Dicarboxylic Acid 1. NaOH, H2O 2. H3O+ 4-Methyl-5-Phenylpentanoic Acid 4-Methyl-5-Phenylpentanoic Acid Dicarboxylic Acid->4-Methyl-5-Phenylpentanoic Acid Heat (-CO2)

Caption: Overall reaction pathway for the synthesis of 4-methyl-5-phenylpentanoic acid.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 4-methyl-5-phenylpentanoic acid. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Diethyl Malonate160.1716.0 g0.10---
Sodium Ethoxide (NaOEt)68.057.5 g0.11Handle under inert atmosphere
Methyl Iodide (CH3I)141.9415.6 g0.11Toxic and volatile
2-Phenylethyl Bromide185.0620.4 g0.11---
Sodium Hydroxide (NaOH)40.0012.0 g0.30---
Hydrochloric Acid (HCl)36.46As needed---Concentrated (12 M)
Anhydrous Ethanol46.07250 mL------
Diethyl Ether74.12As needed---For extraction
Anhydrous MgSO4120.37As needed---For drying
Step-by-Step Procedure

Step 1: Synthesis of Diethyl Methylmalonate (First Alkylation)

  • Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried.

  • Under an inert atmosphere (nitrogen or argon), add anhydrous ethanol (150 mL) to the flask.

  • Carefully add sodium ethoxide (7.5 g, 0.11 mol) to the ethanol with stirring.

  • Once the sodium ethoxide has dissolved, add diethyl malonate (16.0 g, 0.10 mol) dropwise from the dropping funnel over 15 minutes.

  • After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete enolate formation.

  • Cool the mixture to room temperature and add methyl iodide (15.6 g, 0.11 mol) dropwise. An exothermic reaction may be observed.

  • After the addition of methyl iodide, heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC to confirm the consumption of diethyl malonate.

  • Cool the reaction mixture, and remove the ethanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain crude diethyl methylmalonate.

Step 2: Synthesis of Diethyl Methyl(2-phenylethyl)malonate (Second Alkylation)

  • Prepare a fresh solution of sodium ethoxide by dissolving sodium (2.5 g, 0.11 mol) in anhydrous ethanol (100 mL) in a separate flask.

  • Add the crude diethyl methylmalonate from the previous step to the freshly prepared sodium ethoxide solution.

  • Heat the mixture to reflux for 30 minutes.

  • Add 2-phenylethyl bromide (20.4 g, 0.11 mol) dropwise and continue to reflux for 4-6 hours.

  • Follow the workup procedure as described in Step 1 to isolate the crude diethyl methyl(2-phenylethyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude dialkylated ester, add a solution of sodium hydroxide (12.0 g, 0.30 mol) in water (100 mL).

  • Heat the mixture to reflux for 4-6 hours until the ester is completely hydrolyzed (a homogenous solution should form).

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. A precipitate of the dicarboxylic acid may form.

  • Heat the acidified mixture to reflux for 4-8 hours to effect decarboxylation. The evolution of CO2 gas should be observed.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4-methyl-5-phenylpentanoic acid.

Key Considerations and Troubleshooting

  • Choice of Base: Sodium ethoxide is a suitable base as it prevents transesterification with the ethyl esters.[11]

  • Alkylating Agents: Primary alkyl halides are ideal for the SN2 reaction.[12] Secondary and tertiary halides can lead to elimination side products.

  • Dialkylation: A potential side reaction is dialkylation in the first step.[11] Using a slight excess of the malonic ester can minimize this.

  • Hydrolysis and Decarboxylation: Complete hydrolysis of the esters is crucial before acidification and decarboxylation. Incomplete hydrolysis will result in lower yields. The decarboxylation step is driven by heat.[14]

Visualization of the Experimental Workflow

experimental_workflow start Start: Diethyl Malonate step1 Step 1: First Alkylation - NaOEt, EtOH - CH3I start->step1 step2 Step 2: Second Alkylation - NaOEt, EtOH - PhCH2CH2Br step1->step2 step3 Step 3: Hydrolysis - NaOH, H2O step2->step3 step4 Step 4: Acidification & Decarboxylation - HCl, Heat step3->step4 step5 Step 5: Workup & Purification - Extraction - Recrystallization/Chromatography step4->step5 end_product End Product: 4-Methyl-5-Phenylpentanoic Acid step5->end_product

Caption: A streamlined workflow for the synthesis of 4-methyl-5-phenylpentanoic acid.

Conclusion

The malonic ester synthesis provides an effective and reliable route for the preparation of 4-methyl-5-phenylpentanoic acid. By carefully controlling the reaction conditions and the stoichiometry of the reagents, this multi-step synthesis can be performed to achieve good yields of the target compound. The principles and the protocol detailed in this application note offer a solid foundation for researchers in organic synthesis and drug development.

References

Application Note and Protocol for the Purification of 4-Phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentanoic acid is a carboxylic acid derivative with significant applications in organic synthesis and serves as a key building block for various pharmaceutical compounds. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and complications in the structural elucidation of target molecules. Common impurities stemming from its synthesis may include unreacted starting materials, isomers, and byproducts from side reactions. This document provides a comprehensive guide to the purification of this compound, focusing on two robust methods: recrystallization and acid-base extraction. The protocols are designed to be self-validating, with an emphasis on the scientific principles behind each step to ensure reproducibility and high purity of the final product.

Purification Methodologies

The choice of purification technique is contingent on the nature of the impurities. For general purification from non-polar and some polar contaminants, recrystallization is highly effective. For separating the acidic product from neutral or basic impurities, acid-base extraction is the method of choice.

Recrystallization: A Method Based on Differential Solubility

Recrystallization is a powerful technique for purifying solid compounds.[1] The underlying principle is the difference in solubility of the desired compound and its impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon slow cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the "mother liquor."[1] For this compound, a mixed solvent system, such as toluene-hexane, often yields excellent results.

2.1.1. Step-by-Step Recrystallization Protocol

  • Solvent Selection and Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot toluene. The objective is to form a saturated solution at the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored due to high molecular weight impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: To remove insoluble impurities and the activated charcoal, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization of the product.[1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals, which are typically purer. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the purified product.[1][2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

2.1.2. Recrystallization Workflow Diagram

G A Crude this compound B Dissolve in minimal hot toluene A->B C Add activated charcoal (optional) B->C D Hot gravity filtration C->D E Slowly cool to room temperature D->E F Cool in ice bath to maximize yield E->F G Collect crystals by vacuum filtration F->G H Wash with ice-cold hexane G->H I Dry under vacuum H->I J Pure this compound I->J

Caption: Recrystallization workflow for this compound.

Acid-Base Extraction: Exploiting Acidity for Separation

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[3][4] Since this compound is a carboxylic acid, it can be converted to its water-soluble salt by reaction with a weak base, such as sodium bicarbonate.[5][6] This allows for its separation from neutral and basic impurities that remain in the organic phase.[3][7]

2.2.1. Step-by-Step Acid-Base Extraction Protocol

  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Extraction with Base: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate and shake the funnel vigorously, venting frequently to release any pressure buildup. The this compound will react with the bicarbonate to form its sodium salt, which is soluble in the aqueous layer.[5][6]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The upper organic layer, containing neutral and basic impurities, can be discarded or processed further if desired.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add a dilute strong acid, such as 1 M hydrochloric acid, until the solution is acidic (test with pH paper). The protonation of the carboxylate salt will regenerate the water-insoluble this compound, causing it to precipitate out of the solution.[7]

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry the purified product thoroughly.[7]

2.2.2. Acid-Base Extraction Workflow Diagram

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude product in organic solvent B Add aqueous NaHCO3 and shake A->B C Separate Layers B->C D Neutral & Basic Impurities C->D E Sodium 4-phenylpentanoate C->E F Acidify with HCl E->F G Precipitated this compound F->G H Vacuum Filtration, Wash & Dry G->H I Pure Product H->I

Caption: Acid-base extraction workflow for purification.

Purity Assessment

The efficacy of the purification should be confirmed using appropriate analytical methods.

Analytical TechniquePurposeExpected Outcome for High Purity
Melting Point Analysis A simple and rapid indicator of purity. Impurities typically broaden and depress the melting point range.[2]A sharp melting point range consistent with the literature value.
HPLC (High-Performance Liquid Chromatography) Provides quantitative information about purity and can detect trace impurities.[8][9][10]A single major peak corresponding to this compound.[11]
NMR (Nuclear Magnetic Resonance) Spectroscopy Confirms the chemical structure and can reveal the presence of proton-containing impurities.A clean spectrum with chemical shifts, splitting patterns, and integration values that match the structure of this compound.

Safety and Handling

  • Always work in a well-ventilated chemical fume hood.[12][13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a lab coat.[12][13][14]

  • Organic solvents are often flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all reagents and solvents used in the procedure for detailed hazard information.[12][13][15] this compound may cause an allergic skin reaction.[15]

References

Application Note: Quantitative Analysis of 4-Phenylpentanoic Acid Using Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 4-Phenylpentanoic acid (4-PPA) in various matrices. Recognizing the importance of accurate quantification for researchers, scientists, and drug development professionals, this document details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section offers a detailed protocol, the scientific rationale behind experimental choices, and guidance on method validation. The aim is to equip analysts with the necessary tools to select and implement the most suitable method for their specific application, ensuring data of the highest integrity and reliability.

Introduction

This compound (4-PPA) is a carboxylic acid whose accurate measurement is critical in various fields, including pharmaceutical development, metabolism studies, and environmental analysis. Its chemical structure, featuring both a phenyl group and a carboxylic acid moiety, presents unique analytical challenges. These include ensuring adequate retention on chromatographic columns, achieving selective detection in complex biological matrices, and maintaining analyte stability during sample processing.

This guide provides validated, step-by-step protocols for three instrumental techniques, addressing the common challenges associated with 4-PPA quantification. By explaining the causality behind procedural steps—from sample preparation to instrumental parameters—this document serves as both a practical manual and an educational resource.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is the cornerstone of robust method development. These properties dictate choices in sample extraction, chromatography, and detection.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [1][2][3]
pKa ~4.70 (Predicted)[1]
LogP ~2.4 - 2.65[1]
Boiling Point 291.9°C at 760 mmHg[1]
Melting Point 13°C[1][4]

The pKa of ~4.7 indicates that 4-PPA is a weak acid.[1] To ensure it is in its neutral, protonated form for optimal retention on a reversed-phase column, the mobile phase pH should be maintained at least 2 units below the pKa (i.e., pH < 2.7). The LogP value suggests moderate lipophilicity, making it suitable for reversed-phase chromatography and extraction into organic solvents.[1]

Sample Preparation: The Foundation of Accurate Quantification

Sample preparation is a critical step that isolates the analyte from interfering matrix components, thereby enhancing the accuracy and robustness of the analysis.[5][6] The choice of technique depends on the complexity of the sample matrix (e.g., plasma, urine, cell culture media).

General Workflow for Biological Sample Preparation

A multi-step approach is often necessary to achieve a clean sample extract suitable for injection.

G cluster_0 Sample Preparation Workflow Sample Biological Sample (e.g., Plasma, Urine) IS Spike Internal Standard (IS) Sample->IS PP Protein Precipitation (e.g., with Acetonitrile) IS->PP Vortex Vortex & Centrifuge PP->Vortex Supernatant Collect Supernatant Vortex->Supernatant LLE_SPE Further Cleanup (Optional) Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Supernatant->LLE_SPE Drydown Evaporate to Dryness (under Nitrogen stream) LLE_SPE->Drydown Reconstitute Reconstitute in Mobile Phase / Derivatization Agent Drydown->Reconstitute Analysis Inject for Analysis (HPLC, GC-MS, LC-MS/MS) Reconstitute->Analysis

Caption: General workflow for preparing biological samples for 4-PPA analysis.

Protein Precipitation (PPT)
  • Principle: Used for serum or plasma samples to remove proteins, which can foul the analytical column and ion source. Cold acetonitrile (ACN) is a common choice.

  • Protocol:

    • To 100 µL of sample, add 300 µL of ice-cold ACN containing the internal standard.

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for further processing.

Solid-Phase Extraction (SPE)
  • Principle: Provides a cleaner extract than PPT by using a solid sorbent to selectively retain the analyte while interferences are washed away. Anion exchange SPE is effective for acidic compounds.[3][4][7]

  • Protocol (Anion Exchange):

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

    • Equilibrate: Pass 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6) through the cartridge.

    • Load: Load the supernatant from the PPT step (may require pH adjustment to > 5.7 to ensure 4-PPA is charged).

    • Wash: Wash with 1 mL of water, followed by 1 mL of methanol to remove neutral and basic interferences.

    • Elute: Elute 4-PPA with 1 mL of 2-5% formic acid in methanol. The acid neutralizes the analyte, releasing it from the sorbent.

    • The eluate is then typically evaporated and reconstituted.

Analytical Methodologies

Method 1: HPLC with UV Detection

This method is cost-effective and suitable for relatively clean samples or when high sensitivity is not required. Detection relies on the UV absorbance of the phenyl group.

  • Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. 4-PPA, being moderately hydrophobic, is retained on a nonpolar stationary phase (like C18) and eluted with a mixture of an aqueous acidic buffer and an organic solvent.[2] UV detection is performed at a wavelength where the aromatic ring absorbs, typically around 210 nm.[2][8]

G cluster_1 HPLC-UV Workflow Sample Prepared Sample Injector Autosampler/Injector Sample->Injector Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Injector->Column Pump Isocratic Pump (Mobile Phase) Pump->Injector Detector UV/PDA Detector (λ = 210 nm) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: Schematic of the HPLC-UV analytical workflow.

  • Detailed Protocol:

    • Instrumentation: Standard HPLC system with a UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid (or Formic Acid for MS compatibility) in water.[1][2][8] A typical starting ratio is 60:40 (ACN:Acidified Water).

      • Causality: The acid in the mobile phase ensures 4-PPA is in its non-ionized form, increasing retention time and improving peak shape on the C18 column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Quantification: Create a calibration curve using standards of known concentrations (e.g., 0.1 to 100 µg/mL). Quantify samples by comparing their peak area to the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and specificity. It is ideal for complex matrices but requires derivatization to make the non-volatile 4-PPA suitable for gas-phase analysis.

  • Principle: 4-PPA's carboxylic acid group is polar and non-volatile. Derivatization, typically silylation, replaces the acidic proton with a nonpolar group (e.g., trimethylsilyl, TMS), making the molecule volatile and thermally stable for GC analysis. The analyte is then separated based on its boiling point and interaction with the GC column's stationary phase and detected by a mass spectrometer.

G cluster_2 GC-MS Workflow Sample Dried Sample Extract Deriv Add Derivatization Agent (e.g., BSTFA w/ 1% TMCS) Heat at 60-70°C Sample->Deriv Inject GC Inlet (Split/Splitless) Deriv->Inject Column GC Capillary Column (e.g., DB-5ms) Inject->Column MS Mass Spectrometer (EI Source, Quadrupole Analyzer) Column->MS Data Data System (TIC/SIM Chromatogram) MS->Data

Caption: Workflow for 4-PPA analysis using GC-MS with derivatization.

  • Detailed Protocol:

    • Sample Prep: The sample extract must be completely dry. Evaporate the final solvent under a gentle stream of nitrogen.

    • Derivatization: a. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile. b. Cap the vial tightly and heat at 70°C for 30 minutes.

      • Causality: BSTFA is a powerful silylating agent. TMCS acts as a catalyst, accelerating the reaction to ensure complete derivatization.

    • Instrumentation: GC system coupled to a single quadrupole or ion trap mass spectrometer.

    • Column: A nonpolar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • GC Conditions:

      • Inlet Temperature: 250°C.

      • Injection Mode: Splitless (for trace analysis).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Scan mode (m/z 50-500) for method development, then Selected Ion Monitoring (SIM) for quantification using characteristic ions of the 4-PPA-TMS derivative.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for high-sensitivity, high-selectivity quantification in complex biological matrices.[8]

  • Principle: This technique combines the separation power of HPLC with the sensitive and highly selective detection of a triple quadrupole mass spectrometer. The analyte is separated on a reversed-phase column and ionized, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the ionized 4-PPA) is selected, fragmented, and a specific product ion is monitored. This process provides exceptional selectivity, filtering out background noise.

G cluster_3 LC-MS/MS Workflow Sample Prepared Sample UPLC UPLC/HPLC System (Gradient Elution) Sample->UPLC Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) UPLC->Column Source Ion Source (ESI-) Column->Source MS Triple Quadrupole MS (MRM Mode) Source->MS Data Data System (MRM Chromatogram) MS->Data

Caption: High-throughput LC-MS/MS workflow for sensitive 4-PPA quantification.

  • Detailed Protocol:

    • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: A fast-separating C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phases:

      • A: 0.1% Formic Acid in Water.

      • B: 0.1% Formic Acid in Acetonitrile.

      • Causality: Volatile modifiers like formic acid are essential for stable ESI performance and are compatible with MS detection.

    • Gradient Elution:

      • Start at 10% B, hold for 0.5 min.

      • Linearly increase to 95% B over 3.0 min.

      • Hold at 95% B for 1.0 min.

      • Return to 10% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS/MS Conditions (Negative Ion Mode):

      • Ionization Mode: ESI Negative (ESI-). The carboxylic acid readily loses a proton to form [M-H]⁻.

      • MRM Transitions: These must be optimized by infusing a pure standard. A plausible transition for 4-PPA (MW 178.23) would be:

        • Precursor Ion (Q1): m/z 177.1

        • Product Ion (Q3): A characteristic fragment (e.g., loss of CO₂) resulting in m/z 133.1.

      • Internal Standard: A stable isotope-labeled version of the analyte (e.g., 4-PPA-d5) is highly recommended for the most accurate quantification.

Method Validation Summary

Any quantitative method must be validated to ensure its performance is acceptable for the intended purpose.[2][7] Key parameters are summarized below.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.995> 0.998
LOD ~50-100 ng/mL~1-10 ng/mL< 0.1 ng/mL
LOQ ~150-300 ng/mL~5-25 ng/mL< 0.5 ng/mL
Accuracy (% Bias) 85-115%90-110%95-105%
Precision (%RSD) < 15%< 10%< 10%
Recovery > 80%> 85%> 90%

Values are typical estimates and must be experimentally determined.

Conclusion

The quantification of this compound can be successfully achieved using HPLC-UV, GC-MS, or LC-MS/MS.

  • HPLC-UV is a reliable and accessible method for routine analysis of less complex samples.

  • GC-MS provides excellent separation and specificity but requires an additional derivatization step.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the definitive choice for trace-level quantification in challenging biological matrices.

The selection of the optimal method should be guided by the specific requirements of the study, including matrix complexity, required sensitivity, and available instrumentation. Proper method validation is paramount to generating trustworthy and reproducible scientific data.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantitative analysis of 4-Phenylpentanoic acid and its potential related compounds using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and quality control. This application note emphasizes the rationale behind methodological choices, ensuring robust and reliable results. The method has been developed to be specific, accurate, precise, and linear over a defined concentration range, in accordance with ICH guidelines.[1][2][3][4][5]

Introduction

This compound (also known as 4-phenylvaleric acid) is a carboxylic acid with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol .[6][7][8] It serves as a significant building block in the synthesis of various pharmaceutical compounds. The purity and impurity profile of this compound is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification and the detection of any related substances.

High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1] This application note describes a reversed-phase HPLC (RP-HPLC) method developed for the analysis of this compound. The methodology is designed to separate the main compound from its potential process-related impurities and degradation products.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC11H14O2[6][7][8]
Molecular Weight178.23 g/mol [6][8]
pKa4.70 ± 0.10 (Predicted)[7]
LogP2.65[7]
Boiling Point291.9°C at 760 mmHg[7]
Melting Point13°C[7]

The acidic nature (pKa ≈ 4.70) and moderate hydrophobicity (LogP ≈ 2.65) of this compound make it an ideal candidate for reversed-phase chromatography with a mildly acidic mobile phase to ensure it is in its non-ionized form, promoting retention on a non-polar stationary phase.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The choice of a C18 stationary phase provides a good balance of hydrophobicity for retaining this compound.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or formic acid.

  • Reference Standard: Well-characterized this compound of high purity.

Chromatographic Conditions

The selection of chromatographic conditions is driven by the need to achieve a good peak shape, adequate retention, and resolution from potential impurities.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for compounds of moderate polarity.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-15 min: 40% B to 70% B15-20 min: 70% B20-22 min: 70% B to 40% B22-30 min: 40% BA gradient elution is employed to ensure elution of both the main analyte and any more hydrophobic related compounds within a reasonable runtime.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmCarboxylic acids generally exhibit UV absorbance at lower wavelengths. 210 nm provides good sensitivity for this compound.[10][11]
Injection Volume 10 µLA typical injection volume for standard analytical HPLC.

Protocols

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2) to demonstrate its suitability for the intended purpose.[3][4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]

  • Protocol: Inject the diluent (blank), a standard solution of this compound, and a sample solution. Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.

  • Acceptance Criteria: The blank should not show any peak at the retention time of the analyte.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[2]

  • Protocol: Inject the series of working standard solutions (e.g., 1-100 µg/mL) in triplicate. Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

  • Protocol: Perform recovery studies by spiking a placebo or a known sample with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10][11][12]

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the relative standard deviation (%RSD).[2]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The %RSD for the peak areas should be ≤ 2.0%.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Response / Slope)

    • LOQ = 10 * (Standard Deviation of the Response / Slope)

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Chiral Separation Considerations

This compound possesses a chiral center. For enantiomeric purity analysis, a chiral HPLC method is required. This typically involves using a chiral stationary phase (CSP).[13][14][15][16]

  • Approach: An indirect method involving derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column, is a viable option.[15][17] Alternatively, direct separation can be achieved using a CSP.

  • Screening: A screening of different types of CSPs (e.g., polysaccharide-based, Pirkle-type) with various mobile phases (normal-phase, reversed-phase, or polar organic mode) is often necessary to find the optimal separation conditions.[13][16]

Workflow and Data Visualization

The overall workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D Injection into HPLC System C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (210 nm) E->F G Peak Integration & Quantification F->G H Method Validation (ICH Guidelines) G->H I Reporting H->I

Caption: Workflow for HPLC analysis of this compound.

Potential Related Compounds

During the synthesis or storage of this compound, several related compounds or impurities might be formed. The developed HPLC method should be capable of separating these from the main peak. Potential related substances could include:

  • Starting materials or reagents used in the synthesis.

  • By-products from incomplete reactions or side reactions.

  • Degradation products.

  • Isomers such as 3-Bromo-4-phenylpentanoic acid or 3-Oxo-4-phenylpentanoic acid.[18][19][20]

The specificity of the method should be confirmed by analyzing samples spiked with any known potential impurities.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for quality control and research applications in the pharmaceutical industry. Adherence to the described protocols and validation procedures will ensure the generation of high-quality, reproducible data. For the analysis of enantiomeric purity, the development of a specific chiral HPLC method is necessary.

References

Application Note: A Validated GC-MS Protocol for the Purity Assessment of 4-Phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Drug Development

4-Phenylpentanoic acid (also known as 4-phenylvaleric acid) is a valuable intermediate and starting material in the synthesis of various pharmaceutical compounds.[1] Its molecular formula is C₁₁H₁₄O₂ and it has a molecular weight of 178.23 g/mol .[1][2] The purity of this precursor is paramount, as even trace impurities can propagate through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, such as the FDA and those following ICH guidelines, mandate rigorous characterization and control of all starting materials to ensure the quality of pharmaceutical products.[3][4] This application note provides a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity assessment of this compound, designed for researchers, scientists, and drug development professionals.

The inherent challenge in analyzing carboxylic acids like this compound by GC-MS lies in their low volatility and potential for thermal degradation.[5][6] Carboxylic acids can also exhibit peak tailing due to interactions with the stationary phase of the GC column.[5] To overcome these challenges, derivatization is a crucial step. This protocol employs a robust silylation method to enhance the volatility and thermal stability of the analyte, ensuring accurate and reproducible results.

Principle of the Method: GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] In this method, the sample is first derivatized to convert the polar carboxylic acid group into a less polar, more volatile silyl ester.[5][8] The derivatized sample is then injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification and quantification.

Why Derivatization is Essential

Direct analysis of free carboxylic acids by GC can be problematic due to:

  • Low Volatility: The carboxylic acid group's ability to form hydrogen bonds results in a higher boiling point and lower volatility, making it difficult to vaporize the analyte in the GC inlet without decomposition.[5]

  • Thermal Instability: At the high temperatures required for volatilization, carboxylic acids can decarboxylate, leading to inaccurate quantification and the appearance of artifact peaks.[9][10]

  • Poor Peak Shape: The polar nature of the carboxylic acid group can lead to interactions with active sites on the GC column, resulting in broad, tailing peaks and poor resolution.[5]

Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely used derivatization technique for compounds containing -OH, -NH, and -SH functional groups.[8] This process effectively masks the polar functional group, leading to increased volatility, improved thermal stability, and enhanced chromatographic performance.[5]

Overall Workflow

The analytical workflow for the purity assessment of this compound is a systematic process designed to ensure accurate and reliable results. It begins with careful sample and standard preparation, followed by a critical derivatization step to enhance the analyte's suitability for GC-MS analysis. The derivatized sample is then injected into the GC-MS system for separation and detection. The acquired data is subsequently processed for impurity identification and quantification. Finally, a comprehensive method validation is performed to demonstrate that the analytical procedure is fit for its intended purpose.

GC-MS Purity Assessment Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_validation Method Validation Prep Weighing & Dissolution Deriv Silylation Reaction Prep->Deriv Analyte ready for derivatization GCMS Injection, Separation & Detection Deriv->GCMS Volatile derivative Data Impurity Identification & Quantification GCMS->Data Raw data Validation Performance Verification Data->Validation Quantitative results Silylation Reaction Reactants This compound + BSTFA + 1% TMCS Conditions 60°C, 30 min Reactants->Conditions Product This compound-TMS Ester + Byproducts Conditions->Product Data Processing Workflow Acquire Acquire Total Ion Chromatogram (TIC) Identify_Main Identify Main Peak (Derivatized Analyte) Acquire->Identify_Main Identify_Imp Identify Impurity Peaks Acquire->Identify_Imp Integrate Integrate All Peaks Identify_Main->Integrate Identify_Imp->Integrate Calculate Calculate Area Percent Purity Integrate->Calculate

References

Application Notes and Protocols: Derivatization of 4-Phenylpentanoic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Phenylpentanoic acid, a compound of interest in various research and development sectors, possesses a polar carboxylic acid functional group that presents challenges for direct gas chromatography (GC) analysis. Its high polarity and low volatility lead to poor peak shape, decreased sensitivity, and potential interactions with the GC column, compromising analytical accuracy.[1] Derivatization is a crucial pre-analytical step to convert the polar carboxyl group into a less polar, more volatile, and thermally stable derivative suitable for GC analysis.[2][3] This application note provides a comprehensive guide to the derivatization of this compound, detailing scientifically-backed protocols for silylation and esterification, explaining the underlying chemical principles, and offering practical insights for robust and reproducible results.

The Imperative of Derivatization for Carboxylic Acids in GC

Direct injection of free carboxylic acids like this compound into a gas chromatograph often results in broad, tailing peaks.[1] This phenomenon is attributed to the strong intermolecular hydrogen bonding mediated by the carboxyl group, which increases the compound's boiling point and promotes adsorption onto the active sites of the GC column and liner.[3] Derivatization mitigates these issues by replacing the active hydrogen of the carboxyl group with a non-polar functional group.[4] This chemical modification effectively:

  • Increases Volatility: By eliminating hydrogen bonding, the derivative's vapor pressure increases, allowing it to transition into the gas phase at lower temperatures.[4][5]

  • Enhances Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures of the GC inlet and column.[2]

  • Improves Peak Shape and Resolution: Reduced polarity minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and better separation from other components in the sample matrix.[1]

  • Increases Sensitivity: Sharper peaks translate to a higher signal-to-noise ratio, thereby improving detection limits.[1]

The two most prevalent and effective derivatization strategies for carboxylic acids are silylation and esterification .[1][6]

Silylation: The Gold Standard for Carboxyl Group Derivatization

Silylation is a robust and widely adopted technique that involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[2][7] This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst such as Trimethylchlorosilane (TMCS).[8]

The Silylation Mechanism

The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent.[7] The presence of a catalyst like TMCS can enhance the reactivity of the silylating agent.[4]

Silylation_Mechanism cluster_reactants Reactants cluster_products Products 4-PPA This compound R-COOH TMS_Ester TMS Ester R-COOSi(CH₃)₃ 4-PPA->TMS_Ester Reaction BSTFA BSTFA CF₃CON[Si(CH₃)₃]₂ BSTFA->TMS_Ester Byproduct Byproduct CF₃CONH(Si(CH₃)₃)

Caption: Silylation of this compound with BSTFA.

Protocol for Silylation of this compound using BSTFA + 1% TMCS

This protocol provides a reliable method for the trimethylsilylation of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)[9]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous as silylating reagents are moisture-sensitive.[9][10][11]

  • Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended, typically a 2:1 ratio of reagent to active hydrogens.[10][11]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70-80°C for 30-60 minutes.[12] The reaction time and temperature may need optimization depending on the sample matrix and concentration.[10][11]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Expert Insights: The choice of solvent can influence the reaction. Pyridine is a good choice as it can act as an acid scavenger. For complex matrices, a sample clean-up step prior to derivatization may be necessary to remove interferences.

Key Parameters for Silylation
ParameterRecommended ConditionRationale & Key Considerations
Reagent BSTFA + 1% TMCS or MSTFABSTFA and MSTFA are powerful silylating agents.[8] TMCS acts as a catalyst, increasing the reaction rate, especially for sterically hindered compounds.[4] MSTFA by-products are more volatile than those of BSTFA, which can be advantageous in some analyses.[13]
Solvent Pyridine, Acetonitrile, DichloromethaneThe solvent must be anhydrous.[9] Pyridine can also act as a catalyst.
Temperature 60-80°CElevated temperatures accelerate the reaction.[10] However, excessively high temperatures can lead to sample degradation.
Time 30-60 minutesReaction time should be optimized to ensure complete derivatization.[10] Incomplete reactions will result in poor quantitative data.

Esterification: A Classic and Effective Alternative

Esterification is another widely used derivatization technique for carboxylic acids, converting them into their corresponding esters.[14] This can be achieved through various methods, including the use of diazomethane, alkyl halides with a catalyst, or acid-catalyzed esterification with an alcohol.

Esterification with Pentafluorobenzyl Bromide (PFBBr) for Enhanced Sensitivity

For applications requiring high sensitivity, particularly with an Electron Capture Detector (ECD), derivatization with pentafluorobenzyl bromide (PFBBr) is an excellent choice.[15][16] The resulting pentafluorobenzyl esters are highly electronegative, leading to a strong response on an ECD.[17]

PFBBr_Esterification cluster_reactants Reactants cluster_products Products 4-PPA This compound R-COOH PFB_Ester PFB Ester R-COOCH₂C₆F₅ 4-PPA->PFB_Ester Reaction PFBBr PFBBr C₆F₅CH₂Br PFBBr->PFB_Ester Base Base e.g., K₂CO₃ Base->PFB_Ester Salt Salt KBr Water H₂O

Caption: Esterification of this compound with PFBBr.

Protocol for PFBBr Derivatization

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Crown ether (e.g., 18-crown-6) solution in acetone (optional, as a phase-transfer catalyst)[6][15]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • Hexane for reconstitution

Procedure:

  • Sample Preparation: Ensure the sample is completely dry in a reaction vial.

  • Reagent Addition: Add 500 µL of anhydrous acetone to the dried sample. Add approximately 10 mg of anhydrous potassium carbonate. Then add 20 µL of the 10% PFBBr solution. For enhanced reactivity, 50 µL of an 18-crown-6 solution can be added.[6]

  • Reaction: Tightly cap the vial and vortex. Heat at 60-80°C for 1-2 hours. The reaction can also be performed at room temperature with longer incubation times or with sonication.[6]

  • Work-up: After cooling, evaporate the acetone under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of hexane for GC analysis. The salt by-products are insoluble in hexane and will not be injected.

Diazomethane: A Highly Efficient but Hazardous Option

Diazomethane (CH₂N₂) is a highly efficient reagent for the methylation of carboxylic acids, reacting rapidly at room temperature with minimal by-products.[18] However, it is extremely toxic and potentially explosive, requiring specialized handling procedures and equipment.[18] Due to these safety concerns, its use is generally limited to laboratories with the appropriate infrastructure and trained personnel.[19]

Method Validation and Quality Control

For any derivatization protocol, it is essential to perform a thorough method validation to ensure its suitability for the intended application. Key validation parameters include:

  • Derivatization Efficiency: Assess the completeness of the reaction by analyzing samples with and without derivatization and by monitoring the disappearance of the parent compound peak.

  • Linearity and Range: Establish the concentration range over which the derivatization and analysis provide a linear response.

  • Precision and Accuracy: Evaluate the repeatability and reproducibility of the entire analytical method, including the derivatization step.

  • Stability of Derivatives: Determine the stability of the derivatized analyte under storage conditions to define appropriate sample handling and analysis timelines.

Troubleshooting Common Derivatization Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no derivative peak Presence of moisture in the sample or reagents.Ensure all glassware, solvents, and samples are anhydrous. Store silylating reagents under inert gas.
Insufficient reagent concentration.Increase the molar excess of the derivatization reagent.
Incomplete reaction (time/temperature).Optimize reaction time and temperature.[10]
Multiple derivative peaks Formation of different silyl or ester derivatives for other functional groups in the matrix.For silylation, a two-step methoximation-silylation may be needed for compounds with carbonyl groups.[9]
Incomplete derivatization.Re-optimize reaction conditions.
Broad or tailing peaks Adsorption in the GC system.Use a deactivated liner and column. Check for leaks in the system.
Incomplete derivatization.Ensure the reaction has gone to completion.

Conclusion

The successful GC analysis of this compound is contingent upon effective derivatization. Both silylation with reagents like BSTFA and esterification, particularly with PFBBr for high-sensitivity applications, are robust and reliable methods. The choice of the specific protocol will depend on the analytical objectives, available instrumentation, and safety considerations. By understanding the underlying chemistry and meticulously following a validated protocol, researchers can achieve accurate, reproducible, and sensitive quantification of this compound.

References

Application Notes and Protocols: 4-Phenylpentanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Scaffold

4-Phenylpentanoic acid is a small molecule with a simple yet versatile chemical structure, presenting a compelling starting point for drug discovery campaigns. While not extensively studied as a therapeutic agent in its own right, its structural motifs are present in a variety of biologically active compounds. This guide provides a comprehensive overview of the potential applications of this compound and its derivatives, along with detailed protocols for researchers, scientists, and drug development professionals to explore its therapeutic promise.

The core structure, a pentanoic acid with a phenyl group at the fourth position, offers several avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. By leveraging established knowledge of structurally similar molecules, we can strategically direct the investigation of this compound towards key therapeutic areas.

Part 1: Potential Therapeutic Applications & Rationale

The therapeutic potential of this compound can be inferred from its structural relationship to several classes of well-documented bioactive molecules. These relationships provide a strong rationale for its investigation in the following areas:

  • Neuroaffective Disorders: this compound is a structural analog of Valproic Acid (VPA), a widely used anticonvulsant for treating epilepsy, bipolar disorder, and migraine headaches.[1][2] The branched structure of VPA is considered essential for its anticonvulsant activity, a feature shared by this compound.[1] This suggests that this compound and its derivatives could be explored for similar neurological applications, potentially with an improved safety profile.

  • Metabolic Diseases: Phenylpropanoic acid derivatives have been successfully developed as potent agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes, and as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.[3][4][5] The structural similarity of this compound to these compounds makes it a promising scaffold for the development of novel therapeutics for metabolic syndrome.

  • Inhibition of Fatty Acid Oxidation: Certain pentenoic acid derivatives are known to inhibit mitochondrial fatty acid oxidation.[6][7][8][9] This inhibitory activity has therapeutic implications in conditions where excessive fatty acid oxidation is detrimental. This compound can be investigated as a potential modulator of this pathway.

  • Anticancer and Antimicrobial Agents: A diverse range of pentanoic and propanoic acid derivatives incorporating phenyl moieties have demonstrated significant anticancer and antimicrobial activities.[10][11][12][13] These findings support the screening of this compound and its synthesized analogs for their potential as novel chemotherapeutic or anti-infective agents.

  • Protease Inhibition: The naturally occurring amino acid residue, 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), is a key component of protease inhibitors, such as those targeting matrix metalloproteinase-12 (MMP12).[14] This highlights the potential of the this compound backbone as a scaffold for designing novel protease inhibitors for various diseases, including cancer and inflammatory disorders.

Part 2: Experimental Protocols for Screening and Characterization

This section provides detailed, step-by-step protocols for the initial screening and characterization of this compound and its derivatives.

Foundational Assays: Assessing Cytotoxicity

Prior to evaluating therapeutic efficacy, it is crucial to determine the cytotoxic potential of the test compounds. The MTT assay is a widely used colorimetric method to assess cell viability.[15]

Protocol 2.1.1: MTT Assay for Cell Viability

Objective: To determine the concentration range of this compound that is non-toxic to cells.

Materials:

  • Selected cell line (e.g., HEK293 for general toxicity, or a disease-relevant cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (and its derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Compound Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Screening for Neuroaffective Activity

Based on its structural similarity to valproic acid, initial screening for anticonvulsant activity can be performed using in vitro models.

Protocol 2.2.1: In Vitro Anticonvulsant Activity Screening (Neuronal Cell-Based Assay)

Objective: To assess the potential of this compound to protect neuronal cells from chemically induced excitotoxicity.

Materials:

  • Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

  • 96-well plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Pentylenetetrazole (PTZ) or Kainic acid (excitotoxicity-inducing agents)

  • This compound

  • Valproic acid (positive control)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture: Culture neuronal cells in 96-well plates until they form a mature network.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2-4 hours. Include a positive control (Valproic acid) and a vehicle control.

  • Induction of Excitotoxicity: Add PTZ (e.g., 5-10 mM) or Kainic acid (e.g., 50-100 µM) to the wells to induce neuronal hyperexcitability and cell death.

  • Incubation: Incubate the plate for 24 hours.

  • Assessment of Cell Death: Measure the release of LDH into the culture medium using a commercially available kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the LDH release in treated wells to that in wells treated with the excitotoxin alone.

Investigating Metabolic Effects

The potential of this compound to modulate PPARs and fatty acid oxidation can be investigated using the following protocols.

Protocol 2.3.1: PPAR Activation Assay (Luciferase Reporter Assay)

Objective: To determine if this compound can activate PPARα, PPARγ, or PPARδ.

Materials:

  • HEK293T or other suitable host cells

  • Expression plasmids for full-length human PPARα, PPARγ, or PPARδ

  • A luciferase reporter plasmid containing a PPAR response element (PPRE)

  • A transfection reagent (e.g., Lipofectamine)

  • This compound

  • Known PPAR agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ) as positive controls

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect the host cells in a 96-well plate with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound and the respective positive controls.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 (half-maximal effective concentration) value.

Protocol 2.3.2: Fatty Acid Oxidation Inhibition Assay

Objective: To assess the inhibitory effect of this compound on mitochondrial fatty acid oxidation.

Materials:

  • Isolated liver or heart mitochondria

  • Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and EGTA)

  • Substrates for fatty acid oxidation (e.g., palmitoyl-L-carnitine and malate)

  • ADP

  • This compound

  • Known inhibitor of fatty acid oxidation (e.g., etomoxir) as a positive control

  • Oxygen electrode (e.g., Clark-type electrode) or a Seahorse XF Analyzer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh rat liver or heart tissue using standard differential centrifugation methods.

  • Oxygen Consumption Measurement: Add a known amount of isolated mitochondria to the respiration buffer in the oxygen electrode chamber at 37°C.

  • Substrate Addition: Add palmitoyl-L-carnitine and malate to initiate state 2 respiration.

  • Compound Addition: Add this compound at various concentrations and incubate for a few minutes.

  • State 3 Respiration: Add a limiting amount of ADP to initiate state 3 respiration (active oxidation).

  • Data Analysis: Measure the rate of oxygen consumption. Calculate the percentage inhibition of state 3 respiration by this compound compared to the vehicle control.

Anticancer and Protease Inhibition Screening

Protocol 2.4.1: Anticancer Activity Screening (Cell Proliferation Assay)

This protocol is similar to the MTT assay (Protocol 2.1.1) but is performed on a panel of cancer cell lines (e.g., lung, breast, colon cancer cell lines) to determine the compound's anti-proliferative effects.

Protocol 2.4.2: MMP-12 Inhibition Assay (Fluorogenic Assay)

Objective: To evaluate the inhibitory activity of this compound against MMP-12.

Materials:

  • Recombinant human MMP-12 (catalytic domain)

  • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., Tris-HCl, NaCl, CaCl2, ZnCl2, Brij-35)

  • This compound

  • A known MMP inhibitor (e.g., Batimastat) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If required, activate the pro-MMP-12 according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the assay buffer, followed by various concentrations of this compound or the positive control. Then, add the activated MMP-12 enzyme and incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase). Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Part 3: Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter This compound Positive Control
MTT Cytotoxicity (HEK293) IC50 (µM)TBDTBD
Anticonvulsant (LDH release) % Protection at X µMTBDTBD (Valproic Acid)
PPARα Activation EC50 (µM)TBDTBD (GW7647)
PPARγ Activation EC50 (µM)TBDTBD (Rosiglitazone)
Fatty Acid Oxidation % Inhibition at X µMTBDTBD (Etomoxir)
Anticancer (e.g., A549) IC50 (µM)TBDTBD (Doxorubicin)
MMP-12 Inhibition IC50 (µM)TBDTBD (Batimastat)
TBD: To be determined by experimentation.
Visualizations

Experimental Workflow for Screening this compound

G cluster_0 Initial Assessment cluster_1 Therapeutic Area Screening cluster_2 Hit Identification & Optimization start This compound (and derivatives) cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity neuro Neuroaffective (Excitotoxicity Assay) cytotoxicity->neuro Non-toxic concentrations metabolic Metabolic (PPAR & FAO Assays) cytotoxicity->metabolic Non-toxic concentrations cancer Anticancer (Proliferation Assay) cytotoxicity->cancer Non-toxic concentrations protease Protease Inhibition (MMP Assay) cytotoxicity->protease Non-toxic concentrations hit Active Compound(s) ('Hits') neuro->hit metabolic->hit cancer->hit protease->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for screening this compound.

Potential Signaling Pathway Involvement of this compound Derivatives

G cluster_0 Metabolic Regulation cluster_1 Neurotransmission cluster_2 Cancer Progression ppa This compound Derivative ppar PPARα/γ ppa->ppar Agonism gaba GABAergic Signaling ppa->gaba Modulation? ion_channel Ion Channels ppa->ion_channel Modulation? mmp MMPs ppa->mmp Inhibition gene_exp Target Gene Expression ppar->gene_exp lipid_met Lipid Metabolism gene_exp->lipid_met glucose_homeo Glucose Homeostasis gene_exp->glucose_homeo neuronal_ex Neuronal Excitability gaba->neuronal_ex Inhibition ion_channel->neuronal_ex Regulation ecm ECM Degradation mmp->ecm invasion Tumor Invasion & Metastasis ecm->invasion

References

Application Note & Protocol: A Framework for Investigating the Enzymatic Reactions of 4-Phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for designing and executing experimental setups to study the enzymatic reactions of 4-phenylpentanoic acid. As a xenobiotic fatty acid, understanding its metabolic fate is crucial in drug development and toxicology. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind the protocols and offering insights to ensure robust and reproducible results.

Introduction: The Metabolic Journey of a Xenobiotic Fatty Acid

This compound, and other xenobiotic carboxylic acids, are not inert within biological systems. Their metabolism is a key determinant of their pharmacokinetic profile, potential toxicity, and, in the case of pro-drugs, their activation. The primary enzymatic pathways responsible for the metabolism of such compounds are peroxisomal β-oxidation and cytochrome P450-mediated oxidation.[1][2]

The initial and often rate-limiting step in the metabolism of fatty acids is their activation to a high-energy thioester with coenzyme A (CoA).[3] This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases or ligases. Once activated to its acyl-CoA form, this compound can enter the peroxisomal β-oxidation spiral, where the fatty acid chain is progressively shortened.[4][5] Alternatively, the phenyl ring or the alkyl chain can be hydroxylated by cytochrome P450 enzymes, initiating a different metabolic cascade.[6][7]

This application note will focus on the initial activation step, providing a detailed protocol for a continuous spectrophotometric assay to characterize the kinetics of an acyl-CoA synthetase with this compound as a substrate. We will also outline a robust analytical method using High-Performance Liquid Chromatography (HPLC) for the quantification of the substrate and potential metabolites.

The First Step: Acyl-CoA Synthetase Activation

The conversion of this compound to 4-phenylpentanoyl-CoA is the gateway to its further metabolism. Phenylacetate-CoA ligase (PA-CoA ligase) is an excellent candidate enzyme for this reaction due to its specificity for aromatic fatty acids.[8][9] While its primary substrate is phenylacetic acid, the structural similarity to this compound suggests a high probability of enzymatic activity.

Rationale for a Continuous Spectrophotometric Assay

To study the kinetics of this enzymatic reaction, a continuous assay is preferable to an endpoint assay. A continuous assay allows for the real-time monitoring of product formation, providing a more accurate determination of the initial reaction velocity, which is crucial for Michaelis-Menten kinetics.[10] The described protocol is a coupled enzyme assay that continuously monitors the production of AMP, a product of the acyl-CoA synthetase reaction.

Experimental Protocols

Preparation of this compound Solution

Due to the hydrophobic nature of this compound, proper solubilization is critical for accurate and reproducible results in aqueous enzyme assays.

Protocol:

  • Prepare a 100 mM stock solution of this compound in ethanol by sonicating the mixture until a clear, homogenous solution is achieved.

  • This stock solution can be stored at -20°C.

  • For the enzyme assay, dilute the stock solution in the assay buffer containing a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to maintain solubility and prevent micelle formation. It is crucial to determine the optimal Triton X-100 concentration that does not inhibit the enzyme.

Expression and Purification of Phenylacetate-CoA Ligase (PA-CoA Ligase)

A recombinant source of the enzyme is highly recommended for these studies to ensure a high degree of purity and to avoid contaminating activities from cellular lysates. The gene for PA-CoA ligase from organisms like Pseudomonas putida or Thermus thermophilus can be cloned into an expression vector (e.g., pET vector series) and the protein expressed in E. coli.[9][11]

Brief Protocol Outline:

  • Clone the paaK gene (encoding PA-CoA ligase) into a suitable expression vector with a purification tag (e.g., His-tag).

  • Transform the construct into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG at mid-log phase and grow for a further 4-6 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

  • Harvest the cells, lyse them by sonication, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

  • Dialyze the purified enzyme into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and store at -80°C.

Continuous Spectrophotometric Assay for PA-CoA Ligase Activity

This assay couples the production of AMP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle of the Coupled Assay:

The PA-CoA ligase reaction produces AMP. Pyruvate kinase (PK) then transfers a phosphate group from phosphoenolpyruvate (PEP) to AMP, generating ATP and pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of NADH oxidation is directly proportional to the rate of AMP production by PA-CoA ligase.

Reaction Scheme:

  • This compound + ATP + CoA --(PA-CoA Ligase)--> 4-Phenylpentanoyl-CoA + AMP + PPi

  • AMP + ATP --(Myokinase)--> 2 ADP

  • ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate

  • Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2

  • Substrate Stock: 100 mM this compound in ethanol

  • ATP Stock: 100 mM ATP in water, pH 7.0

  • CoA Stock: 20 mM Coenzyme A in water

  • MgCl₂ Stock: 1 M MgCl₂

  • PEP Stock: 100 mM Phosphoenolpyruvate in water

  • NADH Stock: 20 mM NADH in 10 mM Tris-HCl, pH 7.5

  • Coupling Enzymes:

    • Myokinase (MK)

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • Purified PA-CoA Ligase

Assay Protocol:

  • Prepare a reaction master mix in a microcentrifuge tube. For a 1 mL final reaction volume, add:

    • 800 µL Assay Buffer

    • 10 µL of 1 M MgCl₂ (final concentration: 10 mM)

    • 50 µL of 100 mM ATP (final concentration: 5 mM)

    • 10 µL of 20 mM CoA (final concentration: 0.2 mM)

    • 20 µL of 100 mM PEP (final concentration: 2 mM)

    • 10 µL of 20 mM NADH (final concentration: 0.2 mM)

    • Sufficient activity of MK, PK, and LDH (e.g., 5-10 units of each)

  • Vortex the master mix gently.

  • Add the desired volume of the this compound stock solution to achieve the final desired substrate concentration. The volume of ethanol should not exceed 1-2% of the total reaction volume.

  • Add water to bring the volume to 990 µL.

  • Transfer the reaction mixture to a 1 mL cuvette and place it in a temperature-controlled spectrophotometer set to 340 nm and 30°C.

  • Allow the mixture to equilibrate for 5 minutes and record a stable baseline.

  • Initiate the reaction by adding 10 µL of the purified PA-CoA ligase.

  • Immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes. The rate should be linear for at least the first few minutes.

Data Analysis:

The rate of the reaction (V) in µmol/min/mL can be calculated using the Beer-Lambert law:

V = (ΔA₃₄₀ / min) / (ε * l)

Where:

  • ΔA₃₄₀ / min is the rate of change in absorbance at 340 nm per minute.

  • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay at varying concentrations of this compound while keeping the concentrations of ATP and CoA constant (ideally at saturating concentrations).[12][13] Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software like GraphPad Prism.[14][15]

Parameter Description
Km The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate.
Vmax The maximum rate of the reaction when the enzyme is saturated with the substrate.
kcat The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vmax / [E], where [E] is the enzyme concentration.
kcat/Km The catalytic efficiency of the enzyme, reflecting how efficiently the enzyme converts substrate to product at low substrate concentrations.

Analytical Method: HPLC Quantification

HPLC with UV detection is a reliable method for the quantification of this compound and its potential metabolites.[16][17]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% phosphoric acid to ensure the carboxylic acids are in their protonated form.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm for the carboxyl group and potentially other wavelengths depending on the anticipated metabolites.

  • Injection Volume: 20 µL.

Sample Preparation for HPLC:

  • Stop the enzymatic reaction at various time points by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the reaction).

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the enzyme.

  • Transfer the supernatant to an HPLC vial for analysis.

Standard Curve:

Prepare a standard curve of this compound in the reaction buffer (quenched with acetonitrile) at a range of concentrations to allow for accurate quantification.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

experimental_workflow cluster_preparation Preparation cluster_assay Enzyme Kinetics Assay cluster_analysis Data Analysis substrate_prep Prepare 4-Phenylpentanoic Acid Solution assay_setup Set up Continuous Spectrophotometric Assay substrate_prep->assay_setup enzyme_prep Express & Purify PA-CoA Ligase enzyme_prep->assay_setup data_acquisition Measure NADH Oxidation (ΔA340/min) assay_setup->data_acquisition hplc_analysis HPLC Quantification of Substrate & Products assay_setup->hplc_analysis Reaction Quenching kinetic_params Calculate Kinetic Parameters (Km, Vmax) data_acquisition->kinetic_params

Caption: Experimental workflow for kinetic analysis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The continuous nature of the spectrophotometric assay provides an internal check on the linearity of the reaction rate. The use of a purified recombinant enzyme minimizes the risk of confounding activities. Furthermore, the HPLC analysis serves as an orthogonal method to confirm substrate consumption and product formation.

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of the enzymatic metabolism of this compound. By determining the kinetic parameters of the activating enzyme, researchers can gain valuable insights into the metabolic fate of this compound.

Future studies could involve:

  • Investigating the substrate specificity of the PA-CoA ligase with other phenylalkanoic acids.

  • Using the developed HPLC method to identify and quantify the products of the subsequent peroxisomal β-oxidation steps.

  • Exploring the potential for cytochrome P450-mediated metabolism of this compound using liver microsomes and specific CYP inhibitors.

By following the detailed protocols and understanding the underlying scientific principles, researchers will be well-equipped to conduct high-quality, reproducible studies on the enzymatic reactions of this compound and other xenobiotic fatty acids.

References

Application Notes and Protocols for the Creation of 4-Phenylpentanoic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the 4-Phenylpentanoic Acid Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities. Derivatives have shown promise as matrix metalloproteinase (MMP) inhibitors, anticancer agents, and antibacterials. The structural motif, consisting of a phenyl ring connected to a pentanoic acid chain, offers multiple points for chemical modification, making it an ideal candidate for structure-activity relationship (SAR) studies. By systematically altering the chemical features of this scaffold, researchers can probe the molecular interactions that govern its biological activity, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for the design, synthesis, and evaluation of a focused library of this compound derivatives. The protocols outlined herein are designed to be robust and adaptable, enabling researchers to explore the chemical space around this versatile scaffold efficiently.

Strategic Design of a Focused Library for SAR Studies

A successful SAR campaign hinges on the strategic selection of analogs for synthesis. For the this compound scaffold, we propose a systematic exploration of three key regions: the phenyl ring, the carboxylic acid moiety, and the aliphatic linker.

SAR_Strategy main This compound Scaffold phenyl_ring Phenyl Ring Modifications (Position & Electronics) main->phenyl_ring R1 linker Aliphatic Linker (Chain length, Rigidity) main->linker n acid_moiety Carboxylic Acid Modifications (Bioisosteres, Esters, Amides) main->acid_moiety R2

Caption: High-level overview of the synthetic workflow for generating the derivative library.

Protocol 1: Synthesis of the this compound Core via Malonic Ester Synthesis

This protocol describes a classical and reliable method for constructing the carbon skeleton of this compound. [1] Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1-Bromo-2-phenylethane

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.05 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar). To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Alkylation: Add 1-bromo-2-phenylethane (1.0 eq) to the reaction mixture and heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Saponification: After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water and heat the mixture to reflux for 2-3 hours to hydrolyze the esters.

  • Work-up and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2. This will precipitate the dicarboxylic acid. Heat the acidic mixture to reflux for 4-6 hours to effect decarboxylation.

  • Extraction and Purification: Cool the mixture and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Diversification of the Carboxylic Acid Moiety

A. Fischer Esterification [2][3][4][5][6]

  • Procedure: Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used as solvent). Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops). Heat the mixture to reflux for 3-5 hours.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the ester.

B. Amide Coupling using EDC/HOBt [7][8][9][10]

  • Activation: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise and stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Modification of the Phenyl Ring via Suzuki Coupling

[11][12][13][14][15] This protocol allows for the introduction of various substituents on the phenyl ring starting from a brominated precursor.

Materials:

  • 4-Bromo-1-(pentan-2-yl)benzene (synthesized via Friedel-Crafts acylation followed by reduction)

  • Desired boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh₃)₄

  • 2M Sodium carbonate solution

  • Toluene

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-1-(pentan-2-yl)benzene (1.0 eq), the boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq). Add a 2:1 mixture of toluene and ethanol, followed by the 2M sodium carbonate solution.

  • Reaction: Degas the mixture by bubbling with N₂ or Ar for 15 minutes. Heat the reaction to reflux for 8-12 hours under an inert atmosphere.

  • Work-up: Cool the reaction mixture and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.

Data Presentation: A Representative SAR Table

The following table provides a template for organizing the data from the SAR study.

Compound ID R¹ (Phenyl Sub.) R² (Acid Moiety) Linker Biological Activity (IC₅₀, µM)
4PPA-01 H-COOH-(CH₂)₃-Reference Value
4PPA-02 4-OCH₃-COOH-(CH₂)₃-
4PPA-03 4-Cl-COOH-(CH₂)₃-
4PPA-04 H-COOCH₃-(CH₂)₃-
4PPA-05 H-CONH₂-(CH₂)₃-
4PPA-06 HTetrazole-(CH₂)₃-
3PBA-01 H-COOH-(CH₂)₂-
5PHA-01 H-COOH-(CH₂)₄-

Conclusion and Future Directions

The methodologies presented in this application note provide a robust starting point for the exploration of the this compound scaffold. The systematic diversification of the phenyl ring, carboxylic acid moiety, and aliphatic linker will generate a valuable dataset for elucidating the structure-activity relationships that govern the biological effects of this compound class. Further studies could involve more complex modifications, such as the introduction of chiral centers or the use of computational modeling to guide further analog design.

References

Methodology for Studying Protein Binding of 4-Phenylpentanoic Acid: An Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling the Molecular Interactions of 4-Phenylpentanoic Acid

This compound, also known as 4-phenylvaleric acid, is a carboxylic acid derivative with a phenyl substituent. Its structural similarity to endogenous molecules and other bioactive compounds suggests its potential to interact with various proteins, thereby influencing cellular processes. Understanding the protein binding characteristics of this compound is a critical step in elucidating its mechanism of action, pharmacokinetic profile, and potential therapeutic or toxicological effects.

Derivatives of phenyl-substituted fatty acids have shown significant biological activities. For instance, 4-amino-3-hydroxy-5-phenylpentanoic acid is a component of stictamides, which have been identified as inhibitors of matrix metalloproteinase-12 (MMP12), a key enzyme in tissue remodeling and inflammation[1]. Furthermore, the structurally similar compound 4-phenylbutyric acid is known to bind to human serum albumin (HSA) at fatty acid binding sites, which has significant implications for its distribution and bioavailability[2]. These examples underscore the importance of identifying and characterizing the protein targets of this compound to unlock its full pharmacological potential.

This comprehensive guide provides a detailed overview of established methodologies for studying the protein binding of this compound. We will delve into the theoretical underpinnings and provide practical, step-by-step protocols for a suite of biophysical and computational techniques. The focus will be on not just the "how" but also the "why," empowering researchers to make informed decisions in their experimental design and data interpretation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing robust binding assays.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂--INVALID-LINK--[3]
Molecular Weight 178.23 g/mol --INVALID-LINK--[3]
pKa ~4.79--INVALID-LINK--[3]
LogP 2.4--INVALID-LINK--[3]

Note: These values are experimentally or computationally derived and may vary slightly between sources.

A Multi-faceted Approach to Studying Protein Binding

No single technique can provide a complete picture of a protein-ligand interaction. Therefore, a multi-faceted approach employing a combination of methods is highly recommended to validate findings and gain a comprehensive understanding of the binding event.

Figure 1: A logical workflow for investigating protein binding.

Section 1: Affinity Chromatography for Target Identification

Affinity chromatography is a powerful technique for identifying potential protein binding partners of this compound from a complex biological mixture, such as a cell lysate or plasma. The principle lies in immobilizing the small molecule onto a solid support and then passing the protein mixture over this matrix. Proteins with affinity for the immobilized ligand will bind, while non-binding proteins will wash through.[4]

Protocol: Immobilization of this compound and Affinity Chromatography

Rationale: The carboxylic acid group of this compound provides a convenient handle for covalent immobilization to an amine-functionalized resin via carbodiimide chemistry.

Materials:

  • This compound

  • Amine-activated chromatography resin (e.g., NHS-activated Sepharose)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.2 M Sodium Bicarbonate, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M Ethanolamine, pH 8.0

  • Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Elution Buffer: High salt (e.g., 1 M NaCl in PBS) or a solution of free this compound.

  • Protein sample (e.g., cell lysate, plasma)

Procedure:

  • Ligand Immobilization: a. Wash the amine-activated resin with ice-cold 1 mM HCl. b. Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO) and then dilute in Activation Buffer. c. Activate the carboxylic acid group by adding EDC and NHS to the this compound solution and incubate for 15 minutes at room temperature. d. Immediately add the activated ligand solution to the washed resin and incubate for 1-2 hours at room temperature with gentle mixing. e. Quench the reaction and block any unreacted sites by washing the resin with Blocking Buffer and incubating for 1 hour. f. Wash the resin extensively with alternating high and low pH buffers, followed by the Wash Buffer.

  • Affinity Chromatography: a. Pack the functionalized resin into a chromatography column. b. Equilibrate the column with several column volumes of Wash Buffer. c. Apply the clarified protein sample to the column at a controlled flow rate. d. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. e. Elute the bound proteins using the Elution Buffer. f. Collect fractions and analyze by SDS-PAGE and subsequent protein identification methods like mass spectrometry.

Section 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[5] It is an invaluable tool for determining the kinetics (association and dissociation rates) and affinity of the interaction between this compound and a purified target protein.[6][7]

Protocol: SPR Analysis of this compound Binding to a Target Protein

Rationale: In a typical SPR experiment for a small molecule, the larger protein is immobilized on the sensor chip surface, and the small molecule (analyte) is flowed over the surface.[7] This setup maximizes the signal change upon binding.

Materials:

  • Purified target protein

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (specific to the protein-ligand interaction, may require empirical determination)

Procedure:

  • Protein Immobilization: a. Activate the sensor chip surface with a mixture of EDC and NHS. b. Inject the purified protein (diluted in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis: a. Prepare a dilution series of this compound in the running buffer. b. Inject the different concentrations of this compound over the immobilized protein surface, followed by a dissociation phase where only running buffer flows. c. After each cycle, regenerate the sensor surface with a short pulse of the regeneration solution to remove the bound analyte. d. Include several buffer-only injections (blanks) for double referencing.

  • Data Analysis: a. Subtract the reference surface signal and the buffer blank signals from the active surface sensorgrams. b. Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Figure 2: A typical SPR sensorgram showing the different phases of a binding experiment.

Section 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment.[8][9] It determines the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9]

Protocol: ITC Analysis of this compound Binding

Rationale: ITC is a solution-based technique that does not require immobilization or labeling of the interacting partners, providing thermodynamic data in their native state.[8]

Materials:

  • Purified target protein

  • This compound

  • ITC instrument

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation: a. Thoroughly dialyze the purified protein against the chosen ITC buffer. b. Dissolve the this compound in the final dialysis buffer to ensure a perfect match. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal. c. Determine the accurate concentrations of the protein and ligand solutions.

  • ITC Experiment: a. Load the protein solution into the sample cell and the this compound solution into the injection syringe. b. Set the experimental parameters, including temperature, stirring speed, and injection volume. c. Perform a series of injections of the ligand into the protein solution. d. Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis: a. Subtract the heat of dilution from the raw binding data. b. Integrate the heat change for each injection to generate a binding isotherm. c. Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (KD, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution.[1][10] It can be used to confirm binding, map the binding site on the protein, and determine the structure of the protein-ligand complex in solution.[11]

Protocol: Ligand-Observed NMR for Binding Confirmation

Rationale: Ligand-observed NMR experiments are particularly useful for studying the binding of small molecules to large proteins. Changes in the NMR signals of this compound upon addition of the target protein can confirm binding and provide information about the binding affinity.

Materials:

  • Target protein

  • This compound

  • NMR buffer (e.g., deuterated PBS, pH 7.4)

  • NMR spectrometer

Procedure:

  • Sample Preparation: a. Prepare a stock solution of this compound in the NMR buffer. b. Prepare a stock solution of the target protein in the same NMR buffer.

  • NMR Titration: a. Acquire a 1D ¹H NMR spectrum of this compound alone. b. Add increasing amounts of the target protein to the NMR tube containing this compound. c. Acquire a 1D ¹H NMR spectrum after each addition of the protein.

  • Data Analysis: a. Monitor changes in the chemical shifts, line widths, and intensities of the proton signals of this compound. b. Significant changes in these parameters upon addition of the protein are indicative of binding. c. The magnitude of the chemical shift changes can be used to estimate the binding affinity.

Section 5: Molecular Docking for In Silico Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it is bound to a protein to form a stable complex. It is a valuable tool for generating hypotheses about the binding mode of this compound to a target protein with a known 3D structure.

Protocol: Molecular Docking of this compound

Rationale: Molecular docking can provide structural insights into the protein-ligand interaction, identify key interacting residues, and guide further experimental studies such as site-directed mutagenesis.

Software:

  • Molecular docking software (e.g., AutoDock, GOLD, Glide)

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Preparation of Protein and Ligand Structures: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. b. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges. c. Generate a 3D structure of this compound and optimize its geometry.

  • Docking Simulation: a. Define the binding site on the protein. This can be based on experimental data or predicted using binding site prediction algorithms. b. Run the docking simulation to generate a series of possible binding poses of this compound in the defined binding site.

  • Analysis of Results: a. Rank the generated poses based on a scoring function that estimates the binding affinity. b. Visually inspect the top-ranked poses to analyze the interactions between this compound and the protein, such as hydrogen bonds and hydrophobic interactions.

Conclusion: A Synergistic Approach to Understanding Protein Binding

The study of this compound's protein binding is a crucial endeavor for understanding its biological role and therapeutic potential. The methodologies outlined in this guide, from initial target identification to detailed biophysical and structural characterization, provide a robust framework for a comprehensive investigation. By employing a synergistic combination of these techniques, researchers can gain deep insights into the molecular interactions of this compound, paving the way for its potential application in drug discovery and development.

References

Troubleshooting & Optimization

troubleshooting low yield in 4-Phenylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-phenylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity for this compound. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.

I. Overview of the Synthetic Pathway

A prevalent and robust method for synthesizing this compound involves a two-step process:

  • Friedel-Crafts Acylation: Benzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-oxo-4-phenylbutanoic acid.

  • Reduction: The ketone group of the intermediate is then reduced to a methylene group. Common methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[1][2]

This guide will troubleshoot issues arising in both stages of this synthesis, as well as in the subsequent work-up and purification steps.

II. Troubleshooting Guide: Frequently Asked Questions (FAQs)

Part A: Friedel-Crafts Acylation Issues

Question 1: My Friedel-Crafts acylation reaction is showing low conversion of starting materials. What are the likely causes and how can I improve it?

Low conversion in a Friedel-Crafts acylation can often be traced back to issues with reagents, the catalyst, or reaction conditions.

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.[3]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and ensure your benzene and glutaric anhydride are of high purity and dry.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst not only facilitates the reaction but also complexes with the product ketone. This means that a stoichiometric amount of the Lewis acid is often required, rather than a catalytic amount.[3][4]

    • Solution: Gradually increase the molar equivalents of AlCl₃. A common starting point is 2.2 to 2.5 equivalents relative to the limiting reagent (glutaric anhydride).

  • Reaction Temperature: While some heat may be necessary to initiate the reaction, excessive temperatures can lead to side reactions and degradation of the product.

    • Solution: Begin the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents, and then allow it to slowly warm to room temperature or slightly above, monitoring the progress by Thin-Layer Chromatography (TLC).[5]

  • Poor Mixing: The reaction mixture can become thick and difficult to stir, leading to localized overheating and poor reaction kinetics.

    • Solution: Use a mechanical stirrer if necessary and ensure vigorous agitation throughout the reaction.

Question 2: I am observing the formation of multiple byproducts in my Friedel-Crafts acylation. What are these and how can I prevent them?

The formation of byproducts is a common issue in Friedel-Crafts reactions.

  • Polysubstitution: While less common in acylation compared to alkylation, it is possible to get disubstituted products if the reaction conditions are too harsh.[6] The acyl group of the product is deactivating, which helps prevent further acylation.[7]

    • Solution: This is typically avoided by the deactivating nature of the resulting ketone. However, maintaining a moderate reaction temperature and avoiding a large excess of the acylating agent can minimize this.

  • Rearrangement of the Acylium Ion: The acylium ion formed during the reaction can potentially undergo rearrangement, leading to isomeric products.[8]

    • Solution: This is generally not a major issue with the acylium ion from glutaric anhydride. Sticking to established protocols with a reliable Lewis acid like AlCl₃ should prevent this.

Part B: Reduction Reaction Issues

Question 3: My Clemmensen reduction of 4-oxo-4-phenylbutanoic acid is giving a low yield. What should I investigate?

The Clemmensen reduction, while effective for aryl-alkyl ketones, is sensitive to several factors.[1][2]

  • Purity of Zinc Amalgam: The effectiveness of the reduction is highly dependent on the quality of the zinc amalgam.

    • Solution: Prepare fresh zinc amalgam before each reaction. Ensure the zinc is thoroughly washed and activated.

  • Strongly Acidic Conditions: The reaction requires strongly acidic conditions, which can be problematic for other functional groups.[1][9] While our substrate is relatively stable, incomplete protonation can slow the reaction.

    • Solution: Use concentrated hydrochloric acid and ensure the reaction is maintained under acidic conditions throughout.

  • Steric Hindrance: Clemmensen reductions can be sensitive to steric hindrance around the carbonyl group.[10]

    • Solution: While not a major issue for 4-oxo-4-phenylbutanoic acid, ensuring efficient heating and stirring can help overcome any minor steric effects.

  • Side Reactions: α-hydroxy ketones can form, which may lead to alkenes.[9] Dimerization products are also a possibility under certain conditions.[11]

    • Solution: Adhering to the recommended reaction time and temperature can minimize these side reactions.

Question 4: I am considering the Wolff-Kishner reduction as an alternative. What are the common pitfalls?

The Wolff-Kishner reduction is a good alternative, especially for base-stable compounds.[12][13]

  • Incomplete Hydrazone Formation: The first step is the formation of a hydrazone. This is a condensation reaction that produces water, which can inhibit the reaction if not removed.[12][13]

    • Solution: Ensure the initial condensation is complete. Some protocols suggest using a Dean-Stark trap to remove water.

  • Harsh Basic Conditions: The reaction requires a strong base (like KOH or NaOH) and high temperatures (often in a high-boiling solvent like diethylene glycol).[12][13] This can be an issue for base-sensitive substrates.

    • Solution: 4-oxo-4-phenylbutanoic acid is generally stable under these conditions. However, ensure your starting material is pure to avoid side reactions with impurities.

  • Azine Formation: A common side reaction is the formation of an azine from the reaction of the hydrazone with another molecule of the ketone.[12]

    • Solution: Using an excess of hydrazine and adding the base portionwise can help suppress this side reaction. The Huang-Minlon modification, which involves distilling off water and excess hydrazine before the high-temperature step, is also effective.[13]

III. Experimental Protocols & Workflows

Workflow for Troubleshooting Low Yield

G cluster_acylation Acylation Optimization cluster_reduction Reduction Optimization start Low Yield of this compound check_sm Verify Purity of Starting Materials (Benzene, Glutaric Anhydride) start->check_sm check_reagents Check Anhydrous Conditions (Solvent, Glassware) start->check_reagents optimize_acylation Optimize Friedel-Crafts Acylation check_sm->optimize_acylation check_reagents->optimize_acylation optimize_reduction Optimize Reduction Step optimize_acylation->optimize_reduction If acylation is successful acylation_catalyst Adjust AlCl3 Stoichiometry optimize_acylation->acylation_catalyst analyze_product Analyze Product Purity & Byproducts (NMR, GC-MS) optimize_reduction->analyze_product If reduction is the issue clemmensen Clemmensen: Prepare Fresh Amalgam optimize_reduction->clemmensen purification Refine Purification Protocol analyze_product->purification success Improved Yield purification->success acylation_temp Control Reaction Temperature acylation_catalyst->acylation_temp wolff_kishner Wolff-Kishner: Ensure Hydrazone Formation

Caption: Systematic workflow for troubleshooting low yield.

General Purification Protocol for Carboxylic Acids

Solid carboxylic acids like this compound can be purified effectively using acid-base extraction and recrystallization.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, leaving neutral organic impurities behind.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify with concentrated HCl until the pH is acidic (pH ~2), causing the purified carboxylic acid to precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any remaining salts and then dry under vacuum.

  • Recrystallization: For higher purity, recrystallize the solid from a suitable solvent system (e.g., toluene/hexane).

IV. Product Characterization

Question 5: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and analytical techniques is essential.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is highly diagnostic. You should be able to identify the aromatic protons, the methine proton (CH), the two methylene groups (CH₂), and the methyl group (CH₃). The carboxylic acid proton will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.[14]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound (178.23 g/mol ).[15][16]

  • Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch of the carbonyl group (around 1700 cm⁻¹).

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Table 1: Common Impurities and Their Identification

Potential ImpurityIdentification MethodNotes
Unreacted 4-oxo-4-phenylbutanoic acidNMR, IRPresence of a ketone carbonyl signal in IR (~1685 cm⁻¹) and distinct NMR signals.
Starting MaterialsTLC, GC-MSCan be co-spotted on TLC with standards.
Dimerization ProductsMSWill show a higher molecular weight in the mass spectrum.
Solvent Residues¹H NMRCharacteristic signals for common solvents (e.g., diethyl ether, ethyl acetate, toluene).[17]

V. References

  • Wolff–Kishner reduction - Wikipedia. Available at: --INVALID-LINK--

  • Clemmensen reduction of α-, β-keto acids - Chemistry Stack Exchange. Available at: --INVALID-LINK--

  • Optimization of reaction conditions for the synthesis of 4a. a - ResearchGate. Available at: --INVALID-LINK--

  • Clemmensen reduction - Wikipedia. Available at: --INVALID-LINK--

  • This compound | C11H14O2 | CID 27877 - PubChem - NIH. Available at: --INVALID-LINK--

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Master Organic Chemistry. Available at: --INVALID-LINK--

  • What ketones can not be reduced by Clemenson Reduction ? | ResearchGate. Available at: --INVALID-LINK--

  • Optimization of reaction conditions. a | Download Table - ResearchGate. Available at: --INVALID-LINK--

  • Optimization of the reaction conditions in the synthesis of 4a - ResearchGate. Available at: --INVALID-LINK--

  • Optimization of reaction conditions. a | Download Table - ResearchGate. Available at: --INVALID-LINK--

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC - NIH. Available at: --INVALID-LINK--

  • This compound - 16433-43-5, C11H14O2, density, melting point, boiling point, structural formula, synthesis - ChemSrc. Available at: --INVALID-LINK--

  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents. Available at: --INVALID-LINK--

  • The Clemmensen Reduction - Juniper Publishers. Available at: --INVALID-LINK--

  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation - OrgoSolver. Available at: --INVALID-LINK--

  • Wolff Kishner reduction mechanism - BYJU'S. Available at: --INVALID-LINK--

  • Friedel–Crafts Acylation - Sigma-Aldrich. Available at: --INVALID-LINK--

  • The Clemmensen and Wolff Kishner Reductions - Chad's Prep®. Available at: --INVALID-LINK--

  • Wolff-Kishner Reduction - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • How To: Improve Yield - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

  • Show how 5-phenylpentanoic acid can be made by the malonic ester synthesis. - Vedantu. Available at: --INVALID-LINK--

  • This compound | CymitQuimica. Available at: --INVALID-LINK--

  • phenylacetic acid - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Scale-Up Synthesis of 2-Amino-4-phenylpentan-1-ol for Industrial Use - Benchchem. Available at: --INVALID-LINK--

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: --INVALID-LINK--

  • Friedel–Crafts reaction - Wikipedia. Available at: --INVALID-LINK--

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: --INVALID-LINK--

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents. Available at: --INVALID-LINK--

  • BMRB entry bmse001166 - 5-Phenylpentanoic Acid - Biological Magnetic Resonance Bank. Available at: --INVALID-LINK--

  • Different Types of Impurities in Pharmaceuticals - Moravek. Available at: --INVALID-LINK--

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. Available at: --INVALID-LINK--

  • Custom Impurities Synthesis Services - BOC Sciences. Available at: --INVALID-LINK--

  • troubleshooting poor yield in (3S)-hydroxyhexadecanedioyl-CoA synthesis - Benchchem. Available at: --INVALID-LINK--

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002043) - Human Metabolome Database. Available at: --INVALID-LINK--

  • 4-Phenylbutyric acid(1821-12-1) 1H NMR spectrum - ChemicalBook. Available at: --INVALID-LINK--

  • 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0 - pubs.acs.org. Available at: --INVALID-LINK--

  • 9/13 Tester - hit me with your low yield questions fam : r/Mcat - Reddit. Available at: --INVALID-LINK--

  • Troubleshooting low yield in methyl p-coumarate synthesis - Benchchem. Available at: --INVALID-LINK--

  • Metabolism: Acetyl-CoA and fatty acid synthesis (practice) - Khan Academy. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the optimization of Friedel-Crafts acylation reactions involving benzene and its derivatives. Our goal is to equip you with the scientific understanding and practical insights necessary to overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of benzene is resulting in a very low yield or failing completely. What are the likely causes?

A1: Low or no yield in Friedel-Crafts acylation is a common problem that can often be traced back to a few critical factors related to your reagents, catalyst, and reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst. It is imperative to maintain strictly anhydrous (dry) conditions throughout your experimental setup.[1]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction cycle. Consequently, a stoichiometric amount (at least 1 equivalent) or even a slight excess of the catalyst is required to drive the reaction to completion.[2][3]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates the ring towards electrophilic aromatic substitution, which can prevent the reaction from occurring.[1]

  • Substrate Reactivity with Catalyst: Aromatic compounds containing functional groups with lone pairs, such as amines (-NH₂) or alcohols (-OH), will react with the Lewis acid catalyst.[1] This deactivates both the substrate and the catalyst. For such substrates, protection of the functional group is necessary before attempting acylation.[4]

Issue 2: Formation of Multiple Products or Byproducts

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A2: While Friedel-Crafts acylation is known for being more selective than its alkylation counterpart, the formation of multiple products can still occur, particularly with substituted benzenes.

  • Lack of Regioselectivity: When using a substituted benzene, the incoming acyl group will be directed to the ortho, meta, or para position based on the directing effect of the substituent already present. Understanding these directing effects is crucial for predicting and controlling the major product isomer.

  • Polysubstitution (Less Common): A key advantage of acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material because the acyl group is deactivating.[3][5] This generally prevents multiple acylations.[3][5] If polysubstitution is observed, it may indicate very forcing reaction conditions (high temperature, long reaction time) or a highly activated starting material.

Issue 3: Reaction Produces a Dark, Tarry Material

Q3: My reaction is yielding a dark, tarry substance instead of the expected clean product. What is causing this?

A3: The formation of dark, polymeric, or tarry materials is typically a sign of side reactions or decomposition, often caused by overly harsh reaction conditions.

  • High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials, reagents, or the desired product. It can also promote undesired side reactions. It is often beneficial to run the reaction at a lower temperature (e.g., 0 °C to room temperature) and allow for a longer reaction time.

  • Reaction with Solvent: In some cases, the solvent itself can react under Friedel-Crafts conditions. For example, while dichloromethane is a common solvent, others like nitrobenzene can also be used, though they are deactivated. It is important to choose a solvent that is inert under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation of benzene?

A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride to form a highly electrophilic and resonance-stabilized acylium ion (R-C=O⁺).[5][6]

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile and attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]

  • Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bonded to the new acyl group. This restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the Lewis acid catalyst.[7][8]

Q2: Why is Friedel-Crafts acylation generally preferred over alkylation for introducing an alkyl group?

A2: Friedel-Crafts acylation offers two significant advantages over alkylation:

  • No Carbocation Rearrangements: The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that are a common issue in Friedel-Crafts alkylation.[9][10] This allows for the introduction of straight-chain alkyl groups after reduction of the ketone.

  • Avoidance of Polyalkylation: The acyl group is electron-withdrawing, which deactivates the aromatic ring of the product, making it less reactive than the starting material.[3][11] This prevents the multiple substitution reactions that often plague Friedel-Crafts alkylation.[3][11] The resulting ketone can then be reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[2][3]

Q3: What are the best practices for setting up a Friedel-Crafts acylation reaction?

A3: To ensure a successful reaction, the following best practices should be followed:

  • Anhydrous Conditions: All glassware should be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous reagents and solvents must be used.[1] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination by atmospheric moisture.[1]

  • Order of Addition: Typically, the Lewis acid is suspended in the anhydrous solvent, and the acyl chloride is added slowly at a low temperature (e.g., 0 °C). The aromatic substrate is then added dropwise to control the initial exothermic reaction.[12]

  • Temperature Control: The reaction is often started at a low temperature to moderate the initial exotherm and then allowed to warm to room temperature or heated to drive the reaction to completion.[12]

  • Stoichiometry: As the product forms a complex with the Lewis acid, at least a stoichiometric amount of the catalyst is necessary.[2]

Q4: Can I use aromatic compounds with amine or hydroxyl groups in Friedel-Crafts acylation?

A4: No, aromatic compounds with amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts reactions.[1] The lone pair of electrons on the nitrogen or oxygen atom will react with the Lewis acid catalyst, forming a complex that deactivates the ring towards electrophilic attack.[4] To perform a Friedel-Crafts acylation on these substrates, the amine or hydroxyl group must first be protected (e.g., by converting an amine to an amide).[4]

Visualizing the Process

Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation acyl_chloride R-CO-Cl complex1 R-CO-Cl⁺-AlCl₃⁻ acyl_chloride->complex1 + AlCl₃ lewis_acid AlCl₃ acylium_ion [R-C≡O⁺ ↔ R-C⁺=O] Acylium Ion (Resonance Stabilized) complex1->acylium_ion alcl4 AlCl₄⁻ complex1->alcl4 benzene Benzene Ring arenium_ion Arenium Ion (Sigma Complex) (Resonance Stabilized) benzene->arenium_ion + Acylium Ion product_complex Product-Catalyst Complex arenium_ion->product_complex + AlCl₄⁻ hcl HCl arenium_ion->hcl regenerated_catalyst AlCl₃ arenium_ion->regenerated_catalyst aryl_ketone Aryl Ketone (Product) product_complex->aryl_ketone Workup workup Aqueous Workup (H₂O)

Caption: The mechanism of Friedel-Crafts acylation.

Troubleshooting Workflow for Low Yield

G start Low/No Product Yield q1 Are all reagents and glassware strictly anhydrous? start->q1 s1_yes Yes q1->s1_yes Yes s1_no No q1->s1_no No q2 Is a stoichiometric amount (>=1 eq.) of Lewis acid used? s1_yes->q2 a1 Dry glassware thoroughly. Use fresh, anhydrous reagents and solvents. Run under inert atm. s1_no->a1 a1->q2 s2_yes Yes q2->s2_yes Yes s2_no No q2->s2_no No q3 Is the aromatic ring activated or deactivated? s2_yes->q3 a2 Increase Lewis acid to >=1 equivalent to account for complexation with product. s2_no->a2 a2->q3 s3_activated Activated/ Neutral q3->s3_activated Activated/ Neutral s3_deactivated Deactivated q3->s3_deactivated Deactivated q4 Are there any -NH₂ or -OH groups on the ring? s3_activated->q4 a3 Reaction may fail with strongly deactivating groups (-NO₂, -CN, etc.). Consider alternative synthetic routes. s3_deactivated->a3 s4_yes Yes q4->s4_yes Yes s4_no No q4->s4_no No a4 Protect the functional group (e.g., acetylation of amine) before acylation. s4_yes->a4 q5 Review reaction temperature and time. s4_no->q5 end_node Improved Yield a4->end_node a5 Optimize temperature (start low) and monitor reaction progress (e.g., TLC) to determine optimal time. q5->a5 a5->end_node

Caption: A troubleshooting decision tree for low yield.

Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale & Key Considerations
Lewis Acid Catalyst Anhydrous AlCl₃, FeCl₃AlCl₃ is the most common and reactive.[5] Must be anhydrous to prevent deactivation.[1]
Catalyst Stoichiometry ≥ 1.0 equivalentThe ketone product forms a stable complex with the Lewis acid, necessitating a stoichiometric amount.[2][3]
Acylating Agent Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O)Acyl chlorides are generally more reactive.[8] Anhydrides can also be used, sometimes with a milder catalyst.[3]
Solvent Anhydrous Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂), NitrobenzeneMust be inert to the reaction conditions and capable of dissolving the reactants. DCM is a common choice.[13]
Temperature 0 °C to 60 °CThe initial addition is often done at 0 °C to control the exotherm.[12] The reaction may then be stirred at room temperature or heated under reflux to ensure completion.[11]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction and deactivating the catalyst.[1]
Workup Quench with ice/HClThe reaction is carefully poured into a mixture of ice and concentrated HCl to decompose the aluminum chloride complex and separate the product.[12]

Experimental Protocol: Acylation of Benzene with Acetyl Chloride

This protocol describes a general procedure for the synthesis of acetophenone from benzene and acetyl chloride.

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care in a fume hood.[12]

  • Acetyl chloride is corrosive and a lachrymator. Use in a well-ventilated fume hood.[13]

  • Benzene is a known carcinogen. Handle with appropriate personal protective equipment in a fume hood.

  • Dichloromethane is a suspected carcinogen.[14]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous benzene

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Crushed ice and concentrated hydrochloric acid (HCl) for workup

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel over 15-20 minutes.

  • Substrate Addition: After the addition of acetyl chloride is complete, add anhydrous benzene (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[12] This step is highly exothermic and should be done with vigorous stirring in a fume hood.

    • Stir until the aluminum salts are fully dissolved in the aqueous layer.

  • Extraction:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[14]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude acetophenone can be purified by vacuum distillation.

References

Technical Support Center: Overcoming Purification Challenges of Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to address the unique challenges encountered during the purification of acidic compounds. As a Senior Application Scientist, I've seen firsthand how issues like peak tailing, poor resolution, and low recovery can impede research. This guide provides not only practical solutions but also explains the fundamental scientific principles, empowering you to make well-informed decisions in your purification workflows.

The Core Challenge: Understanding Acidic Compound Interactions

The primary difficulty in purifying acidic compounds lies in their propensity for undesirable interactions with the stationary phase. In widely used techniques like High-Performance Liquid Chromatography (HPLC) and flash chromatography, the main issue is the interaction between the acidic analyte and residual silanol groups on silica-based stationary phases. These interactions are a common cause of peak tailing, which can significantly compromise resolution and quantitation.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter.

Issue 1: My acidic compound shows significant peak tailing in Reversed-Phase HPLC.

Q: Why is my peak tailing, and what's the most effective way to resolve it?

A: Peak tailing for acidic compounds in reversed-phase chromatography is frequently caused by secondary ionic interactions between the deprotonated acidic analyte and free, ionized silanol groups on the silica surface of the stationary phase.[1] These silanol groups (Si-OH) have a pKa around 4-5 and become deprotonated (Si-O-) at a higher pH, creating negatively charged sites.[1] While one might expect repulsion between the negatively charged analyte and the deprotonated silanols, the reality is more complex. The analyte can still interact with the remaining protonated silanols, leading to mixed-mode interactions that broaden the peak.

To minimize these unwanted ionic interactions, the most direct approach is to suppress the ionization of both the acidic compound and the silanol groups by lowering the pH of the mobile phase.[3][4][5] By adding a small amount of an acidic modifier, you shift the equilibrium toward the protonated, neutral forms of both your compound and the silanols.

Immediate Troubleshooting Steps:

  • Lower the Mobile Phase pH: Introduce an acidic modifier to your mobile phase. Common choices include:

    • Trifluoroacetic acid (TFA): Typically used at a concentration of 0.1% (v/v), TFA is effective at protonating silanols and is volatile, making it compatible with mass spectrometry (MS).[6][7]

    • Formic acid (FA): Also commonly used at 0.1% (v/v), it is less acidic than TFA but often preferred for MS applications due to reduced ion suppression.[7][8]

    • Acetic Acid: Another option for adjusting the mobile phase pH.[9]

  • Consider Your Analyte's pKa: For optimal results, the mobile phase pH should be at least 1.5 to 2 units below the pKa of your acidic compound to ensure it remains fully protonated.[4]

Experimental Protocol: Mobile Phase Optimization for an Acidic Analyte

  • Initial Screening: Begin with a mobile phase of acetonitrile and water containing 0.1% formic acid.

  • Gradient Elution: Run a standard gradient (e.g., 5% to 95% acetonitrile over 15 minutes) to determine the approximate retention time.

  • Evaluate Peak Shape: Assess the peak's asymmetry. An asymmetry factor (As) greater than 1.2 is generally considered tailing.[3]

  • pH Adjustment: If tailing persists, switch to a mobile phase with 0.1% TFA, a stronger acid that is more effective at protonating surface silanols.

  • Buffered Mobile Phase (for non-MS applications): If tailing is still an issue, prepare a buffered aqueous phase (e.g., 20 mM phosphate buffer) and adjust the pH to 2.5 before mixing with the organic solvent. Note that phosphate buffers are not volatile and are incompatible with MS.

Data Presentation: Effect of Mobile Phase Additive on Peak Asymmetry

Mobile Phase Additive (0.1%)Analyte: Ketoprofen (pKa ~4.5)Peak Asymmetry (As)
NoneTailing> 2.0
Formic AcidModerate Tailing1.5
Trifluoroacetic Acid (TFA)Symmetrical1.1

Visualization: Mitigating Silanol Interactions

G cluster_0 Without Additive (Higher pH) cluster_1 With Acidic Additive (Low pH) Analyte_A Acidic Analyte (A-) Silanol_neg Deprotonated Silanol (Si-O-) Analyte_A->Silanol_neg Ionic Interaction Solution Add Acidic Modifier (e.g., TFA) Result_Tailing Peak Tailing Silanol_neg->Result_Tailing Analyte_AH Protonated Analyte (AH) Silanol_H Protonated Silanol (Si-OH) Analyte_AH->Silanol_H Reduced Interaction Result_Symmetry Symmetrical Peak Silanol_H->Result_Symmetry

Caption: Mechanism of peak tailing and its mitigation by adding an acidic modifier.

Issue 2: My highly polar acidic compound shows poor retention on a C18 column.

Q: Why is my acidic compound not retaining, and what are my column alternatives?

A: Highly polar acidic compounds may not interact sufficiently with the non-polar C18 stationary phase, leading to poor retention, sometimes eluting in the void volume.[10][11]

When encountering this, consider these alternative stationary phases:

  • "Aqua" or AQ-type C18 Columns: These are specifically designed for use in highly aqueous mobile phases and provide better retention for polar analytes than traditional C18 columns.[12]

  • Mixed-Mode Columns: These columns combine reversed-phase properties with ion-exchange characteristics, enhancing the retention of polar acidic analytes.[10][13][14]

  • HILIC Columns: Hydrophilic Interaction Chromatography (HILIC) is ideal for very polar compounds that are not retained in reversed-phase chromatography.[12]

Experimental Protocol: Selecting an Alternative Column

  • Confirm Poor Retention: Verify poor retention on a standard C18 column using a highly aqueous mobile phase (e.g., 95% water with 0.1% FA).

  • Column Screening:

    • Option A (AQ-type): Test an AQ-type C18 column.

    • Option B (Mixed-Mode): Test a mixed-mode column designed for acidic analytes.

    • Option C (HILIC): If the compound is extremely polar, test a HILIC column.

  • Method Development: For each column, perform a gradient elution to determine the retention time.

  • Comparison: Compare the retention factors (k) for your analyte on each column. A higher k value indicates better retention.

Frequently Asked Questions (FAQs)

Q1: Is it advisable to use a basic modifier in the mobile phase for my acidic compound?

A1: Generally, this is not recommended. A basic modifier will deprotonate your acidic compound and the silanol groups on the silica surface, making them both negatively charged. While this can sometimes improve peak shape due to charge repulsion, it often results in poor retention. More importantly, mobile phases with a pH above 8 can dissolve the silica backbone of the column, leading to rapid degradation.[15][16][17][18] If you must work under basic conditions, use specialized hybrid or polymer-based columns that are stable at high pH.

Q2: What is "ion-pair" chromatography, and is it suitable for acidic compounds?

A2: Ion-pair chromatography is a technique used to enhance the retention of charged analytes in reversed-phase chromatography.[19][20] For acidic compounds, a positively charged ion-pairing reagent (e.g., a quaternary ammonium salt) is added to the mobile phase.[21][22][23] This reagent forms a neutral ion pair with the ionized acidic analyte, which is then retained by the non-polar stationary phase.[23] While effective, developing methods with this technique can be complex, and the reagents can be difficult to remove from the column and may interfere with MS detection.[20]

Q3: My compound appears to be degrading on the column. What could be the cause?

A3: Some compounds are sensitive to the acidic mobile phases used to improve peak shape. Additionally, the column hardware itself can have active metal sites that may cause nonspecific binding or degradation of sensitive analytes.[24][25][26] If you suspect on-column degradation, consider these options:

  • Use a highly inert column: Modern columns are available with inert coatings on the stainless-steel hardware to minimize these interactions, resulting in sharper peaks and higher sensitivity.[24][25][26][27][28]

  • Try a different acidic modifier: Your compound might be more stable with formic acid compared to TFA, or vice-versa.

  • Consider a different stationary phase: A polymer-based or hybrid silica-polymer column may be more inert.

Visualization: Decision Tree for Acidic Compound Purification

G cluster_tailing Troubleshooting Peak Tailing cluster_retention Troubleshooting Poor Retention cluster_recovery Troubleshooting Low Recovery Start Start: Acidic Compound Purification Problem What is the primary issue? Start->Problem PeakTailing Peak Tailing Problem->PeakTailing Tailing PoorRetention Poor Retention Problem->PoorRetention Retention LowRecovery Low Recovery / Degradation Problem->LowRecovery Recovery AddAcid Add/Increase Acidic Modifier (0.1% TFA or FA) PeakTailing->AddAcid IsPolar Is the compound highly polar? PoorRetention->IsPolar CheckStability Assess compound stability in mobile phase LowRecovery->CheckStability CheckPKa Is mobile phase pH << pKa? AddAcid->CheckPKa LowerPH Use stronger acid or buffer at low pH CheckPKa->LowerPH No InertColumn Try a highly inert column CheckPKa->InertColumn Yes End Successful Purification LowerPH->End InertColumn->End PolarColumn Use AQ-type, Mixed-Mode, or HILIC Column IsPolar->PolarColumn Yes IonPair Consider Ion-Pair Chromatography IsPolar->IonPair No/Alternative PolarColumn->End IonPair->End UseInertColumn Use highly inert (e.g., coated hardware) column CheckStability->UseInertColumn Degradation Suspected MilderModifier Try a milder modifier (e.g., FA instead of TFA) UseInertColumn->MilderModifier MilderModifier->End

References

Technical Support Center: Troubleshooting Peak Tailing for 4-Phenylpentanoic Acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting advice for a prevalent issue in High-Performance Liquid Chromatography (HPLC): peak tailing, with a specific focus on acidic analytes like 4-Phenylpentanoic acid. As researchers, scientists, and drug development professionals, achieving optimal peak symmetry is paramount for accurate quantification and robust analytical methods. This resource is designed to provide you with not only solutions but also a foundational understanding of the chemical principles at play.

Understanding the Problem: Why Does My this compound Peak Tail?

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a common frustration in HPLC.[1][2] For an acidic compound such as this compound, this phenomenon is often a red flag indicating undesirable secondary interactions between the analyte and the stationary phase.[3][4][5] The primary cause of peak tailing is the presence of more than one retention mechanism, where the intended hydrophobic interaction is supplemented by a secondary, stronger interaction.[4][5]

The most common culprit behind this for acidic compounds is the interaction with residual silanol groups on the silica-based stationary phase of the column.[2][3][6] These silanol groups (Si-OH) are acidic and can exist in an ionized state (Si-O-), particularly at higher mobile phase pH values. While this compound is acidic, at certain pH ranges, it can still interact with these sites, leading to a portion of the analyte molecules being more strongly retained and eluting later, thus causing the characteristic tail.

This guide will walk you through a logical troubleshooting process to diagnose and resolve peak tailing for this compound and other similar acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing describes a chromatographic peak that is not symmetrical, with the latter half of the peak being broader than the front half.[1][5] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[7]

Q2: My neutral compounds look fine, but this compound is tailing. What does this suggest?

This is a classic sign that the issue is chemical, not physical. If a neutral compound, which is less likely to engage in strong secondary interactions, gives a symmetrical peak, it suggests your HPLC system's plumbing (tubing, connections) is likely not the cause.[8] The problem is almost certainly related to secondary chemical interactions between your acidic analyte and the stationary phase.[8]

Q3: Can the mobile phase pH be the sole cause of my peak tailing?

Absolutely. The pH of the mobile phase is a critical parameter that governs the ionization state of both your acidic analyte and the residual silanol groups on the column.[9][10][11] If the mobile phase pH is close to the pKa of this compound, you will have a mixed population of ionized and non-ionized molecules, which can lead to peak broadening or tailing.[9][11] Similarly, if the pH is high enough to deprotonate the silanol groups, it creates sites for secondary interactions.[3][4]

Q4: I'm using a buffer, but my peak is still tailing. Why?

The presence of a buffer is good, but its effectiveness depends on its composition, concentration, and pH relative to the analyte's pKa.[12][13] An insufficient buffer concentration may not have the capacity to control the pH at the column inlet, especially when the sample is injected in a diluent of a different pH.[13] The type of buffer can also play a role; for example, phosphate buffers are known to sometimes reduce peak asymmetry by masking silanol groups.[12]

Troubleshooting Guide: A Step-by-Step Approach to Symmetrical Peaks

This section provides a logical workflow to diagnose and resolve peak tailing for this compound.

Step 1: Mobile Phase pH and Buffer Optimization

The most powerful tool to control the retention and peak shape of an ionizable compound is the mobile phase pH.[10][14] For an acidic analyte like this compound, the goal is to suppress its ionization to promote a single, consistent interaction with the stationary phase.

The Causality: By adjusting the mobile phase pH to be at least 2 units below the analyte's pKa, you ensure that the acid is predominantly in its neutral, protonated form.[10] This enhances its hydrophobicity and leads to more consistent retention on a reversed-phase column, minimizing peak tailing.[14][15] A lower pH (e.g., below 3) also suppresses the ionization of residual silanol groups on the silica surface, reducing the potential for secondary interactions.[3][4][16]

Experimental Protocol: pH Optimization

  • Determine the pKa of this compound. A literature search or software prediction will indicate a pKa of approximately 4.8.

  • Prepare a series of mobile phases with a consistent organic modifier (e.g., acetonitrile) to water ratio. The aqueous portion should be buffered at different pH values. A good starting point would be pH 3.5, 3.0, 2.5, and 2.0.

  • Use an appropriate buffer system for the target pH range. For example, a phosphate buffer is effective around pH 2.1.[13] Ensure the buffer concentration is adequate, typically between 20-50 mM, to provide sufficient buffering capacity.[3][13]

  • Inject your this compound standard at each pH condition and observe the peak shape and retention time.

  • Analyze the results. You should observe an improvement in peak symmetry and likely an increase in retention time as the pH is lowered.[10][15]

Data Summary: Expected Impact of pH on this compound (pKa ~4.8)

Mobile Phase pHExpected Ionization State of AnalyteExpected Silanol ActivityExpected Peak Shape
5.0Partially IonizedHighSignificant Tailing
4.0Partially IonizedModerateTailing
3.0Mostly NeutralLowImproved Symmetry
2.5Fully NeutralVery LowSymmetrical
Step 2: Column Selection and Care

If optimizing the mobile phase pH does not fully resolve the issue, the column itself may be the root cause.

The Causality: Not all C18 columns are created equal. Older, Type-A silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which are notorious for causing peak tailing with polar and ionizable compounds.[6][17] Modern, high-purity, Type-B silica columns that are densely bonded and end-capped are designed to minimize these secondary interaction sites.[1][3][4] End-capping is a process where the residual silanol groups are chemically reacted to make them inert.[4]

Troubleshooting Workflow: Column Evaluation

G start Peak Tailing Persists After pH Optimization check_column_type Is the column modern, high-purity, and end-capped? start->check_column_type old_column Action: Replace with a modern, end-capped column from a reputable manufacturer. check_column_type->old_column No modern_column Column is appropriate. Proceed to check for contamination. check_column_type->modern_column Yes check_contamination Has the column been used with aggressive mobile phases or dirty samples? modern_column->check_contamination contaminated Action: Perform a column wash protocol. check_contamination->contaminated Yes not_contaminated Consider alternative stationary phases (e.g., polar-embedded). check_contamination->not_contaminated No

Caption: Troubleshooting logic for column-related peak tailing.

Experimental Protocol: Column Flushing

If you suspect column contamination, a rigorous washing procedure can help.

  • Disconnect the column from the detector.

  • Flush with 20-30 column volumes of your mobile phase without the buffer. (e.g., Acetonitrile/Water)

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • If basic compounds were previously run, consider a more aggressive wash. This may involve flushing with a sequence of solvents like water, isopropanol, and then hexane, followed by a reversal of this sequence to re-equilibrate. Always consult the column manufacturer's guidelines for recommended washing procedures and solvent compatibility.

  • Re-equilibrate the column with your buffered mobile phase until a stable baseline is achieved.

  • Inject a standard to see if the peak shape has improved.

Step 3: Instrumental and Other Considerations

While less common for analyte-specific tailing, instrumental factors can contribute to poor peak shape.

The Causality: Extra-column volume, which includes the volume of tubing from the injector to the column and from the column to the detector, can cause band broadening and peak tailing.[1][6] This is particularly noticeable in high-efficiency, short columns. Additionally, a mismatch between the solvent used to dissolve the sample and the mobile phase can distort the peak shape.[2]

Quick Checks for Instrumental Effects:

  • Tubing: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that the length is as short as possible.[1]

  • Fittings: Check all fittings to ensure they are properly seated and not creating any dead volume.

  • Sample Solvent: The sample should ideally be dissolved in the mobile phase or a solvent that is weaker than the mobile phase.[6] Injecting a sample in a much stronger solvent can cause peak distortion.

  • Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase and lead to a specific type of peak distortion known as overload tailing.[2][6] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you may be overloading the column.

Troubleshooting Flow for Peak Tailing

Caption: A comprehensive workflow for troubleshooting peak tailing.

By systematically addressing these potential causes, from the most likely (mobile phase chemistry) to the less common (instrumental effects), you can efficiently diagnose and resolve peak tailing for this compound, leading to more accurate and reliable HPLC results.

References

Technical Support Center: Improving the Chromatographic Resolution of 4-Phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the chromatographic analysis of 4-Phenylpentanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind method optimization, enabling you to resolve common challenges such as poor peak shape, inadequate retention, and co-elution with impurities.

Analyte Overview: Understanding this compound

This compound is a carboxylic acid with a chiral center, presenting unique challenges in chromatography. Its acidic nature and moderate hydrophobicity are the primary determinants of its behavior in reversed-phase HPLC. Understanding its physicochemical properties is the first step toward developing a robust and high-resolution separation method.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [3]
Predicted pKa ~4.70 ± 0.10[1]
LogP ~2.65[1]
Structure Contains a carboxylic acid group and a phenyl ring[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for an acidic compound like this compound is most commonly caused by secondary interactions between the analyte and the stationary phase.[4][5] The primary mechanism involves the interaction of the deprotonated (negatively charged) carboxylate form of the acid with residual silanol groups on the silica-based stationary phase.[5][6] These silanol groups can also be ionized and carry a negative charge at mid-range pH, but their interaction with the analyte can still lead to undesirable retention mechanisms that cause peak distortion. To mitigate this, it is crucial to control the ionization state of the analyte.

Q2: My this compound peak has very low retention time. How can I increase it?

Low retention in reversed-phase chromatography indicates that the analyte is too polar under the current conditions and is not interacting sufficiently with the non-polar stationary phase. For this compound, this occurs when the mobile phase pH is significantly above its pKa (~4.7), causing the carboxylic acid to deprotonate into its highly polar carboxylate form.[7][8]

To increase retention, you must suppress this ionization by lowering the mobile phase pH.[8][9] By adjusting the pH to be at least 1.5 to 2 units below the pKa (e.g., pH ≤ 2.7-3.2), the analyte will exist predominantly in its neutral, protonated form. This neutral form is significantly more hydrophobic, leading to stronger interaction with the C18 stationary phase and a desirable increase in retention time.[7][10]

Q3: What is a good starting method for the achiral analysis of this compound?

A robust starting point is essential for efficient method development. The following conditions are recommended for an initial screening run.

ParameterRecommended ConditionRationale
Column C18, < 5 µm particle size (e.g., 150 x 4.6 mm)Provides good hydrophobic retention and efficiency.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterEnsures a low pH (~2.5-2.8) to suppress analyte ionization.[11][12][13]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Acetonitrile often provides sharper peaks.
Gradient 30% to 90% B over 15 minutesA broad gradient to locate the elution window of the analyte and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection (UV) 210 nm or 254 nm210 nm for the carboxyl group chromophore; 254 nm for the phenyl ring.
Injection Volume 5-10 µLA small volume minimizes potential peak distortion from the sample solvent.
Q4: this compound is chiral. How can I separate its (R)- and (S)-enantiomers?

Separating enantiomers requires creating a chiral environment, as they have identical physical properties in an achiral setting.[14] This is achieved using a Chiral Stationary Phase (CSP).[15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are widely applicable and effective for separating a broad range of chiral compounds, including those with acidic functional groups.[15] The separation mechanism involves forming transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different energies and thus different retention times.[14][16]

In-Depth Troubleshooting & Optimization Guide

This section provides structured workflows to address specific resolution problems.

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Poor peak shape compromises both resolution and accurate integration. For this compound, the leading cause is unwanted chemical interactions.

Root Cause Analysis: The primary driver is the interaction between the ionized form of this compound and active sites (residual silanols) on the column packing material.[5][6] At a mobile phase pH near or above the analyte's pKa, a significant portion of the molecules are in the anionic carboxylate form, which can strongly and non-uniformly interact with the stationary phase, leading to a "tailing" effect.

Diagram: Effect of Mobile Phase pH on Analyte Ionization and Peak Shape

G cluster_low_ph Low pH (e.g., 2.7) cluster_high_ph High pH (e.g., 5.0) low_ph_analyte 4-PPA (Neutral, R-COOH) More Hydrophobic low_ph_silanol Silanol (Si-OH) Mostly Neutral low_ph_peak Result: Symmetrical Peak high_ph_analyte 4-PPA (Anionic, R-COO⁻) More Polar high_ph_silanol Silanol (Si-O⁻) Partially Ionized high_ph_analyte->high_ph_silanol Secondary Interaction high_ph_peak Result: Tailing Peak caption Mechanism of pH-induced peak tailing for acidic analytes.

Caption: Impact of mobile phase pH on analyte ionization and peak symmetry.

Protocol: Systematic Optimization of Mobile Phase pH to Eliminate Tailing

Objective: To find the optimal mobile phase pH that suppresses analyte ionization and yields a symmetric peak (Asymmetry Factor ≤ 1.2).

  • Prepare Mobile Phases: Prepare three buffered aqueous mobile phases (Mobile Phase A) at different pH values. Use 0.1% acid for robust pH control.

    • Condition 1 (Control): Water (no pH control).

    • Condition 2 (Target): 0.1% Phosphoric Acid in Water (pH ≈ 2.5).

    • Condition 3 (Alternative): 0.1% Formic Acid in Water (pH ≈ 2.8).

  • Set Initial HPLC Conditions: Use the "good starting method" parameters from the FAQ section.

  • Equilibrate System: For each condition, flush the column with at least 10 column volumes of the new mobile phase before the first injection to ensure the column chemistry is fully equilibrated.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze and Compare: Measure the peak asymmetry, retention time, and plate count for each condition.

Expected Outcome: You should observe a significant improvement in peak shape (asymmetry decreasing towards 1.0) and an increase in retention time as the mobile phase pH is lowered from the control condition to the acidic conditions.[7][8] The 0.1% phosphoric or formic acid conditions should provide a sharp, symmetrical peak.

Issue 2: Poor Resolution Between this compound and a Co-eluting Impurity

When peaks overlap, quantitative accuracy is impossible. Improving resolution (Rs) requires manipulating the "Resolution Triangle": Efficiency (N), Retention (k), and especially Selectivity (α).[7][17]

Root Cause Analysis: Poor resolution with a co-eluting peak, assuming efficiency and retention are adequate, is fundamentally a problem of insufficient selectivity (α).[9][17] This means the chromatographic system is not differentiating well enough between the chemical properties of this compound and the impurity.

Diagram: Troubleshooting Workflow for Poor Resolution (Rs < 1.5)

G start Poor Resolution (Rs < 1.5) check_k Is Retention (k') optimal? (2 < k' < 10) start->check_k adjust_strength Adjust Organic % check_k->adjust_strength No check_alpha Selectivity (α) is the issue check_k->check_alpha Yes adjust_strength->check_k change_organic Switch Organic Modifier (e.g., ACN to MeOH) check_alpha->change_organic change_ph Fine-tune Mobile Phase pH (e.g., 2.5 vs 3.0) change_organic->change_ph success Resolution Achieved (Rs ≥ 1.5) change_organic->success change_temp Change Column Temperature (e.g., 30°C to 40°C) change_ph->change_temp change_ph->success change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) change_temp->change_column change_temp->success change_column->success caption A systematic approach to improving chromatographic selectivity.

Caption: A systematic approach to improving chromatographic selectivity.

Protocol: A Systematic Approach to Improving Selectivity (α)

Objective: To alter the thermodynamics of the separation to achieve baseline resolution (Rs ≥ 1.5). This protocol should be followed sequentially.

  • Optimize Mobile Phase Strength: First, ensure retention is in the optimal window (k' between 2 and 10) by adjusting the isocratic hold percentage or gradient slope. This alone can sometimes improve resolution.[17]

  • Change Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can profoundly impact selectivity.

    • Action: If your current method uses ACN, develop an equivalent method using MeOH, and vice-versa. Keep all other parameters (pH, column, temperature) constant.

    • Rationale: ACN and MeOH have different chemical properties and will interact differently with the analytes and stationary phase, often changing the elution order or spacing of peaks.[5]

  • Fine-Tune Mobile Phase pH: Even small changes in pH can alter the selectivity between two ionizable compounds.

    • Action: If using a mobile phase at pH 2.7, try adjusting it to pH 3.0 or 2.5.

    • Rationale: Subtle changes in the degree of ionization of the analyte versus the impurity can be exploited to improve separation.[9][18]

  • Adjust Column Temperature: Temperature affects mass transfer and the thermodynamics of partitioning.

    • Action: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C).

    • Rationale: Changing temperature can have a differential effect on the retention of two analytes, which may increase selectivity.

  • Change Stationary Phase Chemistry: If the above steps fail, the stationary phase is not providing enough selectivity.

    • Action: Switch to a column with a different stationary phase chemistry. If using a standard C18, consider a Phenyl-Hexyl phase (for π-π interactions with the aromatic ring) or a polar-embedded phase.

    • Rationale: This is the most powerful way to change selectivity, as it fundamentally alters the primary interaction mechanism.[17]

References

Technical Support Center: Synthesis of 4-Phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common and reliable synthetic route to this compound?

The most established and widely used method is a two-step process.[1][2] It begins with the Friedel-Crafts acylation of benzene with levulinic acid or its anhydride to produce the intermediate, 4-oxo-4-phenylpentanoic acid.[2] This intermediate ketone is then reduced to the desired this compound.[2][3]

Q2: Which reduction method is better for converting 4-oxo-4-phenylpentanoic acid to this compound: Clemmensen or Wolff-Kishner?

The choice between the Clemmensen and Wolff-Kishner reduction depends on the overall functionality and stability of your starting material and any other functional groups present.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[1] It is highly effective for reducing aryl-alkyl ketones.[1][4] However, the strongly acidic conditions can be problematic for molecules with acid-sensitive functional groups.[1]

  • Wolff-Kishner Reduction: This reaction is carried out with hydrazine (N₂H₄) and a strong base (like KOH or NaOH) at high temperatures.[3][5] It is the preferred method for substrates that are sensitive to acid but stable in strong base.[4][5][6]

Q3: I am seeing a significant amount of an alcohol byproduct in my reduction step. What is happening?

The formation of a secondary alcohol (4-hydroxy-4-phenylpentanoic acid) is a common byproduct if the reduction of the ketone is incomplete. This is more likely to occur under milder reducing conditions or if the reaction is not driven to completion. While the Clemmensen and Wolff-Kishner reductions are designed to fully reduce the ketone to a methylene group, certain conditions can lead to the alcohol intermediate.

Q4: How can I effectively purify my final this compound product?

Purification of the final carboxylic acid can be achieved through a combination of techniques. A common and effective method involves an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt.[7] Neutral organic impurities will remain in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified this compound, which can then be collected by filtration and further purified by recrystallization from a suitable solvent.[7]

Troubleshooting Guides

This section provides a more in-depth look at potential issues, their causes, and corrective actions for each major step of the synthesis.

Part 1: Friedel-Crafts Acylation of Benzene with Levulinic Anhydride

The initial step of the synthesis, the Friedel-Crafts acylation, is critical for obtaining a good yield of the 4-oxo-4-phenylpentanoic acid intermediate. Here are some common problems and their solutions.

Troubleshooting Table: Friedel-Crafts Acylation
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[8] Any water in the reagents or glassware will deactivate it. 2. Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it.[2] Therefore, stoichiometric amounts of the catalyst are often required.[2] 3. Unreactive Benzene Derivative: If using a substituted benzene, strongly electron-withdrawing groups can render the ring too deactivated for the reaction to proceed.[8]1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. 2. Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the levulinic anhydride. 3. This synthesis works best with benzene. If a substituted benzene must be used, consider one with electron-donating groups.
Formation of Isomeric Byproducts Reaction at Ortho or Meta Positions: While the para product is generally favored, some ortho or meta isomers can form, complicating purification. The isomer distribution is influenced by reaction temperature and catalyst.1. Control the reaction temperature carefully. Lower temperatures often favor the formation of the para isomer. 2. The choice of Lewis acid can influence regioselectivity. Consider screening different Lewis acids if isomer formation is a significant issue.
Difficult Product Isolation / Emulsion During Workup 1. Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. 2. Formation of Aluminum Hydroxides: The reaction of excess AlCl₃ with water is highly exothermic and can form gelatinous aluminum hydroxides that trap the product.[8]1. During workup, pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. The acid helps to break down the complex and keep the aluminum salts dissolved. 2. Ensure vigorous stirring during the quench to dissipate heat and promote the dissolution of aluminum salts.
Experimental Protocol: Synthesis of 4-oxo-4-phenylpentanoic acid

This protocol is a representative procedure based on established Friedel-Crafts acylation methods.

  • Preparation: Under a nitrogen atmosphere, equip a flame-dried three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl.

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane. Cool the mixture in an ice bath.

  • Acylation: Add a solution of levulinic anhydride (1.0 equivalent) in the same solvent to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, add benzene (1.0-1.2 equivalents) dropwise.

  • Reaction: After the addition of benzene, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with two portions of the solvent. Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-oxo-4-phenylpentanoic acid. This can be purified by recrystallization if necessary.

Visualization of the Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Prep Assemble Dry Glassware under Nitrogen Reagents Add AlCl3 and Solvent Prep->Reagents Cooling Cool to 0-10 °C Reagents->Cooling Add_Anhydride Add Levulinic Anhydride Cooling->Add_Anhydride Add_Benzene Add Benzene Add_Anhydride->Add_Benzene Reflux Heat to Reflux (2-4h) Add_Benzene->Reflux Quench Quench with Ice/HCl Reflux->Quench Extract Extract with Solvent Quench->Extract Wash Wash with H2O, NaHCO3, Brine Extract->Wash Isolate Dry and Evaporate Wash->Isolate Purify Recrystallize Isolate->Purify

Caption: Workflow for Friedel-Crafts Acylation.

Part 2: Reduction of 4-oxo-4-phenylpentanoic acid

The reduction of the keto group is the final and often most challenging step. The choice between Clemmensen and Wolff-Kishner conditions is critical and each has its own set of potential byproducts.

Troubleshooting Guide: Clemmensen Reduction
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction / Formation of Alcohol 1. Insufficiently Activated Zinc: The zinc amalgam may not be active enough. 2. Reaction Time Too Short: The heterogeneous nature of the reaction can lead to slow reaction rates.[1]1. Prepare fresh zinc amalgam before use. Ensure the zinc is thoroughly coated with mercury. 2. Increase the reaction time and monitor the progress by TLC or GC-MS. Ensure vigorous stirring to maximize contact between the substrate and the zinc surface.
Formation of Dimeric Byproducts (Pinacols) Bimolecular Reduction: Under certain conditions, two ketone molecules can couple to form a pinacol byproduct. This is more common with aromatic ketones.[9]1. Maintain a high concentration of acid and ensure efficient heating to favor the complete reduction pathway. 2. Use a co-solvent like toluene to increase the solubility of the organic substrate.
Intramolecular Cyclization Acid-Catalyzed Ring Closure: The strongly acidic conditions can promote an intramolecular cyclization of the carboxylic acid onto the phenyl ring, especially upon heating, leading to a tetralone derivative.1. Maintain the lowest effective temperature for the reduction. 2. Consider a modified, milder Clemmensen procedure, such as using activated zinc dust in anhydrous ether saturated with HCl gas at a lower temperature.[1][9]
Troubleshooting Guide: Wolff-Kishner Reduction
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction 1. Low Reaction Temperature: The decomposition of the hydrazone intermediate requires high temperatures, typically 180-200 °C.[3] 2. Presence of Water: Water produced during the initial formation of the hydrazone can lower the boiling point of the reaction mixture, preventing it from reaching the necessary temperature for the reduction to proceed efficiently.[10]1. Ensure the reaction is heated to the appropriate temperature. Use a high-boiling solvent like diethylene glycol. 2. Employ the Huang-Minlon modification: after the initial formation of the hydrazone at a lower temperature, distill off the water and excess hydrazine to allow the reaction temperature to rise.[5][10]
Formation of Azine Byproduct Reaction of Hydrazone with Unreacted Ketone: The hydrazone intermediate can react with another molecule of the starting ketone to form an azine, which is resistant to reduction.[5]1. Use a sufficient excess of hydrazine to ensure all the ketone is converted to the hydrazone. 2. Add the ketone slowly to the hot solution of base and hydrazine to minimize the concentration of free ketone.
Base-Sensitive Group Degradation Harsh Basic Conditions: The substrate may contain other functional groups that are not stable to strong base at high temperatures (e.g., esters, some protecting groups).1. If the molecule cannot tolerate these conditions, the Wolff-Kishner reduction is not a suitable method. The Clemmensen reduction may be a better alternative if the molecule is acid-stable.[11] 2. Consider milder variations of the Wolff-Kishner reduction if applicable.[3]

Visualization of Reduction Troubleshooting Logic

Reduction_Troubleshooting cluster_incomplete Incomplete Reduction cluster_byproduct Byproduct Formation Start Reduction Step Issues Incomplete Incomplete Reduction Start->Incomplete Byproduct Byproduct Formation Start->Byproduct Clemm_Inactive Clemmensen: Inactive Zn / Short Time Incomplete->Clemm_Inactive WK_Temp Wolff-Kishner: Low Temp / Water Present Incomplete->WK_Temp Clemm_Dimer Clemmensen: Dimerization / Cyclization Byproduct->Clemm_Dimer WK_Azine Wolff-Kishner: Azine Formation Byproduct->WK_Azine Sol_Clemm_Inactive Sol_Clemm_Inactive Clemm_Inactive->Sol_Clemm_Inactive Solution: Fresh Zn(Hg), Longer Time Sol_WK_Temp Sol_WK_Temp WK_Temp->Sol_WK_Temp Solution: Huang-Minlon Mod., High Temp. Sol_Clemm_Dimer Sol_Clemm_Dimer Clemm_Dimer->Sol_Clemm_Dimer Solution: Control Temp, Milder Conditions Sol_WK_Azine Sol_WK_Azine WK_Azine->Sol_WK_Azine Solution: Excess Hydrazine, Slow Addition

Caption: Troubleshooting Logic for Reduction Step.

References

Technical Support Center: Addressing Solubility Challenges of 4-Phenylpentanoic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-Phenylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming the solubility challenges associated with this compound in aqueous buffers. Our approach is rooted in fundamental physicochemical principles and validated through extensive laboratory experience.

Understanding the Challenge: Physicochemical Profile of this compound

This compound is a weakly acidic, hydrophobic molecule, which inherently limits its solubility in aqueous media. A clear understanding of its properties is the first step in troubleshooting.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₁₁H₁₄O₂A significant non-polar hydrocarbon component contributes to hydrophobicity.[1]
Molecular Weight 178.23 g/mol Moderate molecular weight.[1]
Predicted pKa 4.70 - 4.88As a weak acid, its charge state and therefore solubility are highly pH-dependent.[2][3]
Predicted logP 2.4 - 2.65A positive logP value indicates a preference for a non-polar environment over water, confirming its hydrophobic nature.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Fundamental Solubility Issues

Question 1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

Answer: this compound is a carboxylic acid with a pKa of approximately 4.70.[2] At a neutral pH of 7.4, which is significantly above its pKa, the carboxylic acid group will be deprotonated to its carboxylate form (R-COO⁻). While this ionization increases polarity, the molecule's bulky, non-polar phenyl and pentyl groups still dominate, leading to poor overall aqueous solubility.[4] The hydrophobic parts of the molecule are not readily accommodated by the water structure, resulting in limited dissolution.

Question 2: I've prepared a stock solution in an organic solvent (e.g., DMSO, Ethanol), but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," is a common issue when diluting a hydrophobic compound from a highly soluble organic stock into an aqueous medium. The organic solvent is miscible with the aqueous buffer, but the compound itself is not. As the concentration of the organic solvent decreases upon dilution, the buffer can no longer sustain the solubilization of the hydrophobic this compound, causing it to precipitate.

Troubleshooting Steps:

  • Optimize the Dilution Protocol: Instead of a single, large dilution, use a serial or dropwise dilution method while vigorously vortexing or stirring the aqueous buffer to ensure rapid and efficient mixing.[5]

  • Minimize Final Organic Solvent Concentration: Keep the final concentration of the organic solvent in your working solution as low as possible. For many cell-based assays, the final DMSO concentration should be below 0.5% to avoid toxicity.[5] Run a vehicle control to determine the tolerance of your experimental system to the organic solvent.[5]

  • Consider a Different Organic Solvent: If DMSO is not ideal, other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested.

Advanced Solubilization Strategies

Question 3: Adjusting the dilution protocol isn't enough. What other methods can I use to increase the solubility of this compound in my aqueous buffer?

Answer: When simple dilution optimization fails, several advanced strategies can be employed. The choice of method will depend on the specific requirements of your experiment, such as final pH, ionic strength, and compatibility with downstream applications.

Method 1: pH Adjustment

For ionizable compounds like this compound, altering the pH of the buffer is a powerful and straightforward technique to enhance solubility.[5][6]

  • Principle: By increasing the pH of the aqueous buffer to be at least 2 units above the pKa of the compound, you can ensure that over 99% of the this compound molecules are in their deprotonated, more polar carboxylate form. This significantly increases its affinity for the aqueous solvent.

  • Recommendation: Adjust the pH of your buffer to ≥ 6.7. A buffer at pH 7.0 or higher is generally recommended.

Caption: Effect of pH on the ionization and solubility of this compound.

Method 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of non-polar solutes.[7][8]

  • Principle: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic this compound to dissolve.

  • Common Co-solvents: Polyethylene glycol (PEG), propylene glycol, glycerol, and ethanol.[7]

  • Considerations: The concentration of the co-solvent must be carefully optimized. While it enhances drug solubility, it can also impact biological systems, such as enzyme activity or cell viability. Always run appropriate vehicle controls.

Method 3: Employing Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[5]

  • Principle: The hydrophobic core of these micelles provides a microenvironment where poorly soluble compounds like this compound can partition, thereby increasing their apparent solubility in the bulk aqueous phase.[5][9]

  • Common Surfactants:

    • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Pluronics® (e.g., F-68, F-127), Triton™ X-100.[5]

    • Anionic: Sodium dodecyl sulfate (SDS).[5]

  • Considerations: Surfactants can be potent biological detergents and may lyse cells or denature proteins at higher concentrations.[5] It's crucial to work with concentrations at or slightly above the CMC and to verify compatibility with your experimental system.

Method 4: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5]

  • Principle: They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the non-polar portion of this compound and increasing its solubility in water.[5][8]

  • Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Considerations: The stoichiometry of the cyclodextrin-drug complex should be considered for optimal solubilization.

Caption: Overview of advanced solubilization strategies for this compound.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol provides a general method for determining the equilibrium solubility of this compound in a buffer of your choice.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer and/or orbital shaker

  • Analytical balance

  • Micro-pipettors

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound[10]

Procedure:

  • Add an excess amount of solid this compound to a pre-determined volume of the aqueous buffer in a vial. The goal is to have undissolved solid remaining after equilibration.

  • Tightly cap the vial and agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.

  • Dilute the supernatant with an appropriate solvent (if necessary) to fall within the linear range of your analytical method.

  • Quantify the concentration of dissolved this compound in the diluted supernatant using a validated analytical method.[5]

Protocol 2: Preparation of this compound Solution using pH Adjustment

Materials:

  • This compound

  • Aqueous buffer with a pH below the pKa of the compound (e.g., citrate buffer pH 4.0)

  • 1 M NaOH solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a volume of the acidic buffer. The compound will likely not dissolve at this stage.

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the desired final pH (e.g., 7.4) is reached.

  • If necessary, add more of the initial acidic buffer to reach the final desired volume.

  • Sterile filter the final solution if required for your application.

References

Technical Support Center: Improving the Stability of 4-Phenylpentanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-Phenylpentanoic acid (4-PPA). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Part 1: Foundational Knowledge - Physicochemical Properties of this compound

Understanding the fundamental properties of 4-PPA is the first step in controlling its behavior in solution. These characteristics dictate its solubility, reactivity, and potential degradation pathways.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1][2][3][4]
Molecular Weight 178.23 g/mol [1][2][3]
pKa (Predicted) 4.70 ± 0.10[1][5]
LogP 2.65[1]
Appearance Liquid (at room temperature)[1]
Solubility Moderately soluble in water, with solubility significantly increasing in alkaline conditions. Soluble in organic solvents like ethanol, acetone, and chloroform.[6][7]
Part 2: Troubleshooting Common Stability Issues (FAQ Format)

This section addresses the most frequent stability problems in a direct question-and-answer format.

Question 1: Why is my this compound precipitating out of my aqueous solution?

Answer: This is almost always a pH-related solubility issue. The key is the compound's pKa of approximately 4.7.[1][5]

  • The Chemistry: The carboxylic acid group (-COOH) is acidic. At a pH below the pKa, the group remains protonated (R-COOH), making the molecule less polar and thus poorly soluble in water. When the pH of the solution is raised above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (R-COO⁻).[6][8] This charged species is significantly more polar and readily dissolves in water through ion-dipole interactions.[6]

  • Practical Implication: If you are dissolving 4-PPA in neutral water (pH ≈ 7), it should be soluble as the carboxylate salt. However, if your solution is unbuffered, the dissolution of the acidic compound can lower the local pH, pushing the equilibrium back towards the insoluble protonated form and causing precipitation.

  • Solution:

    • Use a Buffer: Prepare your aqueous solutions using a buffer system with a pH at least 1-2 units above the pKa. For example, a phosphate-buffered saline (PBS) at pH 7.4 is an excellent choice.

    • pH Adjustment: If using unbuffered water, you can add a base (e.g., 0.1 M NaOH) dropwise to raise the pH and bring the compound into solution.

Question 2: My 4-PPA solution has developed a yellow tint and I'm seeing new impurity peaks in my chromatogram. What is the likely cause?

Answer: This strongly suggests oxidative degradation. The chemical structure of 4-PPA contains a benzylic hydrogen (the hydrogen on the carbon atom directly attached to the phenyl ring), which is a known site for oxidation.

  • The Mechanism: In the presence of oxygen (from air), light, or trace metal ion catalysts, a free-radical chain reaction can be initiated at the benzylic position. This can lead to the formation of hydroperoxides, which can further degrade into ketones, alcohols, and other chromophoric (color-producing) impurities. While specific degradation pathways for 4-PPA are not extensively published, this mechanism is common for compounds with similar structures.[9][10]

  • Solution:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere. Purge the solvent and the headspace of your storage vial with an inert gas like nitrogen or argon before sealing.

    • Protect from Light: Use amber glass vials or wrap your containers in aluminum foil to prevent photolytic degradation, which can initiate or accelerate oxidation.[11][12]

    • Add Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solution to scavenge free radicals.

    • Use Chelating Agents: To eliminate catalysis by trace metal ions, add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01-0.1%).

Question 3: What are the ideal storage conditions for a 4-PPA stock solution?

Answer: Based on the principles of chemical kinetics and potential degradation pathways, a multi-faceted approach is best.

ParameterRecommendationRationale
Solvent For aqueous use, a buffered solution (pH > 6.0). For organic stock, high-purity DMSO or Ethanol.Prevents pH-related precipitation and provides a stable medium.
Temperature ≤ 4°C (Refrigerated). For long-term (>1 month), consider -20°C or -80°C.Slows down the rate of all chemical degradation reactions.[11]
Atmosphere Inert gas (Nitrogen or Argon) overlay.Prevents oxidation by displacing oxygen.
Container Tightly sealed amber glass vials with PTFE-lined caps.Protects from light and prevents solvent evaporation and contamination.
Additives Consider 0.01% EDTA to chelate metals and/or an antioxidant for extended storage.Proactively inhibits oxidative degradation pathways.
Question 4: Can I use co-solvents to improve solubility and stability?

Answer: Yes, co-solvents can be very effective, especially if you need to prepare a highly concentrated stock solution.

  • DMSO and Ethanol: Solvents like Dimethyl Sulfoxide (DMSO) and Ethanol are excellent choices for creating a concentrated primary stock. 4-PPA is readily soluble in these organic solvents in its protonated form. These solutions are generally stable as they lack the water necessary for significant hydrolysis-related issues and can be stored frozen.

  • Working Solutions: When preparing aqueous working solutions from an organic stock, ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your experimental system (e.g., cell culture). Be mindful that diluting a concentrated organic stock into an unbuffered aqueous medium can still cause precipitation if the final pH drops below the pKa. It is always best to dilute into a buffered system.

Part 3: Proactive Stability Enhancement - Protocols & Methodologies

This section provides actionable, step-by-step protocols for preparing stable solutions and for investigating the stability of 4-PPA under stress conditions.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

This protocol is designed to create a ready-to-use aqueous solution with enhanced stability.

  • Prepare Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.4. Filter through a 0.22 µm filter.

  • Weigh Compound: Accurately weigh 17.82 mg of this compound (MW: 178.23 g/mol ).

  • Initial Dissolution: Transfer the compound to a 10 mL amber volumetric flask. Add approximately 8 mL of the pH 7.4 phosphate buffer.

  • Ensure Complete Dissolution: Gently swirl or sonicate the solution until all solid material is dissolved. The solution should be clear and colorless.

  • Final Volume: Bring the solution to the 10 mL mark with the phosphate buffer.

  • Inert Gas Purge (Optional, for long-term storage): Gently bubble nitrogen or argon gas through the solution for 1-2 minutes to remove dissolved oxygen.

  • Storage: Tightly cap the vial and store at 4°C for short-term use (< 1 week) or at -20°C for long-term storage.

Protocol 2: How to Conduct a Forced Degradation Study

Forced degradation (or stress testing) is a critical study to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[9][13][14] The goal is to achieve 5-20% degradation of the active ingredient.[12]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 4-PPA in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

    • Control: Keep a vial of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • At your desired time point, withdraw an aliquot from each condition.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration for your analytical method (e.g., HPLC-UV).

  • Evaluation:

    • Analyze all samples using a stability-indicating HPLC method.

    • Compare the chromatograms from the stressed samples to the control. Look for new peaks (degradants) and a decrease in the main 4-PPA peak area.

    • This study will reveal if your method can separate degradants from the parent compound and under which conditions 4-PPA is most labile.[15]

Part 4: Visualizing the Science

Diagrams help simplify complex relationships and workflows, providing a quick reference for experimental planning.

Degradation and Stability Pathways for 4-PPA cluster_0 pH-Dependent Equilibrium cluster_1 Properties cluster_2 Oxidative Degradation Pathway Protonated R-COOH (Protonated Form) Deprotonated R-COO⁻ + H⁺ (Deprotonated Form) Protonated->Deprotonated pH > pKa (~4.7) Prop_Protonated • Low Aqueous Solubility • More Lipophilic Prop_Deprotonated • High Aqueous Solubility • More Polar PPA This compound Intermediate Benzylic Hydroperoxide Intermediate PPA->Intermediate O₂, light, heat, metal ions Degradants Ketone / Alcohol Degradants (Chromophoric Impurities) Intermediate->Degradants

Caption: Key stability factors for 4-PPA in solution.

Troubleshooting_Workflow start Stability Issue Observed (Precipitate, Color, New Peaks) check_type What is the primary observation? start->check_type precipitate Precipitation / Cloudiness check_type->precipitate Physical Change discolor Discoloration / New HPLC Peaks check_type->discolor Chemical Change solve_precipitate precipitate->solve_precipitate solve_discolor Root Cause: Oxidation Solution: • Store under N₂/Ar • Use amber vials • Add antioxidant/chelator discolor->solve_discolor end_node Stable Solution Achieved solve_precipitate->end_node solve_discolor->end_node

References

Technical Support Center: Optimization of 4-Phenylpentanoic Acid Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 4-Phenylpentanoic acid extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the extraction of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles of this compound extraction.

1. What is the fundamental principle behind the extraction of this compound?

The primary method for extracting this compound, a carboxylic acid, is acid-base extraction, a specialized form of liquid-liquid extraction.[1] This technique leverages the difference in solubility between the neutral (protonated) form of the acid and its charged (deprotonated) salt form. The neutral form is soluble in organic solvents, while the ionic salt form is soluble in aqueous solutions. By manipulating the pH of the aqueous phase, this compound can be selectively moved from an organic solvent to an aqueous solution and back, effectively separating it from neutral or basic impurities.[1][2]

2. What is the significance of the pKa of this compound in the extraction process?

The pKa is the pH at which the acid is 50% in its protonated (acid) form and 50% in its deprotonated (conjugate base) form.[3] For this compound, the predicted pKa is approximately 4.70.[4] This value is critical for optimizing the extraction:

  • To extract into an aqueous layer: The pH of the aqueous solution should be raised to at least two pH units above the pKa (pH > 6.7) to ensure the acid is predominantly in its deprotonated, water-soluble salt form.[5] A weak base like sodium bicarbonate is often sufficient for this purpose.[6]

  • To extract into an organic layer: The pH of the aqueous solution should be lowered to at least two pH units below the pKa (pH < 2.7) to ensure the acid is in its neutral, organic-soluble form.[5] This is typically achieved by adding a strong acid like hydrochloric acid.[6]

3. How do I choose an appropriate organic solvent for the extraction?

The ideal organic solvent should have the following characteristics:

  • High solubility for the neutral this compound: This ensures efficient partitioning into the organic phase.

  • Immiscibility with water: The solvent should form a distinct layer from the aqueous phase for easy separation.

  • Good volatility: This allows for easy removal of the solvent after extraction to isolate the final product.[6]

  • Low reactivity: The solvent should not react with the target compound or other components of the mixture.

Commonly used solvents for extracting carboxylic acids include diethyl ether, ethyl acetate, and dichloromethane.[6][7] The choice of solvent can be guided by its polarity and ability to form hydrogen bonds.[8][9]

4. Can I separate this compound from other acidic compounds?

Yes, if there is a significant difference in their pKa values. For example, a carboxylic acid like this compound (pKa ~4.7) can be separated from a less acidic compound like a phenol (pKa ~10).[1][10] By using a weak base such as sodium bicarbonate, only the stronger acid (this compound) will be deprotonated and extracted into the aqueous phase, leaving the weaker acid (phenol) in the organic layer.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the extraction of this compound.

Problem Potential Cause(s) Solution(s)
Low Extraction Yield 1. Incomplete acid-base reaction due to incorrect pH. 2. Insufficient mixing of the aqueous and organic phases. 3. Not enough extractions performed. 4. The volume of the extraction solvent is too low.[11] 5. The compound is partially soluble in the aqueous phase even in its neutral form.1. Verify the pH of the aqueous layer with pH paper or a pH meter to ensure it is in the optimal range for the desired transfer.[6] 2. Shake the separatory funnel vigorously, with periodic venting, to maximize the surface area between the two phases.[12] 3. Perform multiple extractions with smaller volumes of solvent, which is more effective than a single extraction with a large volume.[13] 4. Increase the ratio of the organic extraction solvent to the aqueous sample; a ratio of 7:1 is often a good starting point.[11] 5. "Salt out" the compound by adding a neutral salt like sodium chloride to the aqueous layer to decrease the solubility of the organic compound.[5]
Emulsion Formation at the Interface 1. High concentration of surfactants or other interfering compounds. 2. Vigorous shaking, especially with certain solvents like dichloromethane.1. Allow the mixture to stand for a longer period. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking.[14] 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.[14] 4. If possible, filter the emulsion layer through a bed of Celite or glass wool. 5. Add a small amount of a different organic solvent to alter the properties of the organic phase.[14]
Difficulty in Phase Separation 1. The densities of the organic and aqueous phases are too similar. 2. The presence of fine solid particles at the interface.1. Add a small amount of a denser, water-immiscible solvent (e.g., carbon tetrachloride, use with caution) to the organic layer or brine to the aqueous layer to increase the density difference. 2. Filter the entire mixture to remove the solid particles before attempting the separation.
Product is Contaminated with Solvent 1. Incomplete evaporation of the extraction solvent.1. Use a rotary evaporator to remove the bulk of the solvent. 2. For residual solvent, place the product under a high vacuum for an extended period.
Final Product is an Oil Instead of a Solid 1. The presence of impurities is depressing the melting point. 2. The compound may have a low melting point. The melting point of this compound is around 13°C.[4]1. Purify the product further by recrystallization or column chromatography. 2. If the product is pure, it may exist as an oil at room temperature. Cooling the sample may induce crystallization.

Experimental Protocols

Standard Acid-Base Extraction of this compound

This protocol describes the separation of this compound from a neutral impurity.

Materials:

  • Mixture containing this compound and a neutral impurity

  • Organic solvent (e.g., diethyl ether)

  • Saturated aqueous sodium bicarbonate solution

  • 6M Hydrochloric acid

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the mixture in the organic solvent (e.g., diethyl ether).

  • First Extraction (Base Wash):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate. The aqueous layer will be on the bottom (check densities if unsure).

    • Drain the aqueous layer containing the sodium 4-phenylpentanoate into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution and combine the aqueous layers.

  • Isolation of the Neutral Impurity:

    • Wash the remaining organic layer with brine to remove residual water.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

    • Decant or filter the dried organic solution and evaporate the solvent using a rotary evaporator to obtain the neutral impurity.[10]

  • Regeneration and Isolation of this compound:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 6M HCl dropwise while stirring until the solution is acidic (pH < 3, check with pH paper). This compound will precipitate out.[12]

    • If the product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product separates as an oil, extract it back into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.[12]

Visualization of Key Processes

DOT Script for Acid-Base Extraction Workflow

ExtractionWorkflow start Mixture in Organic Solvent (this compound + Neutral Impurity) add_bicarb Add Saturated NaHCO3 Solution & Shake in Separatory Funnel start->add_bicarb separate1 Separate Layers add_bicarb->separate1 org_layer1 Organic Layer (Neutral Impurity) separate1->org_layer1 Top Layer (e.g., Ether) aq_layer1 Aqueous Layer (Sodium 4-Phenylpentanoate) separate1->aq_layer1 Bottom Layer wash_org Wash with Brine org_layer1->wash_org add_acid Acidify with 6M HCl (pH < 3) aq_layer1->add_acid dry_org Dry over Na2SO4 wash_org->dry_org evap_org Evaporate Solvent dry_org->evap_org neutral_product Isolated Neutral Impurity evap_org->neutral_product precipitate Precipitation of This compound add_acid->precipitate isolate_acid Isolate by Filtration or Extraction precipitate->isolate_acid acid_product Isolated this compound isolate_acid->acid_product

Caption: Workflow for separating this compound from a neutral impurity.

DOT Script for pH-Dependent Equilibrium

pHEquilibrium cluster_organic Organic Phase Soluble cluster_aqueous Aqueous Phase Soluble Acid This compound (R-COOH) Base 4-Phenylpentanoate (R-COO⁻) Acid->Base  + OH⁻ (High pH)  - H⁺ (Low pH)  

Caption: Equilibrium of this compound at different pH values.

Data Summary

Properties of Common Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)Water SolubilityNotes
Diethyl Ether 0.71334.66.9 g/100 mLHighly flammable; forms explosive peroxides.
Ethyl Acetate 0.90277.18.3 g/100 mLLess flammable than diethyl ether.
Dichloromethane 1.3339.61.3 g/100 mLDenser than water; potential carcinogen.
Hexane 0.65569InsolubleGood for non-polar compounds.

Analytical Quantification

After extraction, the purity and concentration of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[15][16]

  • Column: A reversed-phase C18 column is typically used.[16]

  • Mobile Phase: A mixture of an aqueous buffer (often with a small amount of acid like phosphoric or formic acid to ensure the analyte is protonated) and an organic solvent like acetonitrile or methanol.[15][17]

  • Detection: UV detection is suitable due to the presence of the phenyl group. A common detection wavelength is around 210 nm for the carboxyl group or 254 nm for the aromatic ring.[15][16][18]

References

Technical Support Center: Catalyst Regeneration in 4-Phenylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylpentanoic acid. It provides in-depth troubleshooting advice and validated protocols for the regeneration of common heterogeneous catalysts, ensuring the economic and scientific viability of your synthetic processes.

Section 1: Understanding Catalyst Deactivation

Q: My reaction yield for this compound synthesis has decreased over several cycles. Why is my catalyst losing activity?

A: Catalyst deactivation is an expected phenomenon in nearly all catalytic processes. The loss of activity stems from changes to the catalyst's physical or chemical properties, which prevent reactants from accessing or utilizing the active sites.[1] The primary mechanisms of deactivation for catalysts typically used in hydrogenation or related organic syntheses are fouling, poisoning, and thermal degradation (sintering).[2]

  • Fouling (Coke Deposition): This is one of the most common reversible deactivation methods.[3] It involves the physical blockage of active sites and pores by carbonaceous deposits, often called "coke".[4] These deposits form from the polymerization or decomposition of organic molecules on the catalyst surface.[3]

  • Poisoning: This occurs when molecules in the feed or reaction environment strongly chemisorb onto the catalyst's active sites, rendering them inactive.[2] Common poisons for metal catalysts like Palladium and Nickel include sulfur, lead, and other inorganic elements.[5][6] This deactivation can be reversible or irreversible depending on the strength of the poison's bond to the active site.

  • Sintering (Thermal Degradation): This mechanism is driven by high temperatures and results in the loss of active surface area.[7] Metal nanoparticles on the catalyst support migrate and agglomerate into larger crystals, reducing the number of exposed active sites available for the reaction.[8] Sintering is generally considered an irreversible form of deactivation.[9]

DeactivationMechanisms Fresh_Catalyst Fresh, Active Catalyst (High Surface Area) Fouling Fouling (Coking) - Blocked Pores/Sites - Reversible Fresh_Catalyst->Fouling Organic Deposits Poisoning Poisoning - Strong Chemisorption - Often Reversible Fresh_Catalyst->Poisoning Impurities (e.g., Sulfur) Sintering Sintering - Particle Agglomeration - Irreversible Fresh_Catalyst->Sintering High Temperature Deactivated_Catalyst Deactivated Catalyst (Low Activity) Fouling->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Primary pathways for heterogeneous catalyst deactivation.

Section 2: Troubleshooting Guide: Diagnosing Catalyst Issues

Q: How can I determine the likely cause of my catalyst's deactivation?

A: A systematic diagnosis is crucial for selecting the correct regeneration strategy. The nature of the activity loss often provides clues to the underlying deactivation mechanism.

Table 1: Symptom-Based Troubleshooting for Catalyst Deactivation

Observable SymptomProbable CauseRecommended First Action
Gradual, steady decline in conversion rate over multiple runs.Fouling (Coke Deposition): Carbonaceous material slowly builds up, blocking active sites.[3]Proceed to thermal regeneration (calcination) protocols.
Sharp, significant drop in activity after introducing a new batch of reactant or solvent.Poisoning: A contaminant in the new material is strongly adsorbing to active sites.[2]Analyze feedstock for common poisons (e.g., sulfur). Attempt chemical washing.
Loss of selectivity, with an increase in unwanted byproducts.Sintering or Poisoning: Changes to the active site geometry can alter reaction pathways. Sintering may expose different crystal faces, while specific poisons can block sites responsible for the desired reaction.Characterize the catalyst (see FAQ). If sintering is confirmed, the catalyst may be irreversibly deactivated.[9]
Increased pressure drop across a fixed-bed reactor.Fouling/Coking: Severe coke formation can physically block the channels in the catalyst bed.[4]Confirm with visual inspection if possible. Proceed with controlled coke burn-off.

Section 3: Catalyst Regeneration Protocols

This section provides detailed, step-by-step methodologies for regenerating the most common classes of catalysts used in syntheses analogous to that of this compound.

RegenerationWorkflow start Spent Catalyst (Low Activity) wash 1. Solvent Wash (Remove loosely bound organics) start->wash dry 2. Drying (Remove residual solvent) wash->dry regenerate 3. Core Regeneration Step (e.g., Calcination, Chemical Treatment) dry->regenerate activate 4. Activation (if needed) (e.g., H2 Reduction) regenerate->activate characterize 5. Characterization (Confirm activity restoration) activate->characterize finish Regenerated Catalyst (Ready for use) characterize->finish

Caption: A generalized workflow for catalyst regeneration.

Palladium-Based Catalysts (e.g., Pd/C, Pd/Alumina)

Palladium catalysts are workhorses in hydrogenation. Their primary deactivation mechanism in organic synthesis is typically fouling by carbonaceous deposits.[4]

FAQ: How can I regenerate my deactivated Palladium on Carbon (Pd/C) or Palladium on Alumina (Pd/Al₂O₃) catalyst?

Protocol: Thermal Regeneration via Controlled Calcination

This protocol is designed to remove coke deposits through controlled oxidation.

  • Causality: The goal is to burn off the carbonaceous foulants at a temperature high enough for combustion but low enough to prevent significant thermal sintering of the palladium nanoparticles.[3][10]

Step-by-Step Methodology:

  • Solvent Wash: Gently wash the spent catalyst with a solvent like ethanol or toluene to remove any residual reactants or products. Decant the solvent.

  • Drying: Dry the washed catalyst in a vacuum oven at 80-110°C for 4-6 hours to remove all solvent.

  • Inert Purge: Place the dried catalyst in a tube furnace. Purge the system with an inert gas (e.g., Nitrogen, Argon) for 30 minutes at room temperature to remove ambient oxygen.

  • Ramping: While maintaining the inert gas flow, ramp the temperature to 250-300°C. The specific temperature depends on the catalyst support and the nature of the coke.[4]

  • Controlled Oxidation: Gradually introduce a controlled stream of air or a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂) into the inert gas flow. This prevents a runaway exothermic reaction that could cause severe sintering.[10]

  • Hold: Maintain the temperature and oxidative atmosphere for 2-4 hours, or until CO₂ is no longer detected in the off-gas, indicating that the coke has been fully combusted.

  • Cooling: Switch back to a fully inert atmosphere and allow the catalyst to cool down to room temperature.[10]

  • Activation (If Necessary): Before reuse in a hydrogenation reaction, the oxidized palladium surface must be reduced. Treat the catalyst with a flow of hydrogen gas (typically diluted in nitrogen) at an elevated temperature (e.g., 150-200°C) to restore the active metallic Pd⁰ sites.[11]

Nickel-Based Catalysts (e.g., Raney®-Nickel)

Raney-Nickel is highly active but prone to deactivation from strongly adsorbed organic species, particularly those containing multiple bonds or nitrogen.[12]

FAQ: My Raney-Nickel catalyst is no longer effective. What is the recommended regeneration procedure?

Protocol: Chemical Treatment and Hydrogenation

This procedure uses a combination of chemical washing and thermal hydrogen treatment to strip poisons and reactivate the surface.

  • Causality: An alkaline wash helps to remove acidic byproducts and some strongly adsorbed organic materials.[13] Subsequent treatment with hydrogen at elevated temperatures can hydrogenolyze and remove more stubborn adsorbed species, restoring the catalytically active nickel surface.[12][14]

Step-by-Step Methodology:

  • Safety First: Raney-Nickel is pyrophoric and can ignite spontaneously in air when dry. Handle it as a slurry under water or a suitable solvent at all times.

  • Alkaline Wash: In a fume hood, carefully decant the reaction solvent from the spent catalyst. Add a dilute aqueous solution of an alkali hydroxide (e.g., 1-5% NaOH).[13] Gently stir the slurry at a controlled temperature, typically between 40-90°C, for 1-2 hours.

  • Neutralization Wash: Allow the catalyst to settle, then carefully decant the alkaline solution. Wash the catalyst repeatedly with deionized, deoxygenated water until the washings are neutral (pH ~7).

  • Solvent Exchange: Decant the final water wash and replace it with the solvent to be used in the next reaction (e.g., ethanol). This removes water from the catalyst's pores.

  • In-Pot Reactivation (Recommended): Transfer the catalyst slurry to the hydrogenation reactor. Seal the reactor, purge thoroughly with nitrogen, and then introduce hydrogen gas. Pressurize the reactor (e.g., 30 bar) and heat to a temperature higher than the planned reaction temperature (e.g., 150°C) for 2-4 hours.[12] This high-temperature hydrogen treatment helps to desorb or break down remaining inhibitors.

  • Cooling and Use: Cool the reactor to the desired reaction temperature before introducing the reactants for the next synthesis cycle.

Section 4: Frequently Asked Questions (FAQs)

Q1: When should I regenerate versus simply replacing my catalyst? A: Regeneration is economically favorable when the deactivation is reversible (fouling, some types of poisoning) and the cost of the regeneration process is significantly lower than purchasing a fresh catalyst.[2] For irreversible deactivation like severe sintering or poisoning by heavy metals, replacement is necessary.

Q2: What are the most critical safety precautions for catalyst regeneration? A: For Raney-Nickel, the primary hazard is its pyrophoricity; always handle it under a liquid. For thermal regeneration (calcination), the primary risk is an uncontrolled exothermic reaction from burning off coke too quickly. Always use a dilute oxidant stream and controlled temperature ramping.[3] Ensure proper ventilation to handle any off-gassing.

Q3: Can a catalyst be regenerated indefinitely? A: No. Each regeneration cycle may cause subtle, cumulative, and irreversible changes, such as minor sintering or loss of support material.[4] Eventually, the catalyst's performance will degrade to a point where it is no longer economical to regenerate, and disposal or reclamation of the precious metal is required.[2]

Q4: What characterization techniques can confirm a successful regeneration? A: To validate your protocol, you can compare the spent and regenerated catalyst using techniques like:

  • BET Surface Area Analysis: To check for the recovery of pore volume and surface area lost to fouling.

  • Transmission Electron Microscopy (TEM): To visually inspect for changes in metal particle size, which would indicate sintering.

  • Temperature Programmed Desorption/Oxidation (TPD/TPO): To quantify the amount of coke removed and assess the nature of the active sites.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of 4-Phenylpentanoic Acid by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in 4-Phenylpentanoic Acid

This compound (C₁₁H₁₄O₂) is a key chemical intermediate whose utility spans from synthetic chemistry to potential pharmaceutical applications.[1][2][3] As with any active pharmaceutical ingredient (API) or critical intermediate, its purity is not merely a quality metric but a fundamental determinant of process efficiency, final product safety, and regulatory compliance. Impurities, even at trace levels, can originate from starting materials, side reactions during synthesis, or degradation, and may possess undesirable toxicological profiles.[4]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a validated GC-MS protocol, and objectively compare its performance against viable alternatives like High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, quality control analysts, and drug development professionals who require a robust, reliable, and validated method for purity assessment.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatile and Semi-Volatile Analytes

GC-MS is a powerhouse technique for separating and identifying volatile and semi-volatile compounds. Its high chromatographic resolution combined with the definitive structural information from mass spectrometry makes it exceptionally suited for impurity profiling. However, direct analysis of carboxylic acids like this compound by GC is problematic due to their high polarity and propensity for hydrogen bonding. This leads to poor peak shape, low sensitivity, and strong adsorption to the GC column and liner.[5]

The cornerstone of a successful GC-MS method for such compounds is derivatization .

The "Why" of Derivatization

Derivatization is a chemical reaction that converts the polar, active carboxyl group (-COOH) into a less polar, more volatile, and thermally stable ester or silyl ester.[6][7] This single step is crucial for several reasons:

  • Improved Volatility: It lowers the boiling point of the analyte, allowing it to travel through the GC column at lower temperatures, preventing thermal degradation.

  • Enhanced Peak Shape: By eliminating hydrogen bonding, derivatization minimizes peak tailing, resulting in sharp, symmetrical peaks that are essential for accurate quantification.[6]

  • Increased Sensitivity: Symmetrical peaks are taller for the same mass, leading to better signal-to-noise ratios and lower detection limits.

  • Structural Confirmation: The mass shift and characteristic fragmentation of the derivative provide an additional layer of confidence in analyte identification.

The most common and effective derivatization strategy for carboxylic acids is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.[5][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce clean reactions.[7][8]

Workflow for GC-MS Purity Validation

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Solvent (e.g., Pyridine) A->B C Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) B->C D Heat Reaction Vial (e.g., 75°C for 45 min) C->D E Inject Sample into GC D->E Cool & Inject F Separation on Capillary Column E->F G Elution into MS F->G H Electron Ionization (EI) G->H I Mass Analyzer (Quadrupole) H->I J Detection I->J K Generate Chromatogram & Mass Spectra J->K L Identify Peaks via Mass Spectrum & Retention Time K->L M Quantify Purity & Impurities (Area % or vs. Standard) L->M N Generate Report M->N

Caption: End-to-end workflow for this compound purity analysis by GC-MS.

Experimental Protocol: GC-MS Method

This protocol is a self-validating system designed for robustness and reproducibility, adhering to principles outlined in ICH guidelines.[9][10][11]

1. Reagents and Materials:

  • This compound Reference Standard (>99.5% purity)

  • This compound Test Sample

  • Internal Standard (IS), e.g., Tetradecane or a suitable stable analogue.

  • Pyridine (Anhydrous, Derivatization Grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC Vials (2 mL, deactivated glass) with septa caps

2. Standard and Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with pyridine.

  • Stock Internal Standard (1 mg/mL): Prepare a stock solution of the chosen IS in pyridine.

  • Calibration Standards: Prepare a series of calibration standards by mixing appropriate volumes of the stock standard and stock IS, followed by the derivatization procedure.

  • Test Sample Preparation: Accurately weigh ~10 mg of the this compound test sample into a 10 mL volumetric flask. Add the same amount of IS as in the calibration standards, and dilute to volume with pyridine.

  • Derivatization Procedure:

    • Transfer 100 µL of the standard or sample solution into a GC vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial in a heating block or oven at 75°C for 45 minutes.[7] The catalyst (TMCS) and heat ensure the reaction goes to completion, even with trace amounts of water present.[7]

    • Cool the vial to room temperature before injection.

3. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. This phase provides excellent separation for a wide range of semi-polar compounds.

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Split (Split ratio 50:1, adjust as needed for concentration)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full Scan (m/z 40-450)

4. Data Analysis and Interpretation:

  • Identification: The TMS derivative of this compound (molecular weight 250.4 g/mol ) will be identified by its retention time and its characteristic mass spectrum. Key expected fragments include the molecular ion (M+) at m/z 250, loss of a methyl group (M-15) at m/z 235, and other fragments related to the phenylpentanoyl structure.[12][13]

  • Purity Calculation: Purity is typically calculated using the area percent method from the total ion chromatogram (TIC), assuming all components have a similar response factor.

    • Purity (%) = (Area of 4-PPA Peak / Total Area of All Peaks) * 100

  • Impurity Identification: Unknown peaks can be tentatively identified by comparing their mass spectra against a reference library (e.g., NIST). The fragmentation pattern provides crucial clues to the impurity's structure.

Pillar 2: A Comparative Analysis of Purity Validation Techniques

While GC-MS is a powerful tool, it is not the only option. The choice of analytical technique should be guided by the specific requirements of the analysis, such as the nature of expected impurities and the desired sensitivity.

Method Selection Logic

The following diagram outlines a logical decision-making process for selecting the appropriate analytical technique.

Method_Selection A Define Analytical Goal: Purity Assay or Impurity Profile? B Impurity Profile A->B C Purity Assay (Quantification) A->C D Are impurities volatile or semi-volatile? B->D E Are impurities non-volatile or thermally labile? B->E G HPLC-UV/DAD/MS (Versatile, No Derivatization) C->G H Titration (Simple, Low Specificity) C->H I qNMR (Absolute Quantification, No Standard) C->I F GC-MS (High Specificity & Identification) D->F Yes E->G Yes

References

A Comparative Guide to MMP Inhibitor Activity: 4-Phenylpentanoic Acid Derivatives vs. Classical Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the inhibitory activity of compounds based on the 4-phenylpentanoic acid scaffold against matrix metalloproteinases (MMPs), contextualized against the performance of well-established MMP inhibitors. We will delve into the quantitative inhibitory potency, selectivity profiles, and the underlying experimental methodologies used to generate this data. This document is intended for researchers, scientists, and drug development professionals actively working in the field of protease biology and therapeutics.

The Critical Role of Matrix Metalloproteinases (MMPs) in Health and Disease

Matrix metalloproteinases are a family of zinc-dependent endopeptidases essential for the turnover and remodeling of the extracellular matrix (ECM).[1][2][3] Under normal physiological conditions, their activity is tightly regulated and crucial for processes like embryogenesis, wound healing, and angiogenesis.[1][2] However, the dysregulation of MMP activity is a hallmark of numerous pathologies. Elevated levels of specific MMPs, such as the gelatinases (MMP-2 and MMP-9) and collagenases (MMP-1, MMP-13), are strongly associated with the progression of diseases like cancer, arthritis, and cardiovascular conditions.[1][4][5][6] In cancer, for instance, MMPs degrade the basement membrane, a key step that allows tumor cells to invade surrounding tissues and metastasize to distant organs.[1][4] This central role in disease pathology has made MMPs a significant target for therapeutic intervention.

An Overview of MMP Inhibitor Classes

The pursuit of clinically effective MMP inhibitors has led to the development of several chemical classes, each with distinct mechanisms and properties.

  • Hydroxamic Acids (e.g., Batimastat, Marimastat): These are considered first-generation MMP inhibitors. Their mechanism relies on a hydroxamate group (-CONHOH) that acts as a powerful zinc-chelating agent, binding tightly to the catalytic zinc ion in the MMP active site.[7][8] While highly potent, they are typically broad-spectrum inhibitors, meaning they inhibit multiple MMPs. This lack of selectivity has been linked to significant side effects, such as musculoskeletal syndrome, which led to the failure of many in clinical trials.[8][9]

  • Carboxylic Acids: This class of inhibitors uses a carboxylate group (-COOH) to coordinate with the active site zinc.[10][11] Generally, they exhibit weaker zinc chelation than hydroxamates, which can translate to lower potency. However, this characteristic has been leveraged to develop highly selective inhibitors by optimizing interactions with specificity pockets (like the S1' pocket) outside the catalytic site.[11][12]

  • Tetracyclines (e.g., Doxycycline): Certain antibiotics, particularly doxycycline, have been found to inhibit MMPs independent of their antimicrobial activity.[13][14] Their mechanism is often multifaceted, involving not only direct (but weak) zinc chelation but also the downregulation of MMP gene expression and inhibition of pro-MMP activation.[13][14][15]

Activity Profile of a this compound Derivative

Direct and extensive inhibitory data for the parent compound, this compound, is not widely available in peer-reviewed literature. However, significant insights can be drawn from studies on Stictamide A , a natural product that incorporates a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) subunit.[16][17] This derivative provides the most relevant available data for assessing the potential of this chemical scaffold.

Stictamide A has been shown to be a moderately potent but notably selective inhibitor of MMP-12 (macrophage elastase) with an IC50 value of 2.3 µM.[16][18] Its activity against other MMPs, such as MMP-2 and MMP-9, is significantly lower, with IC50 values of 37 µM and 65 µM, respectively.[16][18] Docking studies suggest that Stictamide A may act via a non-zinc binding mechanism, exploiting hydrophobic pockets for its potency and selectivity, which represents a departure from the classical chelation-based inhibitors.[16]

Quantitative Comparison of Inhibitor Potency

To provide a clear performance benchmark, the inhibitory activity of the Stictamide A is compared against leading examples from the hydroxamate and tetracycline classes. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is the primary metric for comparison.

InhibitorChemical ClassMMP-1 (Collagenase)MMP-2 (Gelatinase A)MMP-9 (Gelatinase B)MMP-12 (Metalloelastase)MMP-13 (Collagenase 3)
Stictamide A (Ahppa derivative)Carboxylic Acid Derivative>100 µM37 µM[16]65 µM[16]2.3 µM [16]N/A
Batimastat (BB-94)Hydroxamate3 nM[19][20]4 nM[19][20]4 nM[19][20]N/A20 nM (MMP-3)[19]
Marimastat (BB-2516)Hydroxamate5 nM[21][22][23]6 nM[21][22][23]3 nM[21][22][23]N/AN/A
Doxycycline Tetracycline-----

This data highlights a critical divergence in strategy:

  • Batimastat and Marimastat demonstrate exceptionally high, low-nanomolar potency across a broad spectrum of MMPs.[19][20][21][22][23]

  • Stictamide A , the this compound derivative, shows micromolar potency but with a clear selectivity profile, favoring MMP-12 over other MMPs.[16] This aligns with the modern drug development goal of achieving selectivity to minimize off-target effects.

Experimental Protocols: Determining MMP Inhibition

The quantitative data presented above is typically generated using a fluorogenic substrate assay. This method provides a sensitive and continuous measurement of enzyme activity and is a cornerstone of inhibitor characterization.

Protocol: Fluorogenic Assay for MMP Inhibitor IC50 Determination

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher held in close proximity. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[7]

Materials:

  • Purified, active recombinant human MMP (e.g., MMP-12, MMP-9)

  • MMP Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP substrate (specific to the MMP being tested)

  • Test Inhibitor (e.g., Stictamide A) and Reference Inhibitor (e.g., Marimastat)

  • DMSO (for dissolving inhibitors)

  • Black 96-well microtiter plate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of 2-fold or 3-fold serial dilutions in MMP Assay Buffer. The final DMSO concentration in the well should be kept low (<1%) to avoid affecting enzyme activity.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of MMP Assay Buffer.

    • 10 µL of the serially diluted inhibitor (or buffer for 'No Inhibitor' control; or reference inhibitor for 'Positive Control').

    • 20 µL of diluted active MMP enzyme.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction. The final volume is 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes using the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • For each concentration, determine the initial reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of test inhibitor A1 Add buffer, inhibitor, and enzyme to 96-well plate P1->A1 P2 Prepare enzyme and substrate solutions P2->A1 A2 Pre-incubate at 37°C (15-30 min) A1->A2 A3 Initiate reaction with fluorogenic substrate A2->A3 A4 Read fluorescence kinetically (30-60 min) A3->A4 D1 Calculate initial reaction rates (slopes) A4->D1 D2 Calculate % Inhibition vs. control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 value D3->D4

Caption: Workflow for determining inhibitor IC50 via a fluorogenic assay.

MMPs in Cellular Signaling and the Point of Inhibition

MMP activity is integrated into complex signaling networks that drive pathological processes. For example, in cancer metastasis, growth factors can stimulate signaling cascades like the MAPK pathway, leading to the transcriptional upregulation of MMPs (e.g., MMP-9). The secreted pro-MMP-9 is then activated, and it proceeds to degrade ECM components, facilitating cell invasion. MMP inhibitors intervene at the final, critical step of this process.

G cluster_pathway Cellular Signaling Pathway for Invasion GF Growth Factor (e.g., EGF) Receptor Cell Surface Receptor (EGFR) GF->Receptor MAPK MAPK Pathway (ERK1/2) Receptor->MAPK TF Transcription Factors (AP-1, NF-κB) MAPK->TF Gene MMP-9 Gene Transcription TF->Gene ProMMP9 Secreted pro-MMP-9 Gene->ProMMP9 ActiveMMP9 Active MMP-9 ProMMP9->ActiveMMP9 ECM ECM Degradation & Cell Invasion ActiveMMP9->ECM Inhibitor MMP Inhibitor (e.g., Stictamide A, Marimastat) Inhibitor->ActiveMMP9 Inhibition

Caption: Simplified signaling cascade leading to MMP-mediated cell invasion.

Conclusion and Future Outlook

The comparison between the this compound derivative (Stictamide A) and classical hydroxamate inhibitors like Batimastat and Marimastat encapsulates the evolution of MMP inhibitor design. While the broad-spectrum, high-potency approach of the early hydroxamates proved clinically challenging due to side effects, it established the therapeutic potential of MMP inhibition.

The data for Stictamide A, while showing more modest potency, is compelling due to its selectivity. This aligns with the current paradigm in MMP drug discovery, which focuses on designing inhibitors that target specific MMPs implicated in a particular disease while sparing others involved in normal physiological functions. Carboxylic acids and other non-chelating scaffolds that exploit unique structural features of individual MMPs represent a promising path forward. Future research should focus on optimizing the this compound scaffold to improve potency while retaining or enhancing its selectivity profile, potentially leading to a new generation of safer and more effective MMP-targeted therapies.

References

A Comparative Analysis of Phenyl-Substituted Fatty Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery and development, the modification of endogenous molecules presents a fertile ground for therapeutic innovation. Fatty acids, fundamental to cellular structure and metabolism, are increasingly recognized for their diverse biological activities. The strategic addition of a phenyl group to a fatty acid backbone can dramatically alter its physicochemical properties and biological functions, opening new avenues for therapeutic intervention. This guide provides a comprehensive comparative analysis of phenyl-substituted fatty acids against their non-substituted counterparts, offering field-proven insights and experimental data to inform research and development in this promising area.

This document will delve into a comparative study of two representative pairs: 4-phenylbutyric acid versus butyric acid, and 16-phenylhexadecanoic acid versus palmitic acid. We will explore how the introduction of a phenyl moiety impacts their physical and chemical characteristics, as well as their biological efficacy in anticancer, antimicrobial, and other therapeutic contexts. Through detailed experimental protocols and mechanistic explorations, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the potential of phenyl-substituted fatty acids.

Comparative Analysis of Physicochemical Properties

The introduction of a phenyl group significantly alters the molecular weight, lipophilicity, and other physicochemical properties of a fatty acid. These changes have profound implications for the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

4-Phenylbutyric Acid vs. Butyric Acid

Butyric acid is a short-chain fatty acid naturally produced by colonic bacteria fermentation, known for its role in gut health and as a histone deacetylase (HDAC) inhibitor. 4-Phenylbutyric acid (4-PBA) is its aromatic derivative, which has been investigated for a range of therapeutic applications, including as a chemical chaperone and a more potent HDAC inhibitor.[1][2]

PropertyButyric Acid4-Phenylbutyric AcidReferences
Molecular Formula C₄H₈O₂C₁₀H₁₂O₂[3][4]
Molecular Weight 88.11 g/mol 164.20 g/mol [1]
Melting Point -5.1 °C49-51 °C[5][6]
Boiling Point 163.75 °C290 °C[3][7]
Water Solubility Miscible5.3 g/L (at 40 °C)[6][8]
pKa ~4.824.76 (at 25 °C)[9]
LogP 0.792.42[7]
16-Phenylhexadecanoic Acid vs. Palmitic Acid

Palmitic acid is the most common saturated fatty acid in animals and plants.[10] Its phenyl-substituted analog, 16-phenylhexadecanoic acid, has been synthesized and evaluated for its potential as an anticancer and antiprotozoal agent.

PropertyPalmitic Acid16-Phenylhexadecanoic AcidReferences
Molecular Formula C₁₆H₃₂O₂C₂₂H₃₆O₂[11]
Molecular Weight 256.42 g/mol 332.5 g/mol (calculated)[12]
Melting Point 63.1 °CNot available[13]
Boiling Point 351.5 °CNot available
Water Solubility InsolubleNot available[14]
pKa ~4.95Not available[15]
LogP 6.4Not available[12]

Comparative Analysis of Biological Activities

The presence of a phenyl group can significantly enhance or alter the biological activities of fatty acids, leading to improved therapeutic potential.

Cytotoxicity and Anticancer Activity

The phenyl group can contribute to increased cytotoxicity against cancer cells. This may be due to enhanced cellular uptake, altered metabolism, or novel interactions with molecular targets.

CompoundCell LineIC₅₀ (µM)ComparisonReferences
16-Phenyl-6-hexadecynoic acid A549 (Lung Carcinoma)18 ± 1-[1]
Palmitic acid A549 (Lung Carcinoma)145 ± 2Phenyl-substituted analog is ~8-fold more potent.[1]
16-Phenylhexadecanoic acid A549 (Lung Carcinoma)122Comparable to palmitic acid.[1]
Antimicrobial and Antiprotozoal Activity

Phenyl-substituted fatty acids have demonstrated significant activity against various pathogens, including bacteria and protozoa like Leishmania.

CompoundOrganismMIC/IC₅₀ (µM)ComparisonReferences
16-Phenyl-6-hexadecynoic acid L. infantum amastigotes3-6-[1][16]
16-Phenylhexadecanoic acid L. infantum amastigotes3-6-[1][16]
Palmitic acid S. aureus / E. coliMIC: 800 / 125 mg/LExhibits broad-spectrum antibacterial activity.[17]
Palmitic acid C. tropicalisAntifungal at 500 µg/mLEffective against fungal pathogens.[18]

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a fatty acid at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the fatty acid in a suitable solvent (e.g., a mixture of water and an organic solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM). For fatty acids, initially dissolving in a high pH solution (>10) can be effective.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the fatty acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized.[19][20]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Fatty Acid C Titrate with HCl A->C B Calibrate pH Meter B->C D Record pH C->D Incremental additions E Plot pH vs. Volume D->E F Determine pKa E->F Half-equivalence point G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum B Inoculate Agar Plate A->B C Apply Fatty Acid Disks B->C D Incubate C->D E Measure Zone of Inhibition D->E G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Seed Cells B Treat with Fatty Acid A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G cluster_pba 4-Phenylbutyric Acid cluster_hdac HDAC Complex cluster_gene Gene Expression PBA 4-PBA HDAC HDAC PBA->HDAC Inhibits Histone Acetylated Histone HDAC->Histone Deacetylates Transcription Gene Transcription (e.g., tumor suppressors) Histone->Transcription Promotes G cluster_pba 4-Phenylbutyric Acid cluster_er Endoplasmic Reticulum PBA 4-PBA GRP78 GRP78/BiP PBA->GRP78 Upregulates Misfolded Misfolded Proteins Misfolded->GRP78 Binds to Folded Properly Folded Proteins GRP78->Folded Promotes Folding

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Quantification of 4-Phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust analytical science. 4-Phenylpentanoic acid, a compound of interest in various synthetic pathways, demands reliable analytical methodologies for its characterization and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is often a critical decision point, each offering a unique set of advantages and challenges.

This guide provides an in-depth, objective comparison of HPLC and GC-MS for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide a framework for the cross-validation of data generated by these two powerful techniques, all grounded in established regulatory expectations.

The Analytical Dichotomy: HPLC vs. GC-MS for this compound

At a fundamental level, the choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte. This compound, a carboxylic acid, is non-volatile and thermally labile in its native form, making it an ideal candidate for HPLC analysis without chemical modification.[1] Conversely, GC-MS requires analytes to be volatile and thermally stable.[1] This necessitates a derivatization step to convert the carboxylic acid into a more volatile ester, adding a layer of complexity to the sample preparation workflow but often yielding high sensitivity and selectivity.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Analyte Volatility Suitable for non-volatile and thermally labile compounds like this compound.Requires volatile and thermally stable compounds; derivatization is essential for this compound.
Sample Preparation Generally simpler, involving dissolution, filtration, and direct injection.[1]More complex, requiring a derivatization step (e.g., silylation or esterification) to increase volatility.[2][3]
Instrumentation HPLC system with a UV detector is common.GC system coupled with a Mass Spectrometer.
Speed Analysis times can be optimized for high throughput.Typically offers fast analysis times, though sample preparation can be time-consuming.[4]
Sensitivity Good sensitivity, particularly with UV detection due to the phenyl group.Generally offers very high sensitivity, especially with Selected Ion Monitoring (SIM).[1]
Selectivity Good selectivity based on retention time.High selectivity due to mass fragmentation patterns, providing confident peak identification.[1]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8][9]

HPLC-UV Protocol for this compound

This protocol leverages the inherent UV absorbance of the phenyl group in this compound for direct quantification.

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid) (HPLC grade)[10][11]

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Thermostatic column compartment

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[12]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC-UV analysis workflow for this compound.
GC-MS Protocol for this compound

This protocol involves a derivatization step to convert the non-volatile carboxylic acid into a volatile trimethylsilyl (TMS) ester, suitable for GC-MS analysis.[13]

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 99%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[13]

  • Pyridine (anhydrous)

  • Hexane (GC grade)

2. Instrumentation:

  • GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary column suitable for general purpose analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions: Based on the fragmentation pattern of the this compound-TMS ester. Expected fragments would include the molecular ion and characteristic fragments from the loss of methyl or the TMS group.

GC-MS analysis workflow for this compound.

Cross-Validation: Bridging the Methodological Gap

Cross-validation is essential to ensure that both methods provide equivalent results, demonstrating the interchangeability of the techniques for the intended purpose.[14] This process involves analyzing the same set of samples using both the validated HPLC and GC-MS methods and comparing the quantitative results. The framework for this validation should be rooted in the principles outlined by the FDA and ICH.[14][15]

1. Validation Parameters: The following parameters should be assessed for both methods according to ICH Q2(R1) guidelines:[5][8]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For GC-MS, the unique fragmentation pattern provides high specificity.[16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.[17][18]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

2. Comparative Analysis:

  • Analyze a minimum of 10 representative samples spanning the analytical range with both the validated HPLC and GC-MS methods.

  • Statistically compare the quantitative results using appropriate methods, such as a paired t-test or regression analysis, to determine if there is a statistically significant difference between the two methods.

3. Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined. A common approach is to demonstrate that the mean difference between the results of the two methods is not statistically significant and that the individual differences fall within an acceptable range (e.g., ±15%).

Cross_Validation cluster_hplc Validated HPLC Method cluster_gcms Validated GC-MS Method HPLC_Analysis Analyze Samples (n≥10) HPLC_Results Quantitative Results (HPLC) HPLC_Analysis->HPLC_Results Comparison Statistical Comparison (e.g., Paired t-test) HPLC_Results->Comparison GCMS_Analysis Analyze Same Samples (n≥10) GCMS_Results Quantitative Results (GC-MS) GCMS_Analysis->GCMS_Results GCMS_Results->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

References

A Comparative Guide to the Anti-Inflammatory Activity of 4-Phenylpentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the scientific community continuously explores new chemical scaffolds. Among these, derivatives of 4-phenylpentanoic acid have emerged as a promising class of compounds. This guide provides an in-depth comparison of the anti-inflammatory activity of a novel pyrrole-based analog of phenylpropanoic acid, contextualized against a well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. We will delve into the experimental data that substantiates these claims, provide detailed protocols for key assays, and explore the underlying molecular mechanisms.

The Rationale for Targeting Inflammation with Phenylpropanoic Acid Analogs

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital part of the healing process, chronic inflammation can lead to a host of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key pathway in the inflammatory cascade is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, potent mediators of inflammation and pain.[1][2] Traditional NSAIDs, like ibuprofen and diclofenac, exert their effects by inhibiting COX enzymes.[3] However, non-selective inhibition of both COX-1 and COX-2 isoforms can lead to undesirable side effects, particularly gastrointestinal issues.[1] This has spurred the development of new anti-inflammatory agents with potentially different mechanisms of action or improved selectivity, such as the this compound analogs discussed herein.

Comparative Analysis of a Novel Pyrrole-Based Analog

Recent research has focused on a novel pyrrole derivative of phenylpropanoic acid, specifically 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (referred to hereafter as Compound 3f ).[4][5][6] This compound has been evaluated for its anti-inflammatory and immunomodulatory effects, showing significant promise. To provide a clear comparison, we will assess its performance against the widely used NSAID, diclofenac.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

A standard and well-validated model for assessing acute inflammation is the carrageenan-induced paw edema model in rats.[5] In this model, the injection of carrageenan into the rat's paw elicits a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling over time.

Experimental Findings:

Compound 3f demonstrated potent anti-inflammatory activity, particularly after repeated administration over 14 days.[4][6] At all tested doses (10, 20, and 40 mg/kg), it significantly inhibited paw edema at all time points measured (p < 0.001).[4][6] Notably, after a single dose, the 20 mg/kg concentration of Compound 3f showed a significant reduction in paw edema at the 2-hour mark (p = 0.001).[4][6] Diclofenac, the reference drug, also showed strong anti-inflammatory effects in this model.[4][6]

CompoundDose (mg/kg)AdministrationTime Point (hours)Paw Edema Inhibition (%)Statistical Significance (p-value)
Compound 3f 10Repeated (14 days)2, 3, 4Significant< 0.001
Compound 3f 20Repeated (14 days)2, 3, 4Significant< 0.001
Compound 3f 40Repeated (14 days)2, 3, 4Significant< 0.001
Compound 3f 20Single2Significant= 0.001
Diclofenac 25Repeated (14 days)2, 3, 4Significant< 0.001

Table 1: Summary of in vivo anti-inflammatory activity of Compound 3f and Diclofenac in the carrageenan-induced paw edema model. Data synthesized from Zlatanova-Tenisheva, H., et al. (2025).[4][6]

Immunomodulatory Effects: Cytokine Modulation in LPS-Induced Systemic Inflammation

To understand the systemic effects of these compounds on the inflammatory response, a lipopolysaccharide (LPS)-induced inflammation model is employed. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, triggering the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta 1 (TGF-β1).[7][8][9][10][11]

Experimental Findings:

In the LPS-induced systemic inflammation model, repeated treatment with Compound 3f (40 mg/kg) for 14 days resulted in a significant decrease in serum levels of the pro-inflammatory cytokine TNF-α (p = 0.032).[4][6] Interestingly, both single and repeated doses of Compound 3f led to a significant increase in the anti-inflammatory cytokine TGF-β1 (p = 0.002 and p = 0.045, respectively).[4][6] Serum levels of another anti-inflammatory cytokine, IL-10, remained largely unaffected.[4][6] This suggests that Compound 3f exerts its anti-inflammatory effects not only by suppressing pro-inflammatory mediators but also by upregulating specific anti-inflammatory pathways.

CompoundDose (mg/kg)AdministrationCytokineEffectStatistical Significance (p-value)
Compound 3f 40Repeated (14 days)TNF-α↓ (Decrease)= 0.032
Compound 3f 40SingleTGF-β1↑ (Increase)= 0.002
Compound 3f 40Repeated (14 days)TGF-β1↑ (Increase)= 0.045
Compound 3f 40Single & RepeatedIL-10No significant change> 0.05

Table 2: Summary of the immunomodulatory effects of Compound 3f on serum cytokine levels in an LPS-induced systemic inflammation model. Data synthesized from Zlatanova-Tenisheva, H., et al. (2025).[4][6]

Mechanistic Insights: Signaling Pathways in Inflammation

The anti-inflammatory activity of this compound analogs can be attributed to their modulation of key signaling pathways involved in the inflammatory cascade.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_enzymes Inflammatory Enzymes cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates MAPK MAPK MyD88->MAPK activates TNFa TNF-α NFkB->TNFa induces expression IL6 IL-6 NFkB->IL6 induces expression COX2 COX-2 MAPK->COX2 induces expression PGs Prostaglandins COX2->PGs synthesizes

Caption: Simplified signaling pathway of LPS-induced inflammation.

The data for Compound 3f, with its significant reduction of TNF-α, suggests an interaction with the NF-κB or upstream signaling pathways. The lack of information on its direct COX inhibition warrants further investigation to determine if its mechanism is distinct from traditional NSAIDs.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are the step-by-step methodologies for the key assays discussed in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a cornerstone for evaluating acute anti-inflammatory activity.

Workflow Diagram:

Paw_Edema_Workflow A Acclimatize Wistar rats (80–110 days old, 240–285 g) B Administer test compound (e.g., Compound 3f) or vehicle intraperitoneally A->B C Wait for 30 minutes B->C D Measure baseline paw volume using a plethysmometer C->D E Inject 0.1 mL of 1% κ-carrageenan subcutaneously into the plantar surface of the right hind paw D->E F Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection E->F G Calculate the percentage inhibition of edema F->G

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Acclimatization: Male Wistar rats (80-110 days old, 240-285 g) are acclimatized to laboratory conditions for at least one week before the experiment.[3]

  • Compound Administration: The test compound (e.g., this compound analog) or reference drug (e.g., diclofenac) is administered, typically intraperitoneally, 30 minutes prior to the carrageenan injection.[7] A control group receives the vehicle.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[7]

  • Induction of Edema: A 0.1 mL of a 1% suspension of κ-carrageenan in saline is injected subcutaneously into the plantar surface of the right hind paw.[3][7]

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Cytokine Inhibition Assay (LPS-stimulated RAW 264.7 Macrophages)

This in vitro assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells.

Workflow Diagram:

Cytokine_Assay_Workflow A Culture RAW 264.7 macrophage cells B Pre-treat cells with various concentrations of the test compound for 1 hour A->B C Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours B->C D Collect the cell culture supernatant C->D E Quantify cytokine (e.g., TNF-α, IL-6) levels in the supernatant using ELISA D->E F Calculate the percentage of cytokine inhibition E->F

Caption: Experimental workflow for the in vitro cytokine inhibition assay.

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium until they reach the desired confluence.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the this compound analog for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Calculation of Inhibition: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the compound-treated groups to the LPS-only treated group.

Conclusion and Future Directions

The exploration of this compound analogs, exemplified by the potent anti-inflammatory and immunomodulatory activities of Compound 3f, opens new avenues for the development of next-generation anti-inflammatory drugs. The data presented herein highlights a promising candidate that may act through mechanisms involving the modulation of key cytokines like TNF-α and TGF-β1.

Future research should focus on elucidating the precise molecular targets of these analogs, including their effects on COX-1 and COX-2 enzymes, to fully understand their mechanism of action and safety profile. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and pharmacokinetic properties of this promising class of compounds. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery.

References

A Comparative Guide to the Synthesis of 4-Phenylpentanoic Acid: A Traditional Malonic Ester Route vs. a Novel Catalytic Hydrogenation Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 4-Phenylpentanoic Acid and Its Synthesis

This compound is a valuable carboxylic acid derivative.[1][2] Its structure serves as a key building block in the development of various organic molecules, including active pharmaceutical ingredients (APIs). The efficiency, scalability, and environmental impact of its synthetic route are critical considerations for researchers in both academic and industrial settings.[3] An ideal synthesis should be high-yielding, cost-effective, and adhere to the principles of green chemistry.[4]

This guide provides an in-depth comparison of two distinct synthetic pathways to this compound: the traditional, well-established Malonic Ester Synthesis and a modern, novel approach centered on Catalytic Hydrogenation. We will dissect the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed, validated protocols to guide researchers in making informed decisions for their specific applications.

Comparative Analysis: Two Divergent Synthetic Philosophies

The choice of a synthetic route is a trade-off between established reliability and modern efficiency. Here, we compare a classic C-C bond formation strategy with a contemporary catalytic method that prioritizes atom economy and sustainability.

G cluster_0 Traditional Route: Malonic Ester Synthesis cluster_1 Novel Route: Catalytic Hydrogenation a0 Diethyl Malonate a3 Alkylation a0->a3 a1 1-Bromo-2-phenylpropane a1->a3 a2 Base (NaOEt) a2->a3 a4 Hydrolysis & Decarboxylation (H3O+, Δ) a3->a4 a5 This compound a4->a5 b0 4-Phenyl-4-pentenoic acid b3 Hydrogenation b0->b3 b1 H2 Gas b1->b3 b2 Catalyst (e.g., Pd/C) b2->b3 b4 This compound b3->b4 G cluster_malonic Malonic Ester Synthesis Mechanism start Diethyl Malonate + NaOEt enolate Enolate Intermediate start->enolate Deprotonation alkylated_ester Alkylated Malonate enolate->alkylated_ester SN2 Attack alkyl_halide + 1-Bromo-2-phenylpropane alkyl_halide->alkylated_ester diacid Substituted Malonic Acid alkylated_ester->diacid Hydrolysis hydrolysis H3O+, Heat hydrolysis->diacid product This compound diacid->product Decarboxylation decarboxylation Heat (-CO2) decarboxylation->product G cluster_catalytic Catalytic Hydrogenation Cycle catalyst_surface Pd/C Surface adsorption Adsorption of H2 and Alkene catalyst_surface->adsorption h_addition Stepwise H Addition adsorption->h_addition desorption Product Desorption h_addition->desorption product This compound desorption->product regenerated_catalyst Regenerated Pd/C desorption->regenerated_catalyst regenerated_catalyst->adsorption New Cycle

References

A Head-to-Head Comparison for the Research Scientist: 4-Phenylpentanoic Acid and Naproxen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of molecular properties and biological activities is paramount. This guide provides a detailed, head-to-head comparison of the well-established nonsteroidal anti-inflammatory drug (NSAID) Naproxen and the lesser-characterized compound, 4-Phenylpentanoic acid. While Naproxen's pharmacological profile is extensively documented, this guide also addresses the current knowledge gap regarding the bioactivity of this compound, offering a framework for its potential evaluation.

Introduction

Naproxen, a member of the 2-arylpropionic acid class of NSAIDs, is a widely used medication for managing pain, fever, and inflammation.[1] Its therapeutic effects are well-documented and stem from its inhibition of cyclooxygenase (COX) enzymes.[2] In contrast, this compound is a carboxylic acid that is less studied for its pharmacological effects, with available information primarily centered on its chemical properties and its use as a building block in chemical synthesis. This comparison aims to provide a clear overview of what is known about both compounds, highlighting the established profile of Naproxen and the investigational status of this compound.

Physicochemical Properties: A Foundation for Biological Interaction

The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic behavior. Below is a comparative summary of the key properties of this compound and Naproxen.

PropertyThis compoundNaproxen
Molecular Formula C₁₁H₁₄O₂[3]C₁₄H₁₄O₃[4]
Molar Mass 178.23 g/mol [3]230.263 g/mol [1]
IUPAC Name This compound[3](+)-(S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid[1]
Structure A phenyl group attached to a pentanoic acid chain at the 4th carbon.A methoxynaphthalene group attached to a propanoic acid chain.
Melting Point 13 °C[5]152-155 °C[1]
Solubility Data not widely available, expected to have low aqueous solubility.Practically insoluble in water, soluble in ethanol and methanol.[6]
pKa ~4.70 (Predicted)[7]Data not explicitly found, but as a carboxylic acid, it will have an acidic pKa.

Pharmacodynamics: Mechanism of Action

Naproxen: A Well-Established COX Inhibitor

Naproxen's anti-inflammatory, analgesic, and antipyretic properties are attributed to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[8][9] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the action of COX enzymes, Naproxen effectively reduces the production of these pro-inflammatory molecules.[1][10]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Enzymes Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) (Inflammation, Pain, Fever) COX1->Prostaglandins COX2->Prostaglandins Naproxen Naproxen Naproxen->COX1 Inhibits Naproxen->COX2 Inhibits

Caption: Mechanism of action of Naproxen via inhibition of COX-1 and COX-2 enzymes.

This compound: An Unexplored Pharmacological Profile

Currently, there is a lack of publicly available experimental data detailing the anti-inflammatory, analgesic, or COX-inhibitory activities of this compound. Its structural similarity to other phenylalkanoic acids that do exhibit such properties suggests that it could potentially interact with inflammatory pathways; however, this remains speculative without direct experimental evidence.

It is noteworthy that derivatives of phenylalkanoic acids have been investigated for various biological activities. For example, certain phenylpropanoic acid derivatives have been shown to inhibit COX enzymes.[2] Furthermore, a structurally related compound, 4-phenyl-3-butenoic acid, has demonstrated anti-inflammatory effects that are not mediated by COX inhibition, but rather through the inhibition of peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptides that can act as inflammatory mediators.[1] This highlights the possibility that if this compound possesses anti-inflammatory properties, its mechanism could be novel and distinct from that of traditional NSAIDs like Naproxen.

Proposed Experimental Workflow for Pharmacological Evaluation

For researchers interested in investigating the potential therapeutic properties of this compound, a standard preclinical experimental workflow is proposed below. This workflow is designed to first assess its in vitro activity and then to validate any findings in an in vivo model of inflammation.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation COX_Assay COX-1/COX-2 Inhibition Assay (Determine IC50 values) Paw_Edema Carrageenan-Induced Paw Edema (Evaluate anti-inflammatory effect) COX_Assay->Paw_Edema If active Cell_Viability Cell Viability Assay (Assess cytotoxicity) Analgesia_Test Hot Plate or Writhing Test (Assess analgesic effect) Paw_Edema->Analgesia_Test Test_Compound This compound Test_Compound->COX_Assay Test_Compound->Cell_Viability

Caption: Proposed experimental workflow for evaluating the anti-inflammatory and analgesic potential of a test compound.

Step-by-Step Methodologies:

  • COX-1/COX-2 Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare a series of concentrations of this compound and a positive control (e.g., Naproxen).

    • Incubate the enzymes with the test compounds and arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Calculate the half-maximal inhibitory concentration (IC50) for each enzyme to determine potency and selectivity.

  • Cell Viability Assay:

    • Employ a standard MTT or MTS assay on a relevant cell line (e.g., RAW 264.7 macrophages).

    • Treat cells with a range of concentrations of this compound for 24-48 hours.

    • Measure the colorimetric change to determine the percentage of viable cells.

    • This step is crucial to ensure that any observed inhibitory effects are not due to general cytotoxicity.

  • Carrageenan-Induced Paw Edema Model:

    • Use a standard rodent model (e.g., Wistar rats).

    • Administer this compound orally or intraperitoneally at various doses.

    • After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • A reduction in paw swelling compared to a vehicle-treated control group indicates anti-inflammatory activity.

  • Analgesic Activity Testing:

    • Acetic Acid-Induced Writhing Test: Administer the test compound to mice prior to an intraperitoneal injection of acetic acid. Count the number of abdominal constrictions (writhes) over a defined period. A decrease in the number of writhes compared to a control group suggests analgesic effects.

    • Hot Plate Test: Place the animal on a heated surface and measure the latency to a pain response (e.g., licking a paw or jumping). An increase in the reaction time after administration of the test compound indicates central analgesic activity.

Conclusion

References

Assessing the Selectivity of 4-Phenylpentanoic Acid Derivatives for MMP12: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of matrix metalloproteinase (MMP) inhibitors, achieving selectivity remains a paramount challenge. The highly conserved active site across the MMP family has historically led to broad-spectrum inhibitors plagued by off-target effects and limited clinical success.[1][2] This guide provides an in-depth technical assessment of the selectivity profile of compounds derived from 4-phenylpentanoic acid, with a specific focus on their potential as selective inhibitors of MMP12.

MMP12, or macrophage elastase, is a key player in tissue remodeling and inflammation.[3] Its dysregulation is implicated in a range of pathologies, most notably chronic obstructive pulmonary disease (COPD), where it contributes to the breakdown of elastin in the lungs.[4][5] Furthermore, emerging evidence points to the involvement of MMP12 in cancer progression and metastasis.[3] Consequently, the development of potent and selective MMP12 inhibitors represents a significant therapeutic opportunity.[5][6][7]

This guide will objectively compare the performance of a this compound derivative with other known MMP inhibitors, provide the supporting experimental data, and detail the methodologies required to conduct such an assessment in your own laboratory.

The Challenge of MMP Selectivity: A Structural Perspective

The primary hurdle in developing selective MMP inhibitors lies in the structural similarities of their catalytic domains.[8] However, subtle differences in the topology and amino acid composition of substrate-binding pockets, particularly the S1' pocket, offer an avenue for achieving selectivity.[1][9] The S1' pocket is a key determinant of substrate specificity and inhibitor binding, and its variability across different MMPs can be exploited to design inhibitors that preferentially bind to the target enzyme.[10][9]

DOT script for the logical relationship of MMP inhibitor design:

Logical Flow of Selective MMP Inhibitor Design Highly Conserved MMP Active Site Highly Conserved MMP Active Site Broad-Spectrum Inhibition Broad-Spectrum Inhibition Highly Conserved MMP Active Site->Broad-Spectrum Inhibition Variability in S1' Pocket Variability in S1' Pocket Highly Conserved MMP Active Site->Variability in S1' Pocket Exploiting Subtle Differences Off-Target Effects & Limited Clinical Utility Off-Target Effects & Limited Clinical Utility Broad-Spectrum Inhibition->Off-Target Effects & Limited Clinical Utility Selective Inhibitor Design Selective Inhibitor Design Variability in S1' Pocket->Selective Inhibitor Design Improved Therapeutic Potential Improved Therapeutic Potential Selective Inhibitor Design->Improved Therapeutic Potential

Caption: Logical flow of selective MMP inhibitor design.

Comparative Inhibitory Activity: this compound Derivatives vs. Other MMP Inhibitors

While data on the direct inhibitory activity of this compound against a wide panel of MMPs is limited, studies on its derivatives have shown promising selectivity for MMP12. A notable example is Stictamide A , a natural product containing a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) subunit.[11][12]

The table below summarizes the half-maximal inhibitory concentration (IC50) values of Stictamide A against MMP12 and other related MMPs, alongside data for a known broad-spectrum inhibitor, Marimastat, and a selective MMP12 inhibitor, AS111793, for comparison.

InhibitorMMP12 IC50MMP1 IC50MMP2 IC50MMP9 IC50Selectivity for MMP12Reference
Stictamide A 2.3 µM >100 µM37 µM65 µMModerately Selective[11][12]
Marimastat ~5 nM5 nM4 nM9 nMNon-selective[13]
AS111793 20 nM 600 nM600 nM800 nMHighly Selective (30-40 fold)[4][14]

As the data indicates, Stictamide A exhibits preferential inhibition of MMP12 over MMP2 and MMP9.[12] While its potency is lower than that of the broad-spectrum inhibitor Marimastat and the selective inhibitor AS111793, its selectivity profile warrants further investigation and optimization of the this compound scaffold.

Experimental Protocols for Assessing MMP12 Selectivity

To ensure the scientific integrity and reproducibility of selectivity assessments, standardized and robust experimental protocols are essential. The following is a detailed methodology for determining the IC50 values of a test compound against MMP12 and other MMPs using a fluorescence resonance energy transfer (FRET) assay.

I. Principle of the FRET-Based MMP Inhibition Assay

This assay relies on a fluorogenic peptide substrate that is cleaved by the target MMP. The substrate contains a fluorescent donor and a quencher moiety. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the MMP, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[15][16] The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence increase.

DOT script for the FRET-based MMP inhibition assay workflow:

Workflow of FRET-Based MMP Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Recombinant Human MMPs Recombinant Human MMPs Incubate MMP with Test Compound Incubate MMP with Test Compound Recombinant Human MMPs->Incubate MMP with Test Compound Test Compound (e.g., this compound derivative) Test Compound (e.g., this compound derivative) Test Compound (e.g., this compound derivative)->Incubate MMP with Test Compound FRET Substrate FRET Substrate Initiate Reaction with FRET Substrate Initiate Reaction with FRET Substrate FRET Substrate->Initiate Reaction with FRET Substrate Assay Buffer Assay Buffer Assay Buffer->Incubate MMP with Test Compound Incubate MMP with Test Compound->Initiate Reaction with FRET Substrate Monitor Fluorescence Increase over Time Monitor Fluorescence Increase over Time Initiate Reaction with FRET Substrate->Monitor Fluorescence Increase over Time Calculate Initial Reaction Velocities Calculate Initial Reaction Velocities Monitor Fluorescence Increase over Time->Calculate Initial Reaction Velocities Plot % Inhibition vs. Log[Inhibitor] Plot % Inhibition vs. Log[Inhibitor] Calculate Initial Reaction Velocities->Plot % Inhibition vs. Log[Inhibitor] Determine IC50 Value (Sigmoidal Dose-Response Curve) Determine IC50 Value (Sigmoidal Dose-Response Curve) Plot % Inhibition vs. Log[Inhibitor]->Determine IC50 Value (Sigmoidal Dose-Response Curve)

Caption: Workflow of FRET-Based MMP Inhibition Assay.

II. Materials and Reagents
  • Recombinant human MMPs (MMP12, MMP1, MMP2, MMP3, MMP7, MMP8, MMP9, MMP13, etc.)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Test compound (e.g., this compound derivative)

  • Known broad-spectrum MMP inhibitor (e.g., GM6001 or Marimastat) as a positive control

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)[17]

  • 96-well black microplates

  • Fluorescence microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 325/393 nm for Mca/Dpa)[18]

III. Step-by-Step Protocol
  • Preparation of Reagents:

    • Reconstitute lyophilized recombinant MMPs in assay buffer to the manufacturer's recommended concentration.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer to achieve a range of final concentrations for the IC50 determination.

    • Prepare the FRET substrate in assay buffer to the desired final concentration (typically in the low micromolar range).

  • Enzyme Activation (if necessary):

    • Some MMPs are supplied as pro-enzymes and require activation. This is typically achieved by incubation with 4-aminophenylmercuric acetate (APMA) at 37°C. Follow the manufacturer's specific instructions for activation and subsequent APMA removal or dilution.

  • Inhibition Assay:

    • Add a fixed volume of the diluted MMP enzyme solution to each well of the 96-well plate.

    • Add the serially diluted test compound or control inhibitor to the respective wells. Include wells with enzyme and assay buffer only (no inhibitor control) and wells with assay buffer only (background control).

    • Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The Structural Basis for the Selectivity of this compound Derivatives

Docking studies of Stictamide A with MMP12 suggest a non-zinc binding mechanism of inhibition.[12] This is a significant departure from many traditional MMP inhibitors that rely on a zinc-binding group (ZBG) to chelate the catalytic zinc ion in the active site. The selectivity of Stictamide A is thought to arise from interactions of its this compound-derived moiety within the deep, hydrophobic S1' pocket of MMP12.[12] The unique size and shape of the MMP12 S1' pocket, when compared to other MMPs, likely accommodates the phenyl group of the inhibitor in a favorable orientation, leading to preferential binding.

Conclusion and Future Directions

The data presented in this guide suggest that the this compound scaffold holds promise for the development of selective MMP12 inhibitors. While the parent compound's activity is not yet fully characterized, its derivative, Stictamide A, demonstrates moderate selectivity for MMP12. The non-zinc binding mode of inhibition observed with this class of compounds is a particularly attractive feature, as it may circumvent some of the off-target effects associated with traditional ZBG-containing inhibitors.

Further research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives. By leveraging the detailed experimental protocols outlined in this guide, researchers can rigorously assess the selectivity profiles of novel compounds and contribute to the development of the next generation of targeted MMP12 inhibitors for the treatment of COPD, cancer, and other inflammatory diseases.

References

A Senior Application Scientist's Guide to the Statistical Validation of 4-Phenylpentanoic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the statistical validation processes for quantifying 4-Phenylpentanoic acid, a critical component in various research and development pipelines. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the causality behind experimental choices, ensuring a robust, self-validating analytical system.

Part 1: The Architecture of a Robust Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The core parameters—specificity, linearity, accuracy, precision, and sensitivity—are not independent checks but form an interconnected framework that, when properly designed, creates a self-validating system. A failure in one parameter often signals a weakness that will be exposed by another, reinforcing the integrity of the overall process.

The validation workflow begins with a clear definition of the assay's intended use. Is it for quantifying the bulk active ingredient, measuring trace metabolites in a complex biological matrix, or determining stability? The answer dictates the required performance characteristics and acceptance criteria.

Below is a generalized workflow for analytical method validation, illustrating the logical progression from planning to deployment.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Assay Purpose (e.g., QC, PK study) P2 Select Analytical Platform (HPLC-UV vs. LC-MS/MS) P1->P2 P3 Draft Validation Protocol & Pre-define Acceptance Criteria P2->P3 E1 Specificity / Selectivity P3->E1 E2 Linearity & Range E3 Accuracy & Precision E4 Sensitivity (LOD/LOQ) E5 Robustness & Stability A1 Statistical Analysis of Data E5->A1 A2 Compare Results to Acceptance Criteria A1->A2 A3 Investigate Deviations (OOS/OOT) A2->A3 A4 Final Validation Report A2->A4 G cluster_0 Specificity Inputs cluster_1 Specificity Assessment cluster_2 Validation Outcome Blank Blank Matrix (Plasma, Urine, etc.) Assay Analytical Method (LC-MS/MS) Blank->Assay Analyte Analyte (this compound) Analyte->Assay IS Internal Standard (e.g., Deuterated Analyte) IS->Assay Interferents Potential Interferents (Metabolites, Impurities) Interferents->Assay Result {Specific Signal | Is the measured response unequivocally from the analyte?} Assay->Result G Start Accuracy or Precision Fails (High %Recovery or %RSD) CheckLinearity Is the failure concentration-dependent? (e.g., worse at Low QC) Start->CheckLinearity CheckSpecificity Is there matrix interference? (Examine blank chromatograms) Start->CheckSpecificity CheckStability Is the analyte degrading? (Review stability data) Start->CheckStability FixLinearity Re-evaluate calibration model (e.g., add weighting, check range) CheckLinearity->FixLinearity Yes FixSpecificity Improve sample preparation or chromatographic separation CheckSpecificity->FixSpecificity Yes FixStability Adjust sample handling (e.g., temp, pH, light exposure) CheckStability->FixStability Yes Revalidate Re-run failed validation experiments FixLinearity->Revalidate FixSpecificity->Revalidate FixStability->Revalidate

References

Navigating the Metabolic Labyrinth: A Comparative Guide to the Stability of 4-Phenylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug discovery, the metabolic fate of a candidate molecule is a critical determinant of its success. A compound with stellar in vitro potency can falter in preclinical and clinical stages due to poor metabolic stability, which directly impacts its pharmacokinetic profile, including bioavailability, half-life, and potential for toxicity.[1][2][3][4] This guide provides an in-depth comparison of the metabolic stability of 4-Phenylpentanoic acid derivatives, a scaffold of interest in various therapeutic areas. We will dissect the underlying metabolic pathways, explore rational design strategies to enhance stability, and provide detailed experimental protocols for robust evaluation, supported by comparative data.

The Metabolic Vulnerabilities of the this compound Scaffold

The structure of this compound presents several "hotspots" susceptible to biotransformation by the body's metabolic machinery, primarily located in the liver. These transformations are broadly categorized into Phase I and Phase II reactions.

  • Phase I Metabolism (Functionalization): This phase introduces or exposes functional groups, primarily through oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[1][5][6][7] For the this compound core, key Phase I pathways include:

    • Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation, often at the para-position, a common metabolic route for phenolic compounds.[8][9]

    • Aliphatic Hydroxylation: The pentanoic acid side chain can be oxidized at various positions, particularly the omega (ω) and sub-terminal (ω-1) carbons.

    • Benzylic Oxidation: The carbon atom adjacent to the phenyl ring is also susceptible to hydroxylation.

  • Phase II Metabolism (Conjugation): Following Phase I, or if a suitable functional group is already present, the molecule undergoes conjugation with endogenous polar molecules to increase water solubility and facilitate excretion.

    • Acyl Glucuronidation: The carboxylic acid moiety is a major liability. It is highly susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[10] This is often a rapid and extensive clearance pathway that can lead to the formation of reactive acyl glucuronide metabolites, which have been implicated in toxicity.[10][11]

  • β-Oxidation: The pentanoic acid side chain bears structural resemblance to endogenous fatty acids and can be a substrate for the β-oxidation pathway, which sequentially shortens the alkyl chain by two-carbon units.[12][13]

These pathways collectively contribute to the metabolic clearance of the parent compound. A visual summary of these potential metabolic routes is presented below.

cluster_0 This compound cluster_1 Metabolic Pathways Parent This compound Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) Parent->Aromatic_Hydroxylation Phase I Aliphatic_Hydroxylation Aliphatic Hydroxylation (CYP450) Parent->Aliphatic_Hydroxylation Phase I Beta_Oxidation β-Oxidation Parent->Beta_Oxidation Fatty Acid Metabolism Acyl_Glucuronidation Acyl Glucuronidation (UGTs) Parent->Acyl_Glucuronidation Phase II cluster_0 Parent Scaffold cluster_1 Modification Strategies cluster_2 Resulting Derivatives Parent This compound (Metabolically Liable) Blocking Metabolic Blocking Parent->Blocking Bioisostere Bioisosteric Replacement Parent->Bioisostere Fluoro_Deriv 4'-Fluoro Derivative (Blocks Aromatic Oxidation) Blocking->Fluoro_Deriv Tetrazole_Deriv Tetrazole Derivative (Replaces Carboxylic Acid) Bioisostere->Tetrazole_Deriv cluster_0 Experimental Workflow Start Test Compound Incubate Incubate at 37°C with: - Microsomes + NADPH - S9 Fraction + Cofactors - Hepatocytes Start->Incubate Sample Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (e.g., cold Acetonitrile) Sample->Quench Analyze Analyze by LC-MS/MS (Quantify Parent Compound) Quench->Analyze Calculate Calculate Parameters: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) Analyze->Calculate

References

A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 4-Phenylpentanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 4-Phenylpentanoic acid in biological matrices such as plasma and urine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible bioanalytical workflow. Every protocol described is designed as a self-validating system, grounded in authoritative standards from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Analytical Imperative: Why Quantify this compound?

Accurate measurement of xenobiotics and their metabolites in biological fluids is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[1][2] this compound, a carboxylic acid, requires a validated analytical method to ensure that the data generated are reliable for critical decision-making in drug development and clinical research.[3] The choice of analytical technique is dictated by the required sensitivity, the complexity of the biological matrix, and the intended application of the data. This guide compares the three most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The First Hurdle: Sample Preparation

The primary goal of sample preparation is to isolate this compound from interfering endogenous components like proteins and phospholipids and to concentrate it for analysis.[4][5] The acidic nature of the target analyte is a key consideration in method selection.

Common Extraction Techniques:
  • Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent.[5][6] For an acidic compound like this compound, the sample pH is adjusted to be acidic (e.g., pH < 3) to protonate the carboxyl group, increasing its hydrophobicity and promoting its transfer into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[7][8] While cost-effective, LLE can be labor-intensive and may have lower recovery compared to other methods.[6]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that involves passing the liquid sample through a cartridge containing a solid sorbent.[5][9] For this compound, a strong anion-exchange (SAX) or a mixed-mode sorbent (combining anion exchange and reversed-phase properties) is ideal.[9][10][11] The sorbent retains the negatively charged analyte at a neutral or slightly basic pH, while neutral and basic interferences are washed away. The purified analyte is then eluted using an acidic solvent. SPE provides cleaner extracts, leading to reduced matrix effects in MS-based methods, and is easily automated.[7][12]

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (like acetonitrile or methanol) or an acid to the plasma or serum sample to denature and precipitate proteins.[4][13] While effective at removing most proteins, the resulting supernatant can still contain significant amounts of other interferences, such as phospholipids, which are a primary cause of matrix effects in LC-MS/MS.[13][14]

Workflow: General Sample Preparation

cluster_0 Sample Preparation BiologicalSample Biological Sample (Plasma, Urine) Pretreatment Pre-treatment (e.g., pH Adjustment) BiologicalSample->Pretreatment Extraction Extraction Step Pretreatment->Extraction LLE, SPE, or PPT Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration Analysis Instrumental Analysis Evaporation->Analysis

Caption: Generalized workflow for bioanalytical sample preparation.

A Head-to-Head Comparison of Analytical Platforms

The validation of a bioanalytical method demonstrates that it is suitable for its intended purpose.[3] Key validation parameters are defined by regulatory guidelines from bodies like the FDA and EMA.[15][16][17]

Validation Parameter LC-MS/MS GC-MS HPLC-UV Rationale & Causality
Selectivity/Specificity ExcellentVery GoodModerateLC-MS/MS uses both chromatographic separation and mass-to-charge ratio (m/z) of the parent and fragment ions, providing the highest confidence in analyte identification.[4] GC-MS also offers high selectivity through mass detection but may have co-eluting peaks from complex matrices. HPLC-UV relies solely on retention time and UV absorbance, making it susceptible to interference from compounds with similar properties.[18]
Sensitivity (LLOQ) Excellent (pg/mL to low ng/mL)Good (low to mid ng/mL)Moderate (high ng/mL to µg/mL)Tandem mass spectrometry is inherently more sensitive than UV detection. The LLOQ for LC-MS/MS is typically limited only by chemical noise[13][19], whereas HPLC-UV sensitivity depends on the analyte's chromophore, which for many organic acids is weak.[18][20]
Accuracy & Precision Excellent (<15% RSD/RE)Excellent (<15% RSD/RE)Good (<15-20% RSD/RE)All three methods can achieve the regulatory acceptance criteria of ±15% for accuracy (relative error, RE) and <15% for precision (relative standard deviation, RSD).[2][21] However, the superior selectivity of MS-based methods often leads to more consistent results with less interference.
Linearity & Range Excellent (3-5 orders of magnitude)Excellent (3-4 orders of magnitude)Good (2-3 orders of magnitude)MS detectors typically offer a wider linear dynamic range compared to UV detectors, which can suffer from saturation at higher concentrations.[11][20]
Matrix Effect High RiskLow to Moderate RiskNo Direct EffectMatrix effects (ion suppression or enhancement) are a major concern for electrospray ionization (ESI) in LC-MS/MS and require careful evaluation.[14] GC-MS with electron ionization (EI) is less prone to matrix effects. HPLC-UV is not subject to ionization-based matrix effects, though co-eluting compounds can interfere with peak integration.
Throughput HighModerateHighModern LC-MS/MS systems with rapid chromatography (UHPLC) and automated sample preparation (e.g., 96-well SPE) allow for very high throughput.[7] GC-MS run times are often longer, and the required derivatization step adds time.[22] HPLC-UV methods are typically fast and straightforward.
Derivatization Not RequiredMandatory Not RequiredThe low volatility and high polarity of carboxylic acids necessitate derivatization (e.g., silylation) to make them suitable for GC analysis.[6][8][22] This adds a step that can introduce variability and requires careful optimization.[23]

Experimental Protocols: A Practical Framework

The following protocols represent robust, self-validating workflows grounded in established bioanalytical principles.

Protocol 1: LC-MS/MS with Solid-Phase Extraction (SPE) - The Gold Standard

This method is recommended for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma.

cluster_1 LC-MS/MS Protocol Plasma 100 µL Plasma + Internal Standard Load Load Sample Plasma->Load Condition Condition SPE (Anion Exchange) Condition->Load Wash Wash 1: Remove neutrals Wash 2: Remove phospholipids Load->Wash Elute Elute with Acidic Organic Solvent Wash->Elute DryRecon Evaporate & Reconstitute in Mobile Phase Elute->DryRecon Inject Inject into UPLC-MS/MS DryRecon->Inject cluster_2 GC-MS Protocol Urine 200 µL Urine + Internal Standard Acidify Acidify to pH < 2 with HCl Urine->Acidify Extract Add Ethyl Acetate, Vortex & Centrifuge Acidify->Extract Collect Collect Organic Layer Extract->Collect Dry Evaporate to Dryness Collect->Dry Derivatize Add BSTFA + 1% TMCS, Heat at 60-80°C Dry->Derivatize InjectGC Inject into GC-MS Derivatize->InjectGC node_result node_result start High Sensitivity Required? (pg/mL) matrix Complex Matrix? (Plasma, Tissue) start->matrix Yes hplcuv Use HPLC-UV start->hplcuv No derivatization Derivatization Acceptable? matrix->derivatization No lcms Use LC-MS/MS matrix->lcms Yes derivatization->lcms No gcms Use GC-MS derivatization->gcms Yes

References

A Senior Application Scientist's Guide to Benchmarking Novel 4-Phenylpentanoic Acid-Based Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel protease inhibitors is a continuous journey. Proteases play critical roles in numerous physiological and pathological processes, making them attractive therapeutic targets for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][2] This guide provides a comprehensive framework for benchmarking a novel class of potential protease inhibitors derived from a 4-phenylpentanoic acid scaffold against established protease inhibitors.

The strategic selection of a core molecular scaffold is a pivotal step in drug discovery. This compound presents an intriguing starting point due to its structural features, which can be readily modified to interact with the active sites of various proteases. While this compound itself is not a known potent protease inhibitor, its derivatives, such as 4-amino-3-hydroxy-5-phenylpentanoic acid, are integral components of known inhibitors of acid proteases like pepsin and renin, as well as HIV protease.[3][4] This guide will, therefore, focus on a hypothetical series of this compound derivatives and outline a rigorous benchmarking strategy.

The Scientific Rationale: Why this compound Derivatives?

The core principle behind using this compound as a scaffold lies in its potential for synthetic elaboration to mimic the transition state of peptide bond hydrolysis, a key mechanism for many proteases. The phenyl group can engage in hydrophobic interactions within the enzyme's S1 pocket, while the pentanoic acid backbone allows for the introduction of various functional groups to target other specificity pockets (S2, S3, etc.) and interact with the catalytic residues.

Selecting the Right Benchmarks: A Multi-Class Approach

To comprehensively evaluate the potential of novel this compound derivatives, it is crucial to benchmark them against a panel of well-characterized protease inhibitors from different mechanistic classes. This approach will provide a clear understanding of the inhibitory spectrum and potential selectivity of the novel compounds.

Protease Class Benchmark Inhibitor Mechanism of Action Target Protease Example
Serine Proteases AprotininReversible, competitive inhibitor that binds to the active site.[5]Trypsin, Chymotrypsin
AEBSF (Pefabloc SC)Irreversible inhibitor that sulfonylates the active site serine residue.[6][7]Thrombin, Plasmin
Cysteine Proteases E-64Irreversible inhibitor that forms a covalent bond with the active site cysteine.[8]Papain, Cathepsins
LeupeptinReversible, competitive peptide aldehyde inhibitor.[8][9]Calpains, Trypsin
Metalloproteases EDTAChelating agent that removes the essential zinc ion from the active site.[10][11]Matrix Metalloproteinases (MMPs)
MarimastatBroad-spectrum, synthetic inhibitor that chelates the active site zinc ion.[12]MMPs
Aspartic Proteases Pepstatin APotent, reversible transition-state analog inhibitor.[3]Pepsin, Renin, Cathepsin D

Experimental Design: A Step-by-Step Guide to Robust Benchmarking

A rigorous and well-controlled experimental design is paramount for generating reliable and comparable data. The following workflow outlines the key stages for benchmarking your novel this compound derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Development & Execution cluster_analysis Data Analysis & Interpretation Compound_Synthesis Synthesize 4-Phenylpentanoic Acid Derivatives Assay_Optimization Optimize Protease Activity Assay Compound_Synthesis->Assay_Optimization Inhibitor_Procurement Procure Benchmark Inhibitors & Enzymes Inhibitor_Procurement->Assay_Optimization IC50_Determination Determine IC50 Values (Dose-Response Curves) Assay_Optimization->IC50_Determination Data_Analysis Analyze and Compare IC50 Values IC50_Determination->Data_Analysis Selectivity_Profiling Assess Selectivity Profile Data_Analysis->Selectivity_Profiling Conclusion Draw Conclusions on Potency and Selectivity Selectivity_Profiling->Conclusion

Caption: A streamlined workflow for the systematic benchmarking of novel protease inhibitors.

Protease Activity Assay Protocol

The foundational experiment is a robust and reproducible protease activity assay. The choice of substrate and detection method will depend on the specific protease being investigated. A common method involves using a fluorogenic or chromogenic substrate that releases a detectable signal upon cleavage by the protease.

Materials:

  • Purified protease of interest

  • Fluorogenic or chromogenic substrate specific to the protease

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Microplate reader

  • Novel this compound derivatives and benchmark inhibitors

Protocol:

  • Prepare Reagents:

    • Dissolve the protease in assay buffer to the desired working concentration.

    • Dissolve the substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

    • Prepare a serial dilution of the test compounds (novel derivatives and benchmark inhibitors) in assay buffer.

  • Assay Setup:

    • To each well of the microplate, add a fixed volume of the test compound dilution.

    • Include control wells:

      • No inhibitor control: Contains only assay buffer.

      • No enzyme control: Contains assay buffer and substrate but no enzyme.

      • Solvent control: Contains the same concentration of the solvent used to dissolve the compounds.

  • Enzyme Addition and Incubation:

    • Add a fixed volume of the enzyme solution to all wells except the "no enzyme control".

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for inhibitor-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Add a fixed volume of the substrate solution to all wells to initiate the reaction.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each well by determining the slope of the linear portion of the signal versus time curve.

IC50 Determination Protocol

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[13] It is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%.[13]

Protocol:

  • Perform the Protease Activity Assay: Follow the protocol outlined in section 3.1, using a range of concentrations for each test compound. A typical range might span from nanomolar to micromolar concentrations, depending on the expected potency.

  • Calculate Percentage Inhibition: For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] x 100%

  • Generate Dose-Response Curves: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50 Value: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value from the dose-response curve.[13]

IC50_Determination Start Perform Protease Assay with Serial Dilutions of Inhibitor Calculate_Inhibition Calculate % Inhibition for Each Concentration Start->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Fit_Curve Fit a Sigmoidal Dose-Response Curve Plot_Data->Fit_Curve Determine_IC50 Determine IC50 from the Curve Fit_Curve->Determine_IC50

Caption: The logical steps involved in determining the IC50 value of a protease inhibitor.

Data Presentation and Interpretation

For clear and objective comparison, the IC50 values for the novel this compound derivatives and the benchmark inhibitors should be summarized in a table.

Compound Serine Protease (e.g., Trypsin) IC50 (µM) Cysteine Protease (e.g., Papain) IC50 (µM) Metalloprotease (e.g., MMP-2) IC50 (µM) Aspartic Protease (e.g., Pepsin) IC50 (µM)
4-PPA Derivative 1 [Insert Value][Insert Value][Insert Value][Insert Value]
4-PPA Derivative 2 [Insert Value][Insert Value][Insert Value][Insert Value]
Aprotinin [Insert Value]>100>100>100
E-64 >100[Insert Value]>100>100
EDTA >100>100[Insert Value]>100
Pepstatin A >100>100>100[Insert Value]

Interpreting the Results:

  • Potency: A lower IC50 value indicates a more potent inhibitor. Compare the IC50 values of your derivatives to those of the benchmark inhibitors for each protease class.

  • Selectivity: Analyze the IC50 values across the different protease classes. A compound that shows a significantly lower IC50 for one class of protease compared to others is considered selective. For instance, if a 4-PPA derivative has a low micromolar IC50 for trypsin but a high micromolar or no inhibition for papain, MMP-2, and pepsin, it demonstrates selectivity towards serine proteases.

Concluding Remarks

This guide provides a foundational framework for the systematic benchmarking of novel protease inhibitors derived from a this compound scaffold. By employing a multi-class panel of benchmark inhibitors and adhering to rigorous, well-documented protocols, researchers can generate high-quality, comparative data. This will enable a clear assessment of the potency and selectivity of their novel compounds, paving the way for further optimization and potential development as therapeutic agents. The key to success lies in meticulous experimental execution and a thorough, objective analysis of the resulting data.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking of 4-Phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of 4-phenylpentanoic acid against three biologically relevant enzyme targets: Matrix Metalloproteinase-12 (MMP-12), Cyclooxygenase-2 (COX-2), and Histone Deacetylase 2 (HDAC2). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the rationale behind experimental choices, provide step-by-step instructions for a robust docking workflow, and present data in a clear, comparative format.

Introduction: The Rationale for Target Selection

This compound, a derivative of the versatile phenylpropanoid class of compounds, presents an interesting scaffold for investigating enzyme-ligand interactions. Phenylpropanoids are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects[1]. The structural similarity of this compound to known bioactive molecules suggests its potential to interact with various enzymes implicated in disease pathways.

This guide focuses on three such enzyme targets, selected based on literature precedents for structurally related compounds:

  • Matrix Metalloproteinase-12 (MMP-12): A zinc-dependent endopeptidase involved in tissue remodeling, particularly in inflammatory conditions. Derivatives of this compound have shown inhibitory activity against MMP-12[2].

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins[3][4]. Many non-steroidal anti-inflammatory drugs (NSAIDs) with phenylpropanoic acid motifs target COX-2[5].

  • Histone Deacetylase 2 (HDAC2): A class I histone deacetylase that plays a crucial role in transcriptional regulation and is a target in cancer therapy. A structurally related compound, 4-phenyl-3-butenoic acid, has been identified as an HDAC inhibitor[6].

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex[7][8]. By employing this in silico approach, we can gain insights into the potential binding modes, affinities, and specific molecular interactions of this compound with these selected enzymes. This allows for a preliminary assessment of its potential as a modulator of these targets and provides a rationale for further experimental validation.

Experimental Workflow: A Self-Validating Docking Protocol

The following protocol is designed to be a self-validating system. This is achieved by including a "redocking" step, where a known co-crystallized ligand is docked back into its receptor's active site. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters. Furthermore, the inclusion of a known inhibitor for each target as a positive control allows for a comparative assessment of the predicted binding affinity of our test compound, this compound.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase p1 Protein Structure Acquisition (PDB) p2 Protein Preparation (cleanup, protonation) p1->p2 d1 Grid Box Generation (Define Active Site) p2->d1 l1 Ligand Structure Acquisition (SMILES) l2 Ligand Preparation (2D to 3D, energy minimization) l1->l2 d3 Docking of this compound & Known Inhibitors l2->d3 d2 Redocking of Co-crystallized Ligand d1->d2 d2->d3 a1 Analysis of Docking Scores (Binding Affinity) d3->a1 a2 Analysis of Binding Poses & Interactions a1->a2 a3 Comparative Analysis a2->a3 G cluster_mmp12 MMP-12 Active Site 4-PPA 4-Phenylpentanoic Acid Zn2+ Zn2+ 4-PPA->Zn2+ Carboxylate interaction S1'_pocket S1' Pocket 4-PPA->S1'_pocket Phenyl group interaction His201 His201 His205 His205 His211 His211 Zn2+->His201 Coordination Zn2+->His205 Coordination Zn2+->His211 Coordination G cluster_cox2 COX-2 Active Site Channel 4-PPA 4-Phenylpentanoic Acid Arg120 Arg120 4-PPA->Arg120 H-bond with carboxylate Tyr355 Tyr355 4-PPA->Tyr355 H-bond with carboxylate Side_Pocket Hydrophobic Side Pocket 4-PPA->Side_Pocket Phenyl group interaction Val523 Val523 Ser530 Ser530 Side_Pocket->Val523 G cluster_hdac2 HDAC2 Active Site 4-PPA 4-Phenylpentanoic Acid Zn2+ Zn2+ 4-PPA->Zn2+ Carboxylate interaction Phe155 Phe155 4-PPA->Phe155 Pi-stacking Phe210 Phe210 4-PPA->Phe210 Pi-stacking Foot_Pocket Foot Pocket 4-PPA->Foot_Pocket Interaction His183 His183 Zn2+->His183 Coordination

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Phenylpentanoic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This document is structured to provide immediate, actionable intelligence for handling this specific chemical waste stream, grounded in established safety principles and regulatory standards.

Hazard Assessment and Immediate Safety Protocols

Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is essential. This compound, while not classified as acutely toxic, presents specific risks that dictate handling and disposal requirements.

1.1. Intrinsic Hazards Based on aggregated data, this compound is a carboxylic acid that may cause skin and eye irritation.[1][2] The primary GHS classification indicates it may cause an allergic skin reaction[3]. Incompatible materials include strong oxidizing agents and strong acids.[4][5] In the event of a fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[1][6]

1.2. Required Personal Protective Equipment (PPE) Due to the irritant nature of the compound, the following minimum PPE must be worn when handling this compound waste:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron or coveralls may be necessary.

1.3. Spill Response In the event of a spill, the immediate priority is to contain the material and prevent its entry into drains or waterways.[1][4]

  • Small Spills (Solid): Carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[4][5]

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Core Disposal Principle: Mandated Professional Waste Management

The cardinal rule for the disposal of this compound, like most laboratory chemicals, is that it must not be disposed of via standard trash or sewer systems.[7][8] All chemical waste is to be considered hazardous unless explicitly determined otherwise by a qualified EHS professional.[7] The only acceptable pathway for final disposal is through your institution's designated hazardous waste management program, which ensures compliance with federal, state, and local regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

On-Site Waste Handling and Segregation Protocol

Proper management of the waste stream begins at the point of generation—the laboratory bench. The following steps ensure safety and compliance while the waste awaits collection.

3.1. Step-by-Step Waste Collection Procedure

  • Select a Compatible Container: Use a clean, chemically compatible container, preferably plastic, with a secure, leak-proof screw cap.[8][10] The container must be in good condition, free from cracks or deterioration.[11]

  • Affix Hazardous Waste Label: Immediately label the container with a "Hazardous Waste" tag provided by your EHS department.

  • Detail Contents: Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the waste mixture. Accurate identification is critical for proper disposal.

  • Accumulate Waste: Add waste to the container as it is generated. Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion.[11]

  • Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[7][10] This prevents the release of vapors and protects against spills.

  • Store in a Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA, which must be at or near the point of generation.[10][11] The SAA should be a secondary containment tray to capture any potential leaks.

  • Segregate Incompatibles: Ensure the this compound waste is stored separately from incompatible materials, particularly strong oxidizing agents and bases.[11]

  • Request Pickup: Once the container is full or has been in storage for the maximum allowable time (typically 12 months for partially filled containers, though this can vary), contact your EHS department for pickup.[10]

Table 1: Summary of On-Site Storage Requirements

ParameterRequirementRationale
Container Chemically compatible (e.g., HDPE), screw cap, good condition.Prevents leakage and chemical reactions with the container material.[8]
Labeling "Hazardous Waste" label with full chemical name and constituents.Ensures proper identification for safe handling and final disposal.[10]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Confines waste to a controlled area and contains spills.[11]
Segregation Store away from incompatible chemicals (e.g., strong oxidizers, bases).Prevents dangerous chemical reactions.[11]
Container State Must be kept closed except when adding waste.Minimizes vapor exposure and prevents spills.[7][10]
Fill Level Do not exceed 90% capacity.Allows for vapor expansion, preventing container rupture.[11]

Pre-Treatment Option: Neutralization of Aqueous Waste

For dilute aqueous waste streams where this compound is the primary hazardous component, neutralization can be a valid pre-treatment step. As a carboxylic acid, it can be converted to a salt and water by reacting it with a base.[12][13] This can render the waste less corrosive, making it safer to handle.

Causality Note: The purpose of this pre-treatment is not to prepare the waste for drain disposal. Because this compound carries a skin sensitization warning, it is not hazardous only for the characteristic of corrosivity, making drain disposal inappropriate.[3][14] The goal is solely to reduce the corrosive hazard before collection by EHS.

4.1. Detailed Neutralization Protocol (Small-Scale) This protocol must be performed in a certified chemical fume hood while wearing all required PPE.

  • Preparation: Place the beaker containing the acidic solution in a larger secondary container (an ice bath is recommended) to manage heat generated during the reaction.[14]

  • Select a Base: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda), or a carefully controlled dilute solution of a strong base like sodium hydroxide (e.g., 1 M NaOH). A weak base is preferable as it moderates the reaction, reducing the evolution of heat and gas.[12]

  • Slow Addition: While stirring the acidic solution continuously, slowly add the basic solution dropwise or in very small increments. Never add water or base quickly to a concentrated acid.[14]

  • Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Target pH: Continue adding the base until the pH of the solution is between 5.5 and 9.0.[14][15]

  • Final Disposal: Once neutralized, pour the solution into your designated aqueous hazardous waste container, label it appropriately (e.g., "Neutralized this compound Solution"), and manage it through your EHS program.

Final Disposal Methodology: High-Temperature Incineration

Once collected by a licensed waste management provider, the ultimate fate for organic materials like this compound is typically high-temperature incineration.[16] This process offers two key advantages:

  • Waste Destruction: Incineration at temperatures often exceeding 1800°F (982°C) breaks down organic molecules into simpler, less harmful components like carbon dioxide and water vapor.[17][18] This method is highly effective at destroying toxic compounds.[19]

  • Volume Reduction: The process significantly reduces the volume and mass of the waste, with the remaining inorganic ash being more stable for final disposal in a specialized landfill.[20][21]

In some facilities, the heat generated during incineration can be captured to produce energy, turning a waste product into a resource.[17][19] All emissions from the process are rigorously treated and filtered to comply with strict air quality standards set by agencies like the EPA.[20][21]

Decision Workflow for Waste Management

The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

G A Waste Generation (this compound) B Is waste purely aqueous & dilute? A->B C Solid Waste or Concentrated Liquid/ Organic Solvent Mixture B->C No D Pre-Treatment: Neutralization Protocol (See Section 4) B->D Yes E Collect in Labeled Hazardous Waste Container C->E D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Chemicals F->G H Request Pickup from Institutional EHS G->H I Final Disposal via Licensed Facility (e.g., Incineration) H->I

Caption: Decision workflow for this compound waste disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling of 4-Phenylpentanoic acid. As laboratory professionals, our primary responsibility is to cultivate a culture of safety, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE), alongside comprehensive operational and disposal plans.

Pre-Operational Briefing: Understanding the Hazard Profile

This compound is a carboxylic acid. While specific toxicological data for this compound is limited, the primary hazards can be inferred from its chemical class and data on structurally similar molecules. Carboxylic acids, as a group, can be corrosive and cause tissue damage upon contact.[1][2] Safety Data Sheets (SDS) for analogous phenyl-substituted carboxylic acids consistently identify the following risks:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[3][4][5]

  • Serious Eye Irritation: The compound is expected to cause significant eye irritation or damage upon contact.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[3][4][5]

  • Allergic Skin Reaction: Some data suggests a potential for causing an allergic skin reaction.[6][7]

A foundational principle of laboratory safety is to treat any substance with an incomplete hazard profile as potentially hazardous.[8] Therefore, a robust PPE strategy is not merely recommended; it is imperative.

Core Protective Measures: Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling this compound, particularly in its solid, powder form which increases the risk of inhalation and widespread contamination.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[8] A face shield should be worn over goggles during procedures with a high splash potential (e.g., bulk transfers, heating).Protects against accidental splashes and airborne dust particles from contacting the eyes.[1][9] Standard safety glasses with side shields offer minimal protection against chemical splashes and are insufficient.[8]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against direct skin contact.[10] Gloves must be inspected for tears or holes before each use and removed promptly and properly after handling the chemical to avoid contaminating other surfaces.[7][8]
Body Protection A buttoned, long-sleeved laboratory coat.Prevents incidental contact with the skin and protects personal clothing from contamination.[10] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Work must be conducted in a certified chemical fume hood. If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved N95 dust mask or a higher-level respirator is required.Minimizes the inhalation of fine particles, which can cause respiratory irritation.[3][10] Engineering controls like a fume hood are the primary method for exposure control.[11]
Operational Protocol: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol is essential for ensuring safety and procedural integrity.

  • Preparation:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood to minimize movement in and out of the controlled workspace.

    • Don all required PPE as detailed in the table above.

  • Handling the Compound:

    • When weighing or transferring the solid material, perform the task slowly and deliberately to prevent the generation of airborne dust.[10]

    • If creating a solution, add the this compound solid to the solvent slowly while stirring.

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling & Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

    • Carefully remove PPE, avoiding contact with the potentially contaminated exterior. Dispose of gloves as hazardous waste.[12]

    • Wash hands thoroughly with soap and water after removing gloves.[3][7]

The following diagram outlines the critical decision and action points for safely managing this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operational Phase Risk_Assessment Risk Assessment (Review SDS) Verify_Controls Verify Engineering Controls (Fume Hood Certification) Risk_Assessment->Verify_Controls Select_PPE Select & Inspect PPE Verify_Controls->Select_PPE Don_PPE Don Required PPE Select_PPE->Don_PPE Handling Chemical Handling (Weighing, Transfer) Don_PPE->Handling Waste_Seg Waste Segregation (Solid, Liquid, PPE) Handling->Waste_Seg Decon Decontaminate Workspace Waste_Seg->Decon Doff_PPE Doff & Dispose of PPE Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for the safe handling of this compound.

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully sweep or scoop the material into a labeled hazardous waste container.[11]

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate personnel from the immediate area.

    • Alert your supervisor and institutional safety office.

    • If safe to do so, turn off ignition sources.[13]

    • Prevent the spill from entering drains.[7][11]

    • Allow only trained personnel with appropriate respiratory protection to clean the spill.

All this compound waste, including empty containers and contaminated disposable materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.[12]

  • Segregation: Collect solid waste, liquid waste (if in solution), and contaminated PPE in separate, clearly labeled, and sealed containers.

  • Labeling: Label each container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[12]

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of the material down the drain.[13]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[14] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[14]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]
Ingestion Do NOT induce vomiting.[14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylpentanoic acid
Reactant of Route 2
Reactant of Route 2
4-Phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.